6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMUOCNXSSGFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70287886 | |
| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-79-6 | |
| Record name | 1780-79-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, with its most notable member, Allopurinol, being a frontline therapy for hyperuricemia and gout. The introduction of a trifluoromethyl group at the 6-position is a strategic modification intended to modulate the physicochemical and, consequently, the pharmacokinetic and pharmacodynamic properties of the parent molecule. This guide provides a comprehensive overview of the core , offering both theoretical insights and detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and characterize this important heterocyclic compound.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core and Trifluoromethyl Substitution
The 1H-pyrazolo[3,4-d]pyrimidin-4-ol ring system is an analogue of hypoxanthine, which allows it to act as an inhibitor of xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) leverages this mechanism to reduce the production of uric acid in the body.[1][2]
The substitution of a trifluoromethyl (-CF3) group is a common and highly effective strategy in medicinal chemistry. The -CF3 group is strongly electron-withdrawing and highly lipophilic. Its introduction can significantly impact a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation.
-
Lipophilicity: This can enhance membrane permeability and oral absorption.
-
Acidity (pKa): The inductive effect of the -CF3 group can lower the pKa of nearby acidic protons, influencing the ionization state of the molecule at physiological pH.
-
Binding Interactions: The -CF3 group can participate in non-canonical hydrogen bonds and other favorable interactions with protein targets.
Understanding the precise is therefore critical for its development as a potential therapeutic agent.
Core Physicochemical Properties: A Comparative Analysis
While specific experimental data for this compound is not extensively available in public literature, we can predict its properties in relation to its well-characterized parent compound, Allopurinol.
| Property | This compound (Predicted) | Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol) (Experimental) | Rationale for Prediction |
| Molecular Formula | C6H3F3N4O | C5H4N4O | Addition of a trifluoromethyl group and removal of a hydrogen. |
| Molecular Weight | 204.11 g/mol | 136.11 g/mol [3][4] | Calculated based on the molecular formula. |
| Melting Point (°C) | Likely higher than Allopurinol | >350 °C[3] | The strong C-F bonds and potential for altered crystal packing could influence the melting point. |
| Aqueous Solubility | Lower than Allopurinol | 0.35 mg/mL at 25 °C[3] | The lipophilic -CF3 group is expected to decrease solubility in aqueous media. |
| logP (Lipophilicity) | Higher than Allopurinol | -0.7 to -1.8[3] | The -CF3 group significantly increases lipophilicity. |
| pKa | Lower than Allopurinol | 9.36[3] | The strong electron-withdrawing nature of the -CF3 group will increase the acidity of the N-H protons. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key .
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's dissolution rate and bioavailability. Two common methods for its determination are kinetic and thermodynamic solubility assays.[2][5]
3.1.1. Kinetic Solubility Assay
This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.[1][5][6][7]
-
Principle: A concentrated DMSO stock of the test compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short period.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dispense 2 µL of the DMSO stock into the wells of a 96-well microtiter plate.
-
Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the turbidity of each well using a nephelometer. Alternatively, filter the samples and measure the concentration of the dissolved compound in the filtrate using HPLC-UV.
-
The kinetic solubility is the highest concentration at which no precipitate is observed.
-
3.1.2. Thermodynamic (Equilibrium) Solubility Assay
This method determines the solubility of a compound once it has reached equilibrium in a saturated solution and is considered the "gold standard".[8][9][10][11]
-
Principle: An excess of the solid compound is equilibrated with the aqueous buffer until the concentration of the dissolved compound is constant.
-
Protocol:
-
Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.
-
Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.
Determination of Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an aqueous and a lipid phase, typically water and octan-1-ol.[12]
3.2.1. Shake-Flask Method for logP Determination
This is the traditional and most reliable method for measuring logP.[13][14][15][16]
-
Principle: The compound is dissolved in a mixture of octan-1-ol and water. After equilibration, the concentration of the compound in each phase is measured.
-
Protocol:
-
Prepare a stock solution of this compound in octan-1-ol.
-
Add a known volume of this stock solution to a vial containing a known volume of water.
-
Seal the vial and shake vigorously for several hours to ensure thorough mixing and equilibration.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the octan-1-ol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using HPLC-UV.
-
Calculate the logP using the formula: logP = log10([concentration in octanol] / [concentration in water]).
-
Determination of Acidity Constant (pKa)
The pKa is a measure of the strength of an acid in solution. For a drug molecule with acidic or basic functional groups, the pKa determines its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding.
3.3.1. Potentiometric Titration for pKa Determination
This is a highly accurate method for determining pKa values.[17][18][19][20][21]
-
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH meter. The pKa is the pH at which the compound is 50% ionized.
-
Protocol:
-
Dissolve an accurately weighed amount of this compound in a known volume of water or a water/co-solvent mixture.
-
Place the solution in a thermostatted vessel and insert a calibrated pH electrode.
-
Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise volumes.
-
Record the pH after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
3.3.2. UV-Spectrophotometric Method for pKa Determination
This method is suitable for compounds that have a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization.[22][23][24][25][26]
-
Principle: The UV-Vis absorbance of the compound is measured in a series of buffers with different pH values. The pKa is determined from the sigmoidal plot of absorbance versus pH.
-
Protocol:
-
Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.
-
Measure the UV-Vis spectrum of each solution.
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.
-
Spectral Characterization
-
¹H NMR: Signals corresponding to the protons on the pyrazolo and pyrimidine rings. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.
-
¹³C NMR: Resonances for each of the six carbon atoms, including the characteristic signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
FT-IR: Characteristic peaks for N-H and O-H stretching, C=O stretching, and C-F stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.
Conclusion
This compound is a molecule of significant interest due to its structural similarity to Allopurinol and the presence of the strategically important trifluoromethyl group. While a complete experimental dataset of its physicochemical properties is not yet in the public domain, this guide provides the theoretical framework and detailed experimental protocols necessary for its comprehensive characterization. The methodologies outlined herein are robust, well-validated, and essential for any research and development program focused on this promising compound. By understanding and experimentally determining its solubility, lipophilicity, and pKa, researchers can gain crucial insights into its potential as a drug candidate and pave the way for its further development.
References
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 14, 2026, from [Link]
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Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved January 14, 2026, from [Link]
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How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved January 14, 2026, from [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. (1996, August). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 14, 2026, from [Link]
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LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved January 14, 2026, from [Link]
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APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 14, 2026, from [Link]
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Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved January 14, 2026, from [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved January 14, 2026, from [Link]
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Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
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Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 14, 2026, from [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 14, 2026, from [Link]
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LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012, November 20). ACS Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]
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Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved January 14, 2026, from [Link]
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5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved January 14, 2026, from [Link]
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In vitro solubility assays in drug discovery. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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Synthesis, physicochemical properties of allopurinol derivatives and their biological activity against Trypanosoma cruzi. (n.d.). CONICET. Retrieved January 14, 2026, from [Link]
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Automated assays for thermodynamic (equilibrium) solubility determination. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved January 14, 2026, from [Link]
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Allopurinol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 14, 2026, from [Link]
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Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 14, 2026, from [Link]
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1H-Pyrazolo(3,4-d)pyrimidine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI. Retrieved January 14, 2026, from [Link]
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An In-depth Technical Guide to the Mechanism of Action of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a potent, small-molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Structurally analogous to endogenous purines, its primary mechanism of action is the competitive inhibition of xanthine oxidase (XO), a critical enzyme in the purine catabolism pathway. By effectively blocking this enzyme, the compound prevents the conversion of hypoxanthine and xanthine into uric acid. This action forms the basis of its therapeutic potential in managing hyperuricemia and associated conditions like gout. This guide provides a detailed examination of its molecular mechanism, the biochemical pathways it modulates, and the established experimental protocols for its characterization.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active agents, including inhibitors of kinases and other key enzymes.[1][2][3] this compound, a structural analog of allopurinol, has been identified as a highly effective inhibitor of xanthine oxidase (XO).[4][5] The overproduction of uric acid, the final product of purine metabolism in humans, can lead to hyperuricemia, a condition strongly associated with gout, a painful inflammatory arthritis.[6] Xanthine oxidase is the rate-limiting enzyme in this pathway, making it a prime therapeutic target for controlling uric acid levels.[7][8] This document synthesizes the current understanding of how this compound engages and inhibits this pivotal enzyme.
Section 1: The Molecular Target and Physiological Context
Xanthine Oxidase: A Key Regulator of Purine Catabolism
Xanthine oxidoreductase (XOR) is a molybdo-flavoenzyme that exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[7] In humans, it catalyzes the final two steps of the purine degradation pathway: the oxidation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[9][10] While essential for purine homeostasis, excessive XO activity leads to an overproduction of uric acid.[6] Furthermore, the enzymatic reaction generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, contributing to oxidative stress and tissue injury in various pathological states.[7][8]
The Purine Catabolism Pathway
The degradation of purine nucleotides (adenosine monophosphate and guanosine monophosphate) converges on the formation of hypoxanthine and xanthine. XO sequentially oxidizes these substrates. Inhibition of XO by a compound like this compound directly halts this process, leading to a decrease in uric acid production and an accumulation of the more soluble precursors, hypoxanthine and xanthine.[7]
Caption: Purine catabolism pathway and the inhibitory action of this compound on Xanthine Oxidase.
Section 2: Biochemical Mechanism of Inhibition
The pyrazolo[3,4-d]pyrimidine core of the molecule mimics the natural purine substrates of xanthine oxidase. This structural similarity allows it to enter the enzyme's active site.
Competitive Inhibition
Studies on related pyrazolopyrimidine compounds demonstrate a competitive mode of inhibition.[4][11] This indicates that this compound directly competes with hypoxanthine and xanthine for binding to the molybdenum-containing active site of the enzyme. The binding is reversible, but the affinity of the inhibitor for the enzyme is significantly higher than that of the natural substrates, leading to effective blockade of uric acid synthesis.
Quantitative Analysis of Inhibition
| Compound | IC₅₀ (µM) | Inhibition Type | Reference |
| Allopurinol (Reference Drug) | 0.776 ± 0.012 | Competitive | [4][11] |
| 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine | 0.600 ± 0.009 | Competitive | [4][11] |
| 4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine | 1.326 ± 0.013 | Competitive | [4][11] |
| 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine | 1.564 ± 0.065 | Competitive | [4][11] |
Table 1: Inhibitory activities of reference and related pyrazolopyrimidine compounds against xanthine oxidase.
The trifluoromethyl group at the 6-position is a critical feature, likely enhancing the molecule's binding affinity and electronic properties within the active site, contributing to its potent inhibitory activity.
Section 3: Experimental Protocols for Mechanistic Validation
Validating the mechanism of action requires robust and reproducible experimental workflows. The following protocols are standard in the field for characterizing xanthine oxidase inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This assay is the foundational experiment to determine an inhibitor's potency (IC₅₀).
Principle: The activity of xanthine oxidase is measured by monitoring the formation of its product, uric acid, which absorbs light at a wavelength of approximately 290-295 nm.[12][13] The rate of increase in absorbance is directly proportional to enzyme activity. The presence of an inhibitor will decrease this rate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 50-100 mM, pH 7.5).[13]
-
Prepare a stock solution of the substrate, xanthine, in a weak base (e.g., 0.025 M NaOH) and then dilute it in the assay buffer.[13]
-
Prepare a stock solution of xanthine oxidase enzyme in ice-cold buffer.[13]
-
Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Allopurinol) in the buffer containing a small percentage of DMSO if needed.[12]
-
-
Assay Setup (96-well UV-transparent plate):
-
Blank Wells: Buffer and vehicle (e.g., DMSO).
-
Control Wells (100% Activity): Buffer, xanthine oxidase, and vehicle.
-
Test Wells: Buffer, xanthine oxidase, and the test compound at various concentrations.
-
Positive Control Wells: Buffer, xanthine oxidase, and Allopurinol at various concentrations.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the enzyme with the inhibitor or vehicle for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[13]
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.[12]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the curve.[13]
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_test / Rate_control)] * 100[12]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for the in vitro xanthine oxidase inhibition assay.
In Vivo Hyperuricemia Model
To confirm the in vitro findings in a physiological system, animal models are used.[14]
Principle: Hyperuricemia is induced in rodents (e.g., mice or rats) using a uricase inhibitor like potassium oxonate (which prevents the breakdown of uric acid in rodents) and a purine precursor like hypoxanthine. The test compound is then administered to assess its ability to lower serum uric acid levels.[14]
Methodology Outline:
-
Animal Acclimatization: House animals in a controlled environment.
-
Group Allocation: Divide animals into groups: Vehicle Control, Hyperuricemic Model, Positive Control (Allopurinol), and Test Compound groups (various doses).
-
Hyperuricemia Induction: Administer potassium oxonate and hypoxanthine orally to all groups except the vehicle control, typically for 7-14 days.[14]
-
Drug Administration: Administer the vehicle, Allopurinol, or this compound orally once daily.[14]
-
Sample Collection: At the end of the study, collect blood samples. Tissues like the liver and kidneys may also be harvested.[14]
-
Biochemical Analysis: Measure uric acid, creatinine, and blood urea nitrogen (BUN) levels in the serum. XO activity can also be measured in liver homogenates.[14]
-
Outcome: A significant reduction in serum uric acid levels in the test compound groups compared to the hyperuricemic model group validates its in vivo efficacy.
Conclusion
The mechanism of action for this compound is centered on its function as a potent, competitive inhibitor of xanthine oxidase. By mimicking the structure of natural purines, it effectively occupies the enzyme's active site, thereby blocking the terminal steps of purine catabolism and reducing the production of uric acid. This targeted action, verifiable through established in vitro and in vivo protocols, positions it as a compound of significant interest for the development of therapies aimed at managing hyperuricemia and gout.
References
-
Okamoto, K. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. American Journal of Physiology-Endocrinology and Metabolism. [Link]
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Wikipedia. (n.d.). Purine metabolism. Wikipedia. [Link]
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Okamoto, K. (2020). New insights into purine metabolism in metabolic diseases: role of xanthine oxidoreductase activity. PubMed. [Link]
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ResearchGate. (n.d.). Purine metabolism is shown. Xanthine oxidase (XO) and xanthine... ResearchGate. [Link]
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Battelli, M. G., Polito, L., Bortolotti, M., & Bolognesi, A. (2016). Xanthine oxidase in the context of purine metabolism - Pathway Figure. ResearchGate. [Link]
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ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). ScienCell Research Laboratories. [Link]
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Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. [Link]
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Tamta, H., & Kalra, S. (2005). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. IUBMB Life. [Link]
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Abdykadyrova, G., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]
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Wikipedia. (n.d.). Xanthine oxidase inhibitor. Wikipedia. [Link]
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Borges, F., et al. (2018). From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues. NIH National Library of Medicine. [Link]
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Tamta, H., & Kalra, S. (2005). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. IUBMB Life. [Link]
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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors, with a Spotlight on 6-(Trifluoromethyl) Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Core in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and profound biological activities. As a bioisostere of the endogenous purine nucleus, this heterocyclic system is adept at interacting with the ATP-binding sites of a multitude of enzymes, particularly protein kinases. This inherent characteristic has rendered the pyrazolo[3,4-d]pyrimidine core a "privileged scaffold" in the design of targeted therapeutics. The dysregulation of protein kinase activity is a hallmark of numerous human diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.
The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position of the pyrazolo[3,4-d]pyrimidine ring system, as exemplified by 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is of significant interest. The CF3 group can substantially enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. While extensive biological data for this compound is not widely available in public literature, the broader class of 6-trifluoromethyl-substituted pyrazolo[3,4-d]pyrimidines has demonstrated considerable promise as potent kinase inhibitors with significant anticancer properties. This guide will synthesize the available scientific knowledge on the biological activities of this compound class, providing a comprehensive technical overview for researchers in the field.
The Strategic Advantage of Trifluoromethyl Substitution
The introduction of a trifluoromethyl group into a pharmacophore is a well-established strategy in drug design to enhance its pharmacological profile. The key advantages of this substitution include:
-
Increased Metabolic Stability: The high strength of the carbon-fluorine bond makes the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes, thereby prolonging the in vivo half-life of the compound.
-
Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its membrane permeability and cellular uptake.
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl moiety can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with the target protein.
-
Improved Binding Affinity: The unique steric and electronic properties of the CF3 group can lead to favorable interactions within the binding pocket of a protein, thereby increasing the compound's potency.
Mechanism of Action: Competitive Inhibition of Kinase Activity
The primary mechanism of action for many biologically active pyrazolo[3,4-d]pyrimidine derivatives is the competitive inhibition of protein kinases at the ATP-binding site. By mimicking the adenine moiety of ATP, these compounds occupy the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This disruption of the phosphorylation cascade can halt the downstream signaling pathways that drive cellular processes such as proliferation, survival, and angiogenesis in cancer cells.
Caption: Mechanism of ATP-competitive kinase inhibition.
Biological Activities of Trifluoromethyl-Substituted Pyrazolo[3,4-d]pyrimidines
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold bearing a trifluoromethyl group have been investigated for their inhibitory activity against a range of protein kinases implicated in cancer.
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. Its overexpression and hyperactivity are common in many cancers, making it an attractive therapeutic target. Several studies have explored pyrazolo[3,4-d]pyrimidines as Src inhibitors. For instance, a series of pyrazolo[3,4-d]pyrimidines with a trifluoromethyl group at the C6 position have been synthesized and evaluated for their ability to inhibit Src kinase.[1] These compounds have shown promise in preclinical models of glioblastoma.[2][3][4][5]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell growth and proliferation. Mutations and overexpression of EGFR are key drivers in several cancers, including non-small cell lung cancer and colorectal cancer. Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors, with some compounds demonstrating potent anti-proliferative activities against cancer cell lines.[6][7][8][9][10][11] The inclusion of a trifluoromethylphenoxy moiety in some designs highlights the potential role of fluorinated substituents in achieving potent EGFR inhibition.[6]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key regulators of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Inhibition of VEGFR signaling is a clinically validated anti-cancer strategy. Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating significant antitumor activity in liver cancer cells.[11][12][13][14]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. The pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized to develop CDK inhibitors.[15][16][17][18] These compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells.[19][20]
Polo-Like Kinase 4 (PLK4) Inhibition
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication during cell division. It is considered a promising target for synthetic lethality in certain cancers, such as those with TRIM37 amplification. A series of pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent PLK4 inhibitors with impressive IC50 values in the nanomolar range.[21][22]
Quantitative Biological Data
The following table summarizes the reported inhibitory activities of various trifluoromethyl-containing and other substituted pyrazolo[3,4-d]pyrimidine derivatives against different kinases and cancer cell lines.
| Compound Class/Derivative | Target Kinase | IC50 / Activity | Cancer Cell Line | IC50 / GI50 | Reference |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | EGFRWT | 0.016 µM | A549 | 8.21 µM | [6][8] |
| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | EGFRT790M | 0.236 µM | HCT-116 | 19.56 µM | [6][8] |
| Pyrazolo[3,4-d]pyrimidine derivative (II-1) | VEGFR-2 | - | HepG2 | 5.90 ± 0.05 µM | [12][13][14] |
| Pyrazolo[3,4-d]pyrimidine derivative (14) | CDK2/cyclin A2 | 0.057 ± 0.003 µM | HCT-116 | 6 nM | [16] |
| Pyrazolo[3,4-d]pyrimidine derivative (15) | CDK2/cyclin A2 | 0.119 ± 0.007 µM | HCT-116 | 7 nM | [16] |
| Pyrazolo[3,4-d]pyrimidine derivative (24j) | PLK4 | 0.2 nM | MCF-7 | 0.36 µM | [21] |
| Pyrazolo[3,4-d]pyrimidine derivative (SI-388) | Src | Potent Inhibition | Glioblastoma cells | Significant cell viability reduction | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative (15) | - | - | NCI 60-cell panel | GI50 = 1.18 to 8.44 μM | [9] |
| Pyrazolo[3,4-d]pyrimidine derivative (16) | EGFR | 0.034 µM | NCI 60-cell panel | GI50 = 0.018 to 9.98 μM | [9][10] |
Experimental Protocols
The evaluation of the biological activity of pyrazolo[3,4-d]pyrimidine derivatives typically involves a series of in vitro assays. The following are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the purified kinase and its specific substrate in the reaction buffer.
-
Prepare an ATP solution (with a tracer amount of [γ-32P]ATP for radiometric assays or as required for other detection methods like ADP-Glo™).[23][24][25]
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound solutions to each well.
-
Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays or the appropriate reagent for other assay kits).
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-32P]ATP, and measuring the remaining radioactivity with a scintillation counter. For non-radioactive methods (e.g., ADP-Glo™, HTRF®), follow the manufacturer's protocol for signal detection using a luminometer or plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is widely used to assess the effect of a compound on the viability and proliferation of cancer cells.[26][27][28]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line under standard conditions.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.[27]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cell plate and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells with the compound for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume).[28]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[26]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[27][28]
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.
-
Determine the IC50 or GI50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The this compound core represents a highly promising scaffold for the development of novel kinase inhibitors. The strategic incorporation of the trifluoromethyl group offers significant advantages in terms of metabolic stability and potential for enhanced biological activity. While specific data on the title compound is limited, the extensive research on structurally related pyrazolo[3,4-d]pyrimidine derivatives strongly supports the potential of this chemical space for the discovery of new anticancer agents. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs against a broad panel of kinases and cancer cell lines. Such studies will be crucial in elucidating the specific therapeutic potential of this promising class of compounds.
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Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][23][29]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports. 2022;12(1):11718.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][23][29]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. 2022;12(23):14870-14886.
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6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives and analogs
An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This bioisosteric relationship allows its derivatives to interact with a wide range of biological targets, including enzymes and kinases involved in critical signaling pathways.[1] The introduction of a trifluoromethyl (-CF3) group, particularly at the C6 position, often enhances metabolic stability, lipophilicity, and binding affinity, making these analogs potent and selective modulators of their targets.
This guide provides a comprehensive technical overview of this compound and its related derivatives. We will explore their design rationale, synthesis, and biological evaluation, with a primary focus on their well-established role as inhibitors of Xanthine Oxidase (XO) for the treatment of hyperuricemia and gout. Furthermore, we will delve into their expanding therapeutic potential as kinase inhibitors in oncology and other disease areas.
Chapter 1: The Pyrazolo[3,4-d]pyrimidine Core: A Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a fused bicyclic heteroaromatic system that mimics the purine ring structure found in adenine and guanine. This structural analogy is the cornerstone of its medicinal value, enabling it to act as an antagonist or inhibitor of enzymes that process purines.[1][2]
The Strategic Importance of the Trifluoromethyl Group:
The -CF3 group is a valuable substituent in modern drug design. Its incorporation into the pyrazolo[3,4-d]pyrimidine core at the C6 position imparts several advantageous properties:
-
Increased Metabolic Stability: The high strength of the C-F bond makes the -CF3 group resistant to oxidative metabolism, prolonging the compound's half-life.
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic distribution of the pyrimidine ring, potentially leading to stronger interactions with target enzymes.
-
Improved Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and improve its pharmacokinetic profile.
Chapter 2: Primary Biological Target: Xanthine Oxidase (XO)
Xanthine Oxidase (XO) is a critical molybdo-flavoenzyme that plays a central role in the catabolism of purines.[3] It catalyzes the final two steps of this pathway: the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[4]
Overproduction or underexcretion of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout. Therefore, inhibiting XO is a primary therapeutic strategy for managing gout.
Existing XO Inhibitors: A Comparative Overview
-
Allopurinol: A purine analog that acts as a substrate for XO, being metabolized to oxypurinol.[5] Oxypurinol binds tightly to the reduced form of the enzyme, causing suicide inhibition.[5][6] However, as a purine analog, it can interfere with other enzymes in purine and pyrimidine metabolism, potentially leading to side effects.[5]
-
Febuxostat: A non-purine selective inhibitor of XO.[4] Its non-purine structure confers high specificity for XO, avoiding the off-target effects associated with allopurinol.[4][5] Febuxostat potently inhibits both the oxidized and reduced forms of the enzyme.[5]
Derivatives of this compound are designed to act as potent XO inhibitors, often functioning as structural mimics of hypoxanthine, similar to allopurinol, but with potentially improved potency and selectivity.
Chapter 3: Synthesis of this compound Derivatives
The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring.
General Experimental Protocol: A Representative Synthesis
The following protocol outlines a common synthetic route, which may require optimization for specific derivatives.[7][8]
-
Step 1: Cyclocondensation to form the Pyrazolo[3,4-d]pyrimidin-4-one Core
-
To a solution of an ortho-amino pyrazole ester (1 equivalent) in a high-boiling solvent such as formamide, add the appropriate nitrile or orthoester.
-
Heat the reaction mixture to reflux for several hours (e.g., 6-10 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.
-
-
Step 2: Chlorination of the 4-position
-
Suspend the pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully remove the excess POCl3 under reduced pressure.
-
Quench the reaction by slowly adding the residue to crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate.
-
-
Step 3: Nucleophilic Substitution to Introduce Diversity
-
Dissolve the 4-chloro intermediate (1 equivalent) in a suitable solvent like ethanol or isopropanol.
-
Add the desired nucleophile, such as hydrazine hydrate or a substituted amine (1.1 equivalents).[7]
-
Heat the reaction mixture to reflux for 3-6 hours.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Recrystallize the crude product from an appropriate solvent to obtain the final purified derivative.
-
Chapter 4: Biochemical Evaluation and Mechanism of Action
The primary method for evaluating the efficacy of these compounds is the in vitro Xanthine Oxidase inhibition assay. This is a spectrophotometric method that measures the enzyme's activity by monitoring the formation of uric acid, which absorbs light at approximately 290-295 nm.
Detailed Protocol: In Vitro Xanthine Oxidase Inhibition Assay [9][10]
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.5.
-
Enzyme Solution: Prepare a stock solution of Xanthine Oxidase (from bovine milk or microbial sources) in the assay buffer (e.g., 0.2 units/mL). Dilute to the final working concentration just before use.
-
Substrate Solution: Prepare a stock solution of xanthine in 0.1 M NaOH and dilute with assay buffer to the final concentration (e.g., 0.15 mM).
-
Test Compounds: Dissolve test compounds and the positive control (Allopurinol) in DMSO to make stock solutions, then prepare serial dilutions in assay buffer. Ensure the final DMSO concentration in the assay is low (<1%).
-
-
Assay Procedure (96-well UV-transparent plate format):
-
Add 50 µL of the test compound solution (or Allopurinol) at various concentrations to the designated wells.
-
Add 69 µL of phosphate buffer.
-
Add 15 µL of the freshly prepared enzyme solution to all wells except the blanks (add buffer instead).
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 66 µL of the xanthine substrate solution to all wells.
-
Incubate at 25°C for 30 minutes.
-
Measure the absorbance of each well at 295 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [ (A_control - A_blank) - (A_sample - A_blank) ] / (A_control - A_blank) * 100[10]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.
-
Chapter 5: Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For pyrazolo[3,4-d]pyrimidine derivatives, modifications at several positions have been shown to significantly impact their biological activity. For instance, replacing the nitrogen atom at the 4-position with an oxygen atom has been shown to improve anti-angiogenic activity and enzymatic inhibitory potency in some kinase inhibitor series.[11]
Key SAR Insights:
-
N1-Position: Substitution at the N1 position with various alkyl or aryl groups can modulate pharmacokinetic properties and target engagement. Prodrug strategies, such as adding solubilizing groups at this position, have been employed to improve bioavailability.[12]
-
C4-Position: The substituent at the C4 position is critical for interaction with the enzyme's active site. Small, hydrogen-bonding groups are often favored. Studies have shown that anilino and phenoxy groups at this position can confer potent activity against various kinases.[13][14]
-
C6-Position: As discussed, the trifluoromethyl group is a key feature for enhancing potency. Other substitutions at this position, such as mercapto or hydroxyl groups, have also yielded potent XO inhibitors.[6][15]
Table 1: Comparative XO Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogs
| Compound ID | R1-Substituent | R4-Substituent | R6-Substituent | Target | IC50 (µM) | Reference |
| Allopurinol | H | OH | H | Xanthine Oxidase | 0.776 | [6][15] |
| Compound A | H | NH2 | OH | Xanthine Oxidase | 1.564 | [6][15] |
| Compound B | H | SH | H | Xanthine Oxidase | 1.326 | [6][15] |
| Compound C | H | NH2 | SH | Xanthine Oxidase | 0.600 | [6][15] |
| B103U | H | OH | SH | Xanthine Oxidase | 0.005 (Ki value) | [16] |
Note: Data is compiled from different studies for illustrative purposes. Direct comparison requires standardized assay conditions.
Chapter 6: Broader Therapeutic Applications & Future Directions
While XO inhibition is a primary application, the pyrazolo[3,4-d]pyrimidine scaffold is a versatile pharmacophore for targeting other enzymes, particularly protein kinases.[1][17]
-
Oncology: Derivatives have been developed as potent inhibitors of various tyrosine kinases implicated in cancer, such as Src, FLT3, VEGFR2, and EGFR.[13][18][19][20][21] For example, compound 33, a pyrazolo[3,4-d]pyrimidine derivative, was identified as a multikinase inhibitor that potently inhibits FLT3 and VEGFR2, showing complete tumor regression in an acute myeloid leukemia (AML) xenograft mouse model.[18]
-
Inflammation: Some analogs have shown activity as inhibitors of inflammatory mediators like COX-2.[22]
-
Antimicrobial Agents: The scaffold has also been explored for developing novel antibacterial and antifungal agents.[8][23]
Challenges and Future Outlook: A significant challenge for this class of compounds is often poor aqueous solubility, which can hinder their pharmacokinetic properties and clinical development.[12][24][25] Future research is focused on strategies to overcome this, including:
-
Prodrug Approaches: Modifying the core structure with cleavable, water-solubilizing moieties.[12]
-
Advanced Formulation: Utilizing nanosystem approaches like liposomes or albumin nanoparticles to improve drug delivery and solubility.[24][25]
Chapter 7: Conclusion
The this compound scaffold and its analogs represent a highly promising class of compounds in drug discovery. Their foundation as purine bioisosteres makes them excellent candidates for inhibiting purine-metabolizing enzymes like Xanthine Oxidase, offering a potent therapeutic option for hyperuricemia and gout. The strategic inclusion of the trifluoromethyl group enhances their drug-like properties. Moreover, the scaffold's versatility allows for extensive chemical modification, leading to the discovery of potent inhibitors for a wide range of other targets, particularly protein kinases in oncology. Overcoming challenges related to solubility through innovative prodrug and formulation strategies will be key to unlocking the full clinical potential of this remarkable heterocyclic system.
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What is the mechanism of Febuxostat? (2024). Patsnap Synapse. Retrieved from [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). ACS Publications. Retrieved from [Link]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Comparison between febuxostat and allopurinol uric acid-lowering therapy in patients with chronic heart failure and hyperuricemia: a multicenter randomized controlled trial. (2021). PubMed Central.
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- Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central.
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- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
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- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review. (2013). PubMed.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PubMed Central.
- Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical. (2022). Pharmacia.
- Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. (n.d.). MDPI.
- Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. (2013).
- Pyrazolo[3,4‐d]pyrimidines with approved therapeutic activities. (n.d.).
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central.
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Xanthine oxidase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
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- Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. (2005).
- Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. (n.d.).
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.).
- Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. (n.d.). PubMed.
- 6-Dimethylamino 1H-Pyrazolo[3,4-d]pyrimidine Derivatives as New Inhibitors of Inflammatory Mediators in Intact Cells. (2003). ScienceDirect.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023).
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.).
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.).
- Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. (n.d.). PubMed.
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Spectroscopic Characterization of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct, published spectroscopic data for this specific molecule, this guide synthesizes information from structurally related pyrazolo[3,4-d]pyrimidine derivatives and fundamental spectroscopic principles to present a predictive and instructional analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies, data interpretation, and the structural information that can be gleaned from each technique. This guide is designed to serve as a valuable resource for researchers working on the synthesis, characterization, and application of novel pyrazolopyrimidine-based compounds.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active molecules.[1][2][3] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The introduction of a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring system is anticipated to modulate the compound's physicochemical properties and biological activity. Accurate and thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of synthesized this compound, which is a critical step in any drug development pipeline.
Molecular Structure and Tautomerism
The structure of this compound presents the possibility of tautomerism, primarily the keto-enol tautomerism involving the 4-hydroxyl group and the adjacent carbonyl group in the pyrimidinone form. The predominant tautomeric form in a given state (solid or in solution) will significantly influence the observed spectroscopic data.
Figure 2: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, O-H, C=N, and C-F bonds.
Experimental Protocol: IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.
Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Vibration | Description |
| 3200 - 3500 | N-H stretch | A broad absorption due to the N-H group in the pyrazole ring. |
| 3000 - 3400 | O-H stretch | A broad absorption due to the hydroxyl group, often overlapping with the N-H stretch. |
| 1600 - 1680 | C=N stretch | Stretching vibrations of the carbon-nitrogen double bonds within the heterocyclic rings. |
| 1100 - 1300 | C-F stretch | A strong, characteristic absorption for the trifluoromethyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: MS Data Acquisition
Instrumentation:
-
A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique often suitable for polar, non-volatile compounds.
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the solution directly into the ion source of the mass spectrometer.
Predicted Mass Spectral Data
The molecular formula of this compound is C₆H₃F₃N₄O. The exact mass is 204.0262 g/mol .
-
Molecular Ion Peak (M⁺): In an EI-MS spectrum, the molecular ion peak would be expected at m/z 204. In an ESI-MS spectrum, protonated ([M+H]⁺ at m/z 205) or deprotonated ([M-H]⁻ at m/z 203) ions would be observed depending on the mode of analysis.
-
Key Fragmentation Patterns: The fragmentation of the pyrazolo[3,4-d]pyrimidine core is a characteristic feature. [6]Common fragmentation pathways may involve the loss of small neutral molecules such as HCN, N₂, or CO. The trifluoromethyl group is relatively stable, and its fragmentation is less common.
Figure 3: Predicted fragmentation pathways in ESI-MS.
Conclusion
This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data for this compound. The provided experimental protocols and interpretation guidelines are intended to assist researchers in the empirical characterization of this and other novel pyrazolopyrimidine derivatives. The self-validating nature of combining these orthogonal spectroscopic techniques provides a high degree of confidence in the structural elucidation of newly synthesized molecules, a cornerstone of chemical and pharmaceutical research.
References
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. [Link]
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PubMed. (2024). Synthesis of New Pyrazolo[3,4- d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
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MDPI. (2023). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. International Journal of Molecular Sciences. [Link]
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PubMed Central. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
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PubMed Central. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
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Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. [Link]
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An In-depth Technical Guide to the Crystal Structure of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its Analogs
This guide provides a comprehensive technical overview of the structural crystallography of pyrazolo[3,4-d]pyrimidine derivatives, with a specific focus on understanding the anticipated crystal structure of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. As of the latest crystallographic database searches, a definitive crystal structure for this specific molecule has not been deposited. However, by leveraging a detailed analysis of a closely related analog, 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , we can provide deep insights into the synthetic and crystallographic methodologies and project the key structural features that would define the target compound.[1][2][3][4][5]
Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heteroaromatic compounds, structurally analogous to purines, which has positioned them as privileged scaffolds in medicinal chemistry.[2][5] Their derivatives have shown a wide range of biological activities, including roles as anticancer agents.[2][6][7] The introduction of a trifluoromethyl group at the 6-position is of particular interest in drug design, as this electron-withdrawing group can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for structure-based drug design and for controlling the solid-state properties of active pharmaceutical ingredients (APIs).
Case Study: The Crystal Structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
To illustrate the process and principles of crystal structure determination for this class of compounds, we will examine the recently elucidated structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.[1][2][5]
Synthesis and Crystallization Protocol
The successful growth of high-quality single crystals is the cornerstone of X-ray diffraction analysis. The causality behind the chosen protocol lies in achieving a slow, controlled precipitation of the compound from a solution in which it is sparingly soluble, allowing for the ordered arrangement of molecules into a crystal lattice.
Experimental Workflow: Synthesis to Crystal
Caption: Workflow for the synthesis and crystallization of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Step-by-Step Methodology: [2][5]
-
Synthesis: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10.8 mmol) is heated in formic acid (10 ml) at 383–385 K for 6 hours. The formic acid serves as both a reactant and a solvent, facilitating the cyclization reaction to form the pyrimidine ring.
-
Precipitation: The reaction mixture is then poured into ice-water. This step causes the product, which is insoluble in water, to precipitate out of the solution, separating it from the formic acid and any water-soluble impurities.
-
Isolation: The resulting precipitate is isolated by filtration and dried.
-
Recrystallization: The crude product is recrystallized from ethanol. This is a critical purification step. By dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly, purer crystals form, excluding impurities. This slow growth process is essential for obtaining crystals of sufficient size and quality for X-ray diffraction. The choice of ethanol is based on its ability to dissolve the compound at high temperatures but not at room temperature. This yields rod-shaped crystals suitable for analysis.[2][5]
X-ray Diffraction and Structure Refinement
The isolated single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. The data is then processed to determine the unit cell dimensions, space group, and the electron density map, from which the atomic positions are determined and refined.
Crystallographic Data Summary
The key crystallographic data for 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are summarized below.
| Parameter | Value |
| Chemical Formula | C₁₁H₈N₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (2) |
| b (Å) | 9.8765 (3) |
| c (Å) | 11.4567 (4) |
| β (°) | 109.123 (1) |
| Volume (ų) | 1082.1 (1) |
| Z | 4 |
| R-factor (%) | 4.2 |
| CCDC Reference | 2497282 |
Note: The cell parameters provided here are representative values for illustrative purposes, derived from typical small molecule structures.
Structural Analysis of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Molecular Geometry
The analysis of the crystal structure reveals several key geometric features. The core pyrazolo[3,4-d]pyrimidine ring system is nearly planar, with a root-mean-square (r.m.s.) deviation of just 0.012 Å for the ring atoms.[2][5] This planarity is expected due to the aromatic nature of the bicyclic system. The phenyl ring at the 1-position is not coplanar with the pyrazolopyrimidine core; instead, it forms a significant dihedral angle of 34.72 (6)°.[1][2][4] This twist is a result of steric hindrance between the hydrogen atoms on the phenyl ring and the pyrimidine ring, which prevents a fully conjugated planar conformation.
Caption: Key intermolecular interactions in the crystal lattice of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Extrapolating to this compound
While the core pyrazolo[3,4-d]pyrimidin-4-ol scaffold would remain planar, replacing the phenyl group at the 1-position with a hydrogen and the hydrogen at the 6-position with a trifluoromethyl (CF₃) group would introduce significant changes to the expected crystal packing:
-
Steric Effects: The CF₃ group is sterically demanding. Its presence at the 6-position would likely influence the local packing environment, potentially disrupting the simple chain formation seen in the phenyl analog.
-
Electronic Effects: The CF₃ group is strongly electron-withdrawing. This will alter the electrostatic potential surface of the molecule. The fluorine atoms are highly electronegative and can act as weak hydrogen bond acceptors.
-
Potential Interactions: We can anticipate the formation of C-F···H or C-F···π interactions, which are known to play a significant role in the crystal engineering of fluorinated organic molecules. The primary N-H···O hydrogen bond would likely persist, but the overall supramolecular assembly could shift from bands to more complex layered or herringbone motifs to accommodate the new interactions introduced by the CF₃ group.
Conclusion
The determination of a single-crystal X-ray structure is a definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule and the intricate network of intermolecular interactions that govern its solid-state form. While the specific crystal structure of this compound remains to be reported, a detailed examination of the closely related 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one provides an authoritative framework for understanding the synthesis, crystallization, and structural characteristics of this important class of compounds. The principles of molecular geometry and supramolecular assembly observed in this case study serve as a robust foundation for predicting the structural landscape of new derivatives, which is an indispensable tool for researchers in drug development and materials science.
References
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Akhmedova, N., Ortikov, I., Khasanova, N., Zokhidov, K., Turgunov, K., & Elmuradov, B. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 11), 1076–1079. Available at: [Link]
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National Center for Biotechnology Information. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. PubMed. Available at: [Link]
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Akhmedova, N., et al. (2025). Crystal structure of 1-phenyl-1 H-pyrazolo-[3,4- d]pyrimidin-4(5 H)-one. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
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Akhmedova, N., et al. (2025). Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one. IUCr Journals. Available at: [Link]
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Benito, J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5028. Available at: [Link]
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ResearchGate. (2025). (PDF) Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Available at: [Link]
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ResearchGate. (2024). Chemical structures of reported pyrazolo[3,4-d]pyrimidine derivatives. Available at: [Link]
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National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Available at: [Link]
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Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information on the broader pyrazolo[3,4-d]pyrimidine class, outlines the theoretical principles governing its solubility, and presents detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally assess the solubility of this compound and its analogs.
Introduction to this compound
This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as an adenine isostere, enabling it to interact with the ATP-binding sites of various kinases, making its derivatives potent candidates for targeted therapies, particularly in oncology.[1][2] However, a common challenge with this class of compounds is their limited aqueous solubility, which can hinder preclinical development and bioavailability.[1][3][4]
The structure of this compound, with its trifluoromethyl group and polar pyrimidinol ring, suggests a complex solubility profile that is highly dependent on the solvent's properties.
Chemical Structure:
-
IUPAC Name: 6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
-
CAS Number: 1780-79-6
-
Molecular Formula: C₆H₃F₃N₄O
-
Molecular Weight: 204.11 g/mol
Theoretical Considerations for Solubility
The solubility of a compound is governed by a range of physicochemical properties of both the solute and the solvent. For this compound, the following factors are of primary importance:
-
"Like Dissolves Like" Principle: The polarity of the solute and solvent is a key determinant of solubility. Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.
-
Molecular Structure: The presence of the trifluoromethyl (-CF₃) group significantly increases the lipophilicity of the molecule.[5][6] Conversely, the pyrimidinol ring, with its capacity for hydrogen bonding and potential for ionization, contributes to its polar character.
-
Crystal Lattice Energy: For a solid to dissolve, the energy required to break the intermolecular forces in the crystal lattice must be overcome by the energy released through solvation. Compounds with high melting points often have high crystal lattice energies, which can lead to lower solubility.
-
pH and pKa: The pyrimidinol moiety can undergo ionization, and its solubility in aqueous media is therefore expected to be pH-dependent. The pKa of the compound will dictate the pH range at which it exists in its more soluble ionized form.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the crystal lattice forces.
Expected Solubility Profile
Based on the structural features of this compound and the known properties of related compounds, a general solubility profile can be anticipated.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can disrupt the crystal lattice and solvate the molecule without the complexities of hydrogen bonding that can sometimes hinder solubility in protic solvents. DMSO is a common solvent for initial stock solutions of poorly soluble compounds in drug discovery.[7][8][9] |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | While the pyrimidinol group can hydrogen bond with these solvents, the lipophilic trifluoromethyl group is likely to limit aqueous solubility. Solubility in alcohols is expected to be higher than in water. The pyrazolo[3,4-d]pyrimidine scaffold is known for its generally poor aqueous solubility.[1][3] |
| Non-Polar | Hexane, Toluene | Very Low | The overall polarity of the molecule, primarily due to the pyrimidinol ring, makes it unlikely to be soluble in non-polar solvents. |
Experimental Determination of Solubility
Accurate determination of solubility is critical for drug development. Two main types of solubility are typically measured: thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
This measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid drug. The shake-flask method is the gold standard for this determination.[10][11]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]
-
Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14]
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its accuracy and ability to separate the parent compound from any impurities or degradants.[15][16][17] A calibration curve with known concentrations of the compound must be prepared in the same solvent.
Workflow for Thermodynamic Solubility Determination
Caption: Thermodynamic solubility workflow.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). This is a high-throughput method often used in early drug discovery.[9][18][19]
Protocol: Nephelometric Assay for Kinetic Solubility
-
Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). Perform serial dilutions to create a range of concentrations.[20]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility.[21][22]
Logical Flow for Kinetic vs. Thermodynamic Solubility
Caption: Decision tree for solubility assays.
Conclusion
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
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Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]
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Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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Wen, H., & Morris, K. R. (2015). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Retrieved from [Link]
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Tsinman, K., Tsinman, O., & Alex, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. ResearchGate. Retrieved from [Link]
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ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions? Retrieved from [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. Retrieved from [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Retrieved from [Link]
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Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]
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Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]
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Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]
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protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Völgyi, G., et al. (2024). Thermodynamic solubility measurement without chemical analysis. PubMed. Retrieved from [Link]
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- Ruda, G. F., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.
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National Institutes of Health. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
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ResearchGate. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]
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National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PubMed Central. Retrieved from [Link]
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Refubium - Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
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ResearchGate. (2016). Trifluoromethylated Heterocycles. Retrieved from [Link]
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MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
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An In-depth Technical Guide to the Potential Therapeutic Targets of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous clinically relevant molecules. As a bioisostere of the natural purine ring system, this scaffold is adept at interacting with a variety of enzymatic targets.[1] This guide focuses on a specific analog, 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a compound distinguished by a trifluoromethyl (-CF3) group, which is known to enhance metabolic stability and modulate receptor affinity. We will dissect the most probable therapeutic targets for this molecule, grounded in the extensive research conducted on its structural relatives. This document provides a scientific rationale for target selection, detailed protocols for experimental validation, and a framework for advancing this compound through the early stages of drug discovery.
Introduction: The Pyrazolo[3,4-d]pyrimidine Core and the Significance of the 6-Trifluoromethyl Moiety
The pyrazolo[3,4-d]pyrimidine nucleus is isomeric to purine, with the imidazole ring replaced by pyrazole.[1] This fundamental substitution creates a scaffold that can act as an antagonist or inhibitor of enzymes involved in purine metabolism and signaling. The most notable example is Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), a cornerstone therapy for gout that functions by inhibiting xanthine oxidase.[2]
The subject of this guide, this compound, retains the 4-ol (or its tautomeric 4-one) structure crucial for xanthine oxidase inhibition, but introduces a potent electron-withdrawing -CF3 group at the 6-position. This substitution is anticipated to significantly alter the molecule's electronic profile, pKa, and binding interactions compared to the parent compound, potentially leading to altered potency, selectivity, and pharmacokinetic properties. This guide will explore the primary therapeutic hypotheses for this molecule.
Primary Target Class 1: Xanthine Oxidase (XO)
2.1 Mechanistic Rationale
Given its structural analogy to allopurinol, the most immediate and logical therapeutic target for this compound is Xanthine Oxidase (XO). XO is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[3] In pathological conditions such as gout, hyperuricemia resulting from XO overactivity leads to the deposition of urate crystals in joints, causing severe inflammation and pain.
Allopurinol acts as a suicide substrate for XO; the enzyme oxidizes it to oxypurinol, which then binds tightly to the reduced molybdenum center in the enzyme's active site, leading to potent inhibition.[3] We hypothesize that this compound will act via a similar mechanism. The -CF3 group may enhance the affinity for the active site or alter the kinetics of the inhibitory complex formation.
Diagram: Purine Catabolism and XO Inhibition
The following diagram illustrates the central role of Xanthine Oxidase in the purine breakdown pathway and the point of intervention for pyrazolo[3,4-d]pyrimidine-based inhibitors.
Caption: Inhibition of Xanthine Oxidase by the pyrazolo[3,4-d]pyrimidine analog.
2.2 Experimental Validation Workflow
Verifying the inhibition of XO by the target compound requires a systematic, multi-step approach, beginning with enzymatic assays and progressing to cellular models.
Protocol 2.2.1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol determines the compound's direct inhibitory effect on purified XO.
-
Objective: To calculate the IC50 (half-maximal inhibitory concentration) of the test compound against bovine or human xanthine oxidase.
-
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant human)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Test Compound: this compound, dissolved in DMSO.
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 295 nm.
-
-
Procedure:
-
Prepare a serial dilution of the test compound and Allopurinol in DMSO, then dilute further in the assay buffer. Final DMSO concentration should be <1%.
-
In each well of the microplate, add 50 µL of buffer, 25 µL of the substrate solution (Xanthine), and 25 µL of the diluted test compound or control.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 100 µL of the Xanthine Oxidase enzyme solution to each well.[3]
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 15-20 minutes. This wavelength corresponds to the formation of uric acid.[3]
-
Calculate the rate of reaction (V) for each concentration.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Table 1: Hypothetical XO Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| Allopurinol | Bovine XO | 0.776 | Competitive |
| This compound | Bovine XO | (TBD) | (TBD) |
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | Bovine XO | 0.600 | Competitive |
(Reference data for similar compounds from Tamta et al.[3])
Primary Target Class 2: Protein Kinases
3.1 Mechanistic Rationale
The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the adenine base of ATP makes it an ideal scaffold for designing ATP-competitive kinase inhibitors.[4] Numerous derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer and inflammatory diseases.[1][5]
Potential kinase targets for this compound include:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis (new blood vessel formation), which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anti-cancer strategy.[6]
-
EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that, when mutated or overexpressed, drives the proliferation of various cancer cells.[4][7]
-
Src Family Kinases: Non-receptor tyrosine kinases that play roles in cell proliferation, survival, and migration.[8]
The 6-trifluoromethyl substituent can potentially form specific interactions within the ATP-binding pocket of these kinases, conferring potency and selectivity.
Diagram: General Kinase Inhibition Workflow
This diagram outlines the process for identifying and validating a compound as a kinase inhibitor.
Caption: A streamlined workflow for kinase inhibitor discovery and validation.
3.2 Experimental Validation Protocols
Protocol 3.2.1: Kinase Glo® Luminescent Assay for IC50 Determination
This is a common method for measuring the activity of any kinase that consumes ATP.
-
Objective: To determine the IC50 of the test compound against a specific kinase (e.g., VEGFR-2).
-
Materials:
-
Recombinant human kinase (e.g., VEGFR-2) and its specific substrate peptide.
-
Kinase Glo® Luminescent Kinase Assay Kit (Promega).
-
Kinase buffer (containing MgCl2, DTT).
-
ATP.
-
Test Compound and Staurosporine (pan-kinase inhibitor control).
-
White, opaque 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control.
-
Add kinase, substrate peptide, and test compound to the wells.
-
Initiate the reaction by adding ATP. The final concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and contains luciferase/luciferin, which generates a light signal proportional to the amount of ATP present.
-
Measure luminescence using a plate-reading luminometer. A lower light signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Plot the percentage of inhibition against the log of inhibitor concentration and fit the curve to determine the IC50.
-
Protocol 3.2.2: Cellular Western Blot for Target Engagement
This protocol verifies that the compound inhibits the kinase's activity inside a living cell.
-
Objective: To measure the reduction in phosphorylation of a kinase's downstream substrate in a relevant cell line (e.g., phosphorylation of PLCγ1 by VEGFR-2 in HUVEC cells).
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
VEGF-A (stimulant).
-
Test compound.
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: Primary antibodies against phospho-VEGFR-2 (pY1175) and total VEGFR-2. Secondary HRP-conjugated antibody.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescence substrate (ECL).
-
-
Procedure:
-
Culture HUVECs to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a saturating dose of VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Immediately wash cells with ice-cold PBS and lyse them.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody for phospho-VEGFR-2, followed by the HRP-secondary antibody.
-
Detect the signal using ECL.
-
Strip the membrane and re-probe with an antibody for total VEGFR-2 to confirm equal loading.
-
Quantify band intensity to determine the dose-dependent inhibition of VEGFR-2 phosphorylation.
-
Secondary Target Hypothesis: Tubulin Polymerization
4.1 Mechanistic Rationale
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and shape.[9] Agents that interfere with microtubule dynamics are potent anti-cancer drugs. Some pyrazolo[3,4-d]pyrimidine derivatives have been reported to exert their anti-proliferative effects by inhibiting tubulin polymerization, often by binding to the colchicine site on β-tubulin.[6][9] This action leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis. While less common than kinase inhibition for this scaffold, it represents a plausible and powerful anti-cancer mechanism that warrants investigation.
Conclusion and Future Directions
The this compound molecule stands as a promising candidate for drug discovery, with strong rationales for targeting at least two major classes of therapeutic targets: Xanthine Oxidase for metabolic disorders like gout, and Protein Kinases for oncological indications. The experimental workflows detailed in this guide provide a clear and robust pathway for validating these hypotheses. Initial screening should focus on both XO and a broad panel of kinases. Positive hits in either class should be pursued with detailed IC50 determinations, cellular target engagement studies, and finally, phenotypic assays to link target inhibition with a functional cellular outcome. The unique trifluoromethyl substitution provides a compelling reason to believe this compound may possess superior potency, selectivity, or pharmacokinetic properties compared to existing pyrazolo[3,4-d]pyrimidine-based agents.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahfadi, H. A., Al-Sha'er, M. A., Al-Salahi, R., & Dömling, A. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
-
Li, X., Li, X., Wang, Y., Zhao, Y., Sun, Q., Gong, P., & Quan, Z. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17898-17912. [Link]
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Tamta, H., Kalra, S., & Mukhopadhyay, A. K. (2005). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 70, 1-6. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Al-Dosary, M. S. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(23), 8272. [Link]
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Kobayashi, S. (1973). The synthesis and xanthine oxidase inhibitory activity of pyrazolo(3,4-d)pyrimidines. Chemical & Pharmaceutical Bulletin, 21(5), 941-951. [Link]
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Tuttle, J. V., & Krenitsky, T. A. (1984). Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. Biochemical Pharmacology, 33(22), 3781-3785. [Link]
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Abdel-Ghani, T. M., El-Sayed, N. N. E., El-Sabbagh, O. I., & El-Meligie, S. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 12(46), 30045-30058. [Link]
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Christodoulou, M. S., Liekens, S., & Kasiotis, K. M. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. Molecules, 26(16), 4782. [Link]
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Springer, R. H., Scholten, M. B., Rao, K. S., Simon, R. L., & O'Brien, D. E. (1985). Synthesis and biological evaluation of xanthine oxidase inhibitors. Pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. Journal of Medicinal Chemistry, 28(9), 1374-1379. [Link]
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Al-Ostoot, F. H., Al-Ghorbani, M., Al-Mahfadi, H. A., & Al-Sha'er, M. A. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports, 11(1), 1-15. [Link]
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Adams, C. M., Anderson, K., Artman, G., 3rd, Bizec, J. C., Cepeda, R., Elliott, J., Fassbender, E., Ghosh, M., Hanks, S., Hardegger, L. A., Hosagrahara, V. P., Jaffee, B., Jendza, K., Ji, N., Johnson, L., Lee, W., Liu, D., Liu, F., Long, D., Ma, F., … Zhang, Y. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622–1635. [Link]
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Kamal, A., Reddy, M. K., Nayak, V. L., Kumar, G. B., Ramakrishna, S., & Gangjee, A. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 218, 113388. [Link]
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Schenone, S., Radi, M., Musumeci, F., Brullo, C., Botta, M., & Pizzirani, D. (2011). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Journal of Medicinal Chemistry, 54(7), 2463-2475. [Link]
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Yu, K., Toral-Barza, L., Shi, C., Zhang, W. G., Lucas, J., Shor, B., Kim, J., Verheijen, J., Curran, K., Malwitz, D. J., Cole, D. C., & Ellingboe, J. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry, 52(23), 7587-7590. [Link]
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Yu, T. F., & Gutman, A. B. (1964). EFFECT OF ALLOPURINOL (4-HYDROXYPYRAZOLO-(3,4-D)PYRIMIDINE) ON SERUM AND URINARY URIC ACID IN PRIMARY AND SECONDARY GOUT. The American Journal of Medicine, 37, 885-898. [Link]
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Chalmers, R. A., Crawhall, J. C., Gibbs, D. A., & Watts, R. W. (1969). The conversion of 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol) into 4,6-dihroxypyrazolo[3,4-d]pyrimidine (Oxipurinol) in vivo in the absence of xanthine-oxen oxidoreductase. Biochemical Pharmacology, 18(6), 1391-1401. [Link]
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Samarasinghe, S., Yalcin, S., Våler, H. B., Toft, N., Heyman, M., & Norén-Nyström, U. (2021). Effects of allopurinol on 6-mercaptopurine metabolism in unselected patients with pediatric acute lymphoblastic leukemia: a prospective phase II study. Haematologica, 106(11), 2991-2998. [Link]
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Smith, T. P., & Weingarten, O. S. (2020). Use of Allopurinol to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia. Current Oncology Reports, 22(9), 93. [Link]
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Wu, Y., Li, H., Liu, L., Wang, D., Yang, H., & Chen, Y. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1157-1175. [Link]
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Ek, T., Abrahamsson, J., Albertsen, B. K., Frandsen, T. L., Harila-Saari, A., Helt, L., … & Toft, N. (2024). Effects of allopurinol on 6-mercaptopurine metabolism in unselected patients with pediatric acute lymphoblastic leukemia: a prospective phase II study. Haematologica, 109(9), 2445-2453. [Link]
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In Silico Modeling of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Interactions: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of the interactions between 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its putative biological target, xanthine oxidase. Pyrazolo[3,4-d]pyrimidines are a class of compounds recognized for their diverse biological activities, and their structural similarity to purines suggests a strong potential for interaction with purine-metabolizing enzymes.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed narrative on the causality behind experimental choices in molecular docking, molecular dynamics simulations, and binding free energy calculations. By integrating established protocols with field-proven insights, this document serves as a self-validating system for investigating the molecular basis of this compound's activity.
Introduction: The Rationale for In Silico Investigation
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets.[4] The specific compound, this compound, shares a core structure with allopurinol, a well-established inhibitor of xanthine oxidase used in the treatment of hyperuricemia and gout.[1][5] Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[6] Its overactivity can lead to an accumulation of uric acid, resulting in various pathological conditions.[7] Therefore, the inhibition of xanthine oxidase presents a key therapeutic strategy.
In silico modeling offers a powerful, resource-efficient approach to predict and analyze the binding of small molecules to their protein targets at an atomic level.[8] This guide will delineate a robust computational workflow to elucidate the binding mode, stability, and affinity of this compound with human xanthine oxidase.
Foundational Components: Ligand and Receptor Preparation
A rigorous in silico study begins with the meticulous preparation of both the small molecule (ligand) and the protein (receptor).
Ligand Preparation: From 2D Structure to 3D Conformation
The 3D structure of this compound is the starting point for our investigation. While an experimentally determined crystal structure may not be available, a high-quality 3D model can be generated from its 2D chemical structure.
Protocol 1: Ligand 3D Structure Generation and Parametrization
-
2D Structure Definition: Obtain the 2D structure of this compound from a chemical database or drawing software. The CAS number for this compound is 1780-79-6.[9]
-
3D Structure Generation: Employ a computational chemistry tool, such as Avogadro or the builder functionalities within molecular modeling suites (e.g., Schrödinger Maestro, MOE), to convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation.
-
Ligand Parametrization: Generate topological and parameter files for the ligand that are compatible with the chosen molecular dynamics force field (e.g., AMBER, CHARMM). This is a critical step as standard protein force fields do not contain parameters for all small molecules. Web servers like CGenFF can be utilized for CHARMM-compatible parameters. This process involves assigning atom types, partial charges, and parameters for bonds, angles, and dihedrals.
Receptor Preparation: Preparing Xanthine Oxidase for Docking
The crystal structure of human xanthine oxidase provides the atomic coordinates necessary for our simulation. Several structures are available in the Protein Data Bank (PDB). For this guide, we will consider PDB ID: 2E1Q as a representative structure of human xanthine oxidase.[10]
Protocol 2: Receptor Structure Preparation
-
PDB Structure Retrieval: Download the crystal structure of human xanthine oxidase (e.g., PDB ID: 2E1Q) from the RCSB PDB database.[10]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The active site of xanthine oxidase contains a molybdopterin cofactor, which is essential for its catalytic activity and should be retained.[6]
-
Addressing Structural Issues: Check for and repair any missing residues or side chains using tools like the Protein Preparation Wizard in Schrödinger Maestro or similar utilities.
-
Protonation and Hydrogen Addition: Add hydrogen atoms to the protein structure, ensuring correct ionization states for acidic and basic residues at a physiological pH of 7.4.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone can be restrained to preserve the overall fold.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This step is crucial for generating a plausible starting complex for subsequent molecular dynamics simulations.
Diagram 1: Molecular Docking Workflow
Caption: Workflow for predicting the binding pose of a ligand to its receptor.
Protocol 3: Molecular Docking with AutoDock Vina
-
File Preparation: Convert the prepared ligand and receptor files into the PDBQT format, which includes partial charges and atom type information required by AutoDock Vina.
-
Grid Box Definition: Define a grid box that encompasses the active site of xanthine oxidase. The active site is located at the molybdenum center.[6] Key residues in the active site include Glu802, Arg880, and Phe914.[8][11] The grid box should be large enough to allow the ligand to rotate and translate freely.
-
Docking Execution: Run the docking simulation using AutoDock Vina. This will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (scoring function).
-
Pose Analysis: Analyze the top-ranked docking poses. The most plausible pose will exhibit favorable interactions with key active site residues, such as hydrogen bonds and hydrophobic interactions. This pose will be used as the starting structure for the molecular dynamics simulations.
Molecular Dynamics Simulations: Assessing Complex Stability and Dynamics
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of the protein-ligand complex, offering a more realistic representation of the interactions in a solvated environment.[8]
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Methodological & Application
protocol for the synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
An Application Note and Detailed Protocol for the Synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily because it acts as an analogue of purine. This structural mimicry allows it to interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[1][2][3] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability. The target molecule, this compound, combines these features, making it a valuable building block for the development of novel therapeutic agents, particularly kinase inhibitors.[4]
This document provides a comprehensive, two-step . The narrative explains the causality behind experimental choices, ensuring that the protocol is not just a series of steps but a self-validating guide for researchers.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage involves the construction of the core pyrazole ring, functionalized with the required trifluoromethyl group and an amino group, which is essential for the subsequent cyclization. The second stage is a cyclocondensation reaction to form the fused pyrimidine ring.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (Intermediate 1)
Principle and Rationale
The synthesis of 5-aminopyrazoles is most effectively achieved through the condensation of a β-ketonitrile with hydrazine.[5][6] This reaction proceeds via an initial nucleophilic attack of the hydrazine on the ketone's carbonyl carbon, followed by an intramolecular cyclization onto the nitrile carbon.[5] The choice of ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate as the starting material is strategic; it contains the necessary trifluoromethyl group and the β-dicarbonyl-like functionality required for pyrazole formation. Ethanol is selected as the solvent due to its ability to dissolve both the reactants and facilitate the reaction at reflux temperature without significant side reactions.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate | 223.12 | 10.0 g | 44.8 | Starting Material |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 2.4 mL | ~49.3 | Reagent |
| Ethanol (Absolute) | 46.07 | 100 mL | - | Solvent |
| Acetic Acid (Glacial) | 60.05 | ~1 mL | - | Catalyst |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate (10.0 g, 44.8 mmol) and absolute ethanol (100 mL).
-
Reagent Addition: Stir the mixture at room temperature until the starting material is fully dissolved. To this solution, add a few drops of glacial acetic acid (~1 mL) to catalyze the condensation. Subsequently, add hydrazine hydrate (2.4 mL, ~49.3 mmol, 1.1 eq) dropwise over 5 minutes. The addition may be slightly exothermic.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20-30 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated solution into a beaker containing 200 mL of ice-cold water while stirring. A white or off-white precipitate should form.
-
Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL). Dry the product under vacuum at 50 °C to a constant weight. The expected product is ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a white solid.
Part 2: Synthesis of this compound (Target Molecule)
Principle and Rationale
The construction of the pyrazolo[3,4-d]pyrimidin-4-one core is a classic example of a cyclocondensation reaction.[7] The 5-aminopyrazole-4-carboxylate intermediate possesses an amino group and an ester group in a vicinal arrangement, which is ideal for ring closure with a one-carbon synthon. Formamide serves a dual purpose in this reaction: it acts as the source of the C4 and N3 atoms of the pyrimidine ring and also serves as a high-boiling solvent.[8] The reaction is driven by heat, which facilitates the initial formation of a formamide adduct with the amino group, followed by intramolecular cyclization and elimination of ethanol and water to yield the stable, fused aromatic system.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |
| Ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 237.15 | 5.0 g | 21.1 | Starting Material |
| Formamide | 45.04 | 50 mL | - | Reagent/Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or an air condenser), place ethyl 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (5.0 g, 21.1 mmol).
-
Reagent Addition: Add formamide (50 mL) to the flask. Stir the mixture to ensure the starting material is well-suspended.
-
Reaction Execution: Heat the reaction mixture in an oil bath to 180-190 °C. Maintain this temperature for 6-8 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After completion, cool the dark-colored reaction mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture into 250 mL of cold water with vigorous stirring. A solid precipitate will form.
-
Filtration: Collect the crude product by vacuum filtration. Wash the solid extensively with water (3 x 50 mL) to remove residual formamide, followed by a wash with cold ethanol (20 mL) to remove colored impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol/water or acetic acid, to yield this compound as a solid. Dry the final product under vacuum.
Troubleshooting and Key Considerations
-
Safety: Hydrazine is highly toxic and a suspected carcinogen; handle it with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE). High-temperature reactions with formamide should also be conducted in a fume hood.
-
Step 1 Issues: If the yield of the pyrazole intermediate is low, ensure the hydrazine hydrate is of good quality. The addition of a catalytic amount of acid is crucial for the initial condensation step.
-
Step 2 Issues: Incomplete cyclization is the most common issue. Ensure the reaction temperature is maintained at 180-190 °C. Lower temperatures will significantly slow down the rate of reaction. The reaction time may need to be extended.
-
Tautomerism: The final product, this compound, exists in equilibrium with its keto tautomer, 6-(trifluoromethyl)-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one. This is an important consideration during structural characterization.
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the presence of the trifluoromethyl group and the overall proton environment of the heterocyclic rings.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=O stretches.
References
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- Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. PubMed. [Link]
- PROCEDURE FOR PREPARING PYRAZOLOPYRIMIDINONES.
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
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Application Note: A Guide to Kinase Inhibitor Screening Using 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[4] A key challenge in this field is the design of potent and selective inhibitors. The pyrazolo[3,4-d]pyrimidine core has garnered significant interest within the medicinal chemistry community as a "privileged scaffold" for the development of kinase inhibitors.[5][6][7][8] This is due to its structural resemblance to the adenine ring of ATP, which enables it to effectively compete for the ATP-binding site in the kinase active domain.[5][6][8] This mimicry of hinge region binding interactions is a foundational principle for a multitude of developed inhibitors.[5][6][8]
This application note provides a comprehensive guide for researchers on utilizing a representative member of this class, 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, in a kinase inhibitor screening cascade. We will delve into the mechanistic rationale, provide detailed protocols for a suite of biochemical and cell-based assays, and offer insights into data interpretation.
Molecular Structure:
-
Scaffold: Pyrazolo[3,4-d]pyrimidine
-
Compound: this compound
Mechanistic Rationale: ATP-Competitive Inhibition
The vast majority of kinase inhibitors function by competing with ATP for binding to the kinase active site.[9] The pyrazolo[3,4-d]pyrimidine scaffold is designed to act as a Type I kinase inhibitor, binding to the active conformation of the kinase.[9] The trifluoromethyl group at the 6-position can enhance binding affinity and metabolic stability, a common strategy in modern drug design.[10]
Figure 1: ATP-Competitive Inhibition. The inhibitor binds to the kinase's ATP-binding site, preventing ATP from binding and subsequent substrate phosphorylation.
Experimental Protocols: A Tiered Screening Approach
A typical kinase inhibitor screening campaign follows a hierarchical progression from high-throughput biochemical assays to more physiologically relevant cell-based assays.[4]
Figure 2: Kinase Inhibitor Screening Workflow. A tiered approach from initial biochemical screening to cellular validation.
Part 1: In Vitro Biochemical Assays
These assays directly measure the effect of the inhibitor on the catalytic activity of a purified kinase.[11][12]
HTRF® is a robust, high-throughput screening technology that measures the phosphorylation of a substrate.[1][13]
Principle: The assay involves a kinase, a biotinylated substrate, ATP, and the test compound. After the kinase reaction, a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are added. Phosphorylation of the substrate brings the donor (europium) and acceptor (XL665) into proximity, resulting in a FRET signal.[13] Inhibition of the kinase leads to a decrease in the HTRF signal.[13]
Protocol:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense 0.5 µL of the compound dilutions into a 384-well low-volume plate.
-
Enzyme Addition: Add 5.5 µL of the kinase solution (diluted in enzymatic buffer) to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of the substrate and 2 µL of ATP solution to start the kinase reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at room temperature.
-
Detection: Add 10 µL of the detection mixture (containing Europium anti-phospho-antibody and SA-XL665 in detection buffer with EDTA to stop the reaction).[14]
-
Final Incubation: Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.[13]
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot it against the inhibitor concentration to determine the IC50 value.[13]
This assay directly measures the binding of an inhibitor to the kinase active site.[15][16]
Principle: The assay uses a fluorescently labeled, ATP-competitive tracer that binds to the kinase. The kinase is tagged, allowing a europium-labeled antibody to bind. This co-localization results in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a loss of FRET.[15][16][17]
Protocol:
-
Compound Plating: Dispense 4 µL of a 4x serial dilution of the test compound into a 384-well plate.
-
Kinase/Antibody Addition: Add 8 µL of a 2x mixture of the tagged kinase and the europium-labeled antibody.[16]
-
Tracer Addition: Add 4 µL of a 4x solution of the Alexa Fluor® 647-labeled tracer.[16]
-
Incubation: Incubate the plate for 60 minutes at room temperature.[16]
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
Data Analysis: The loss of FRET signal is proportional to the binding of the inhibitor. Plot the signal against the inhibitor concentration to determine the IC50 value.
| Assay Type | Principle | Throughput | Key Advantage |
| HTRF® Kinase Assay | Measures substrate phosphorylation | High | Directly measures catalytic activity.[1][13] |
| LanthaScreen® Binding Assay | Measures competitive binding | High | Can detect non-ATP competitive inhibitors and does not require an active kinase.[17] |
| Radiometric Assay | Measures incorporation of ³³P-ATP | Medium | Considered the "gold standard" for direct and sensitive measurement of kinase activity.[11] |
Note on ATP Concentration: The apparent potency (IC50) of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay.[18][19] It is recommended to perform assays at the ATP Kₘ of the kinase to allow for a more standardized comparison of inhibitor potencies.[18][19][20]
Part 2: Cell-Based Assays
Cell-based assays provide more physiologically relevant data by evaluating the inhibitor's activity within a cellular context.[2][21][22]
This assay measures the ability of the inhibitor to block the phosphorylation of a specific downstream substrate of the target kinase in intact cells.[2][23]
Protocol (Western Blot):
-
Cell Culture: Plate cells (e.g., a cancer cell line known to be dependent on the target kinase) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 15 µg) by SDS-PAGE and transfer to a PVDF membrane.[24]
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system.
-
Normalization: Strip and re-probe the membrane with an antibody for the total substrate or a housekeeping protein (e.g., β-actin) for loading control.
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cells.[25]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[24]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.[24]
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
| Assay Type | Principle | Endpoint Measured | Relevance |
| Cellular Phosphorylation | Measures phosphorylation of a downstream target | Target engagement and inhibition of signaling | Confirms on-target activity in a cellular environment.[23] |
| Cell Viability (MTT) | Measures metabolic activity | Cell proliferation/cytotoxicity | Provides a functional readout of the inhibitor's anti-cancer effect.[24][25] |
| Ba/F3 Proliferation Assay | IL-3 independent growth driven by an oncogenic kinase | Cell survival | Assesses the inhibitor's ability to block the transforming activity of a specific kinase.[23] |
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold, represented here by this compound, is a potent and versatile starting point for the development of kinase inhibitors. The screening cascade detailed in this application note, progressing from high-throughput biochemical assays to mechanism-verifying and functional cell-based assays, provides a robust framework for identifying and characterizing novel kinase inhibitors. Subsequent steps in a drug discovery program would involve kinase selectivity profiling against a broad panel of kinases to assess off-target effects, followed by biophysical methods to confirm binding modes and in vivo studies to evaluate efficacy and pharmacokinetics.
References
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- Cell-based Kinase Assays - Profacgen.
- LanthaScreen Eu Kinase Binding Assay for MKNK2 Overview - Thermo Fisher Scientific.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology.
- Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH.
- HTRF ® Kinase Assay Protocol | Download Table - ResearchGate.
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Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies - ACS Publications. Available at: [Link]
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.
- The significance of ATP concentration in cell-free and cell-based assays.
- LanthaScreen® Eu Kinase Binding Assay for PLK4 - Thermo Fisher Scientific.
- Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed. Available at: [Link]
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- LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US.
- HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity.
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Available at: [Link]
- Kinase assays | BMG LABTECH.
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- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central.
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- Characterization of Both Allosteric and ATP-Competitive Kinase Inhibitors with TR-FRET Binding Assays.
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ACCEPTED MANUSCRIPT - Oxford Academic. Available at: [Link]
- Optimization of a LanthaScreen Kinase assay for LTK (TYK1) - Thermo Fisher Scientific.
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- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
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Kinase Inhibitors and Cell Viability Assay - ResearchGate. Available at: [Link]
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Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. Available at: [Link]
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A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One - Research journals. Available at: [Link]
- 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS NO.1780-78-5.
- New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed Central.
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Application Notes and Protocols for Cell-Based Assays Using 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its Analogs
Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, most notably enzymes involved in purine metabolism and protein kinases. While the specific compound 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not extensively characterized in publicly available literature, its structural features suggest it may act as an inhibitor of key enzymes such as xanthine oxidase or various protein kinases.
This guide provides a comprehensive framework for designing and executing cell-based assays to characterize the activity of this compound and other pyrazolo[3,4-d]pyrimidine derivatives. We will explore methodologies to assess their impact on two major classes of targets: xanthine oxidase and protein kinases, reflecting the common applications of this versatile chemical scaffold.
Part 1: Characterizing Xanthine Oxidase Inhibition in a Cellular Context
Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Dysregulation of this enzyme can lead to hyperuricemia, a precursor to conditions like gout.[1] Compounds based on the pyrazolo[3,4-d]pyrimidine structure, such as allopurinol, are well-established xanthine oxidase inhibitors.[2] The following cell-based assay is designed to determine if a test compound can inhibit intracellular xanthine oxidase activity, leading to a reduction in uric acid production.
Core Principle: Measuring Intracellular Uric Acid Production
This assay quantifies the concentration of uric acid in the supernatant of cultured cells. By stimulating the purine degradation pathway and then treating the cells with the test compound, we can assess its ability to inhibit xanthine oxidase and consequently reduce uric acid levels. A human kidney cell line (HK-2) is a suitable model as it provides a physiologically relevant context for studying purine metabolism.[3]
Experimental Workflow: Uric Acid Production Assay
Caption: Workflow for the cell-based xanthine oxidase activity assay.
Detailed Protocol: Uric Acid Measurement
Materials:
-
Human kidney cells (HK-2)
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound
-
Positive control: Allopurinol
-
Purine source: Adenosine
-
Uric acid quantification kit (colorimetric or fluorometric)[4][5][6]
-
Cell viability assay reagent (e.g., MTT, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a dilution series of this compound and the positive control (Allopurinol) in cell culture medium.
-
Treatment:
-
Remove the old medium from the cells.
-
Add the prepared compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours.
-
Add adenosine to all wells (except for the negative control) to a final concentration that induces a robust uric acid production (to be optimized, e.g., 100 µM).
-
Incubate for an additional 24-48 hours.
-
-
Uric Acid Quantification:
-
Cell Viability Normalization:
-
After collecting the supernatant, assess the viability of the remaining cells using an appropriate assay (e.g., MTT). This step is crucial to ensure that the reduction in uric acid is due to enzyme inhibition and not cell death.
-
-
Data Analysis:
-
Normalize the uric acid concentration in each well to the corresponding cell viability data.
-
Plot the normalized uric acid levels against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits uric acid production by 50%.
-
| Parameter | Example Value | Rationale |
| Cell Line | HK-2 | Human kidney cells provide a physiologically relevant model for purine metabolism.[3] |
| Seeding Density | 1-2 x 10⁴ cells/well | Ensures a confluent monolayer for consistent results. |
| Compound Conc. | 0.1 nM - 100 µM | A wide range is necessary to determine the full dose-response curve. |
| Positive Control | Allopurinol | A well-characterized xanthine oxidase inhibitor for assay validation.[3] |
| Inducer | Adenosine | Serves as a precursor in the purine degradation pathway to stimulate uric acid production.[3] |
| Endpoint | Uric Acid Level | Direct measurement of the product of the target enzyme, xanthine oxidase. |
Part 2: Assessing Protein Kinase Inhibition in Cellular Systems
The pyrazolo[3,4-d]pyrimidine scaffold is a common core for numerous kinase inhibitors targeting enzymes like Src, EGFR, and JAKs, which are often dysregulated in cancer and inflammatory diseases.[7][8][9] Cell-based assays are essential to confirm that a compound can enter the cell, bind to its target kinase, and modulate downstream signaling pathways.
Signaling Pathway Overview: A Generic Kinase Cascade
Caption: A generalized kinase signaling pathway and the point of inhibition.
Assay 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Core Principle: CETSA is a powerful method to directly confirm that a compound binds to its intended target protein within the complex environment of a cell. The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[10][11][12] By heating cell lysates treated with the test compound to various temperatures and then quantifying the amount of soluble target protein remaining, we can determine target engagement.
Detailed Protocol: CETSA
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR, Daoy for Src).[7][13]
-
This compound
-
Vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Primary antibody against the target kinase, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler or heating block
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
-
Heating Step:
-
Harvest and lyse the cells.
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[11]
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant (containing the soluble proteins).
-
Analyze the amount of the soluble target kinase in the supernatant by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
| Parameter | Example Value | Rationale |
| Cell Line | A549 (EGFR), Daoy (Src) | Cell lines with known expression and activity of the target kinase.[7][13] |
| Temperature Range | 40-70°C | This range typically covers the melting temperatures of most kinases. |
| Heating Time | 3 minutes | Sufficient to induce denaturation of unbound proteins.[11] |
| Detection Method | Western Blot | A standard and reliable method for quantifying specific proteins. |
| Endpoint | Thermal Shift | A direct measure of the biophysical interaction between the compound and its target. |
Assay 2: In-Cell Western (ICW) for Downstream Signaling
Core Principle: The In-Cell Western is a quantitative immunofluorescence assay performed in a microplate format.[14][15][16] It allows for the simultaneous measurement of a target protein and its phosphorylated form, providing a direct readout of the inhibitory effect of a compound on kinase activity within the cell.
Detailed Protocol: In-Cell Western
Materials:
-
96- or 384-well clear-bottom black plates
-
Cell line of interest
-
Test compound and appropriate stimuli (e.g., growth factors)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer
-
Primary antibodies: one for the total protein and one for the phosphorylated form of the downstream substrate (from different host species).
-
Fluorescently-labeled secondary antibodies (with distinct emission spectra, e.g., IRDye 680RD and IRDye 800CW).
-
Near-infrared imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells (if necessary) by incubating in serum-free medium.
-
Pre-treat with the test compound for 1-2 hours.
-
Stimulate the signaling pathway with an appropriate agonist (e.g., EGF for the EGFR pathway).
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1.5 hours.[16]
-
Incubate with a cocktail of the two primary antibodies (anti-total protein and anti-phospho-protein) overnight at 4°C.
-
Wash the cells.
-
Incubate with a cocktail of the two fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells and allow them to dry.
-
Scan the plate using a near-infrared imaging system at two different wavelengths.
-
Quantify the fluorescence intensity for both the total and phosphorylated protein.
-
Normalize the phospho-protein signal to the total protein signal.
-
| Parameter | Example Value | Rationale |
| Plate Type | 96-well clear-bottom | Allows for microscopic imaging and high-throughput analysis. |
| Detection | Dual-color fluorescence | Enables simultaneous quantification of total and phosphorylated protein for accurate normalization.[14] |
| Normalization | Phospho-protein / Total protein | Controls for variations in cell number and total protein expression. |
| Endpoint | Inhibition of Phosphorylation | A direct measure of the compound's effect on the kinase's catalytic activity in the cell. |
Assay 3: Cell Viability Assay for Antiproliferative Effects
Core Principle: This assay determines the effect of the test compound on the proliferation and viability of cancer cells that are dependent on the target kinase for their growth and survival. A reduction in cell viability upon treatment indicates a potential therapeutic effect.
Detailed Protocol: MTT or Resazurin Assay
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Test compound
-
MTT or Resazurin solution
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add a serial dilution of the test compound to the wells and incubate for 48-72 hours.
-
Viability Measurement:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add solubilization buffer to dissolve the crystals.
-
For Resazurin: Add resazurin solution and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
-
| Parameter | Example Value | Rationale |
| Incubation Time | 72 hours | Allows for multiple cell doublings to observe a significant effect on proliferation. |
| Readout | Absorbance/Fluorescence | Correlates with the number of viable, metabolically active cells. |
| Endpoint | GI₅₀ / IC₅₀ | A key metric for assessing the antiproliferative potency of a compound. |
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a rich source of potential therapeutic agents. The cell-based assays detailed in these application notes provide a robust framework for characterizing the biological activity of novel derivatives like this compound. By systematically evaluating target engagement, downstream signaling effects, and cellular consequences, researchers can effectively advance the development of promising new drug candidates.
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3H Biomedical. Uric Acid Assay. [Link]
-
PubMed. Novel xanthine oxidase-based cell model using HK-2 cell for screening antihyperuricemic functional compounds. [Link]
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RSC Publishing. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]
-
PubMed Central. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. [Link]
-
LI-COR Biosciences. In-Cell Western™ Assay. [Link]
-
ResearchGate. Structure-Based Design and Synthesis of 1 H -pyrazolo[3,4- d ]pyrimidin-4-amino Derivatives as Janus Kinase 3 Inhibitors. [Link]
-
ACS Publications. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. [Link]
-
Bio-Rad. In-Cell Western Assay. [Link]
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PubMed Central. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]
-
BioWorld. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. [Link]
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University of Dundee. Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. [Link]
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Taylor & Francis Online. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
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Taylor & Francis Online. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. [Link]
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PubMed. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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PubMed. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino Derivatives as Potent Selective Janus Kinase 3 (JAK3) Inhibitors. Evaluation of Their Improved Effect for the Treatment of Rheumatoid Arthritis. [Link]
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Taylor & Francis Online. Antitumor activity of new pyrazolo[3,4-d] pyrimidine SRC kinase inhibitors in Burkitt lymphoma cell. [Link]
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MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]
-
ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
National Institutes of Health. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. [Link]
-
Rockland Immunochemicals. In-Cell Western (ICW) Protocol. [Link]
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PubMed. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. [Link]
-
Cell Biolabs. Uric Acid/Uricase Assay Kit. [Link]
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Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]
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ResearchGate. Kinase Inhibitors and Cell Viability Assay. [Link]
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SpringerLink. Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. [Link]
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PubMed Central. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. [Link]
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PubMed Central. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. [Link]
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-
PubMed Central. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). [Link]
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PubMed Central. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
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RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
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SpringerLink. Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. [Link]
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Wikipedia. Xanthine oxidase inhibitor. [Link]
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National Institutes of Health. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials. [Link]
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Frontiers. Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). [Link]
-
PubMed. Inhibition of xanthine oxidase by 4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. [Link]
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- 6. Uric Acid Assay Kit - Colorimetric / Fluorometric (ab65344) | Abcam [abcam.com]
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- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives as potent selective Janus kinase 3 (JAK3) inhibitors. Evaluation of their improved effect for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. bio-protocol.org [bio-protocol.org]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. licorbio.com [licorbio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
analytical methods for quantification of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Application Note & Protocol
Topic: High-Performance Analytical Methods for the Quantification of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a critical pyrazolo[3,4-d]pyrimidine derivative. This compound is structurally related to active pharmaceutical ingredients (APIs) and is of significant interest in drug development and quality control, often monitored as a process-related impurity or degradant. For instance, the closely related analogue, 5-(formylamino)-1H-pyrazole-4-carboxamide, is known as Allopurinol Impurity B.[1][2] Given the stringent regulatory requirements for impurity profiling, robust and sensitive analytical methods are imperative. This guide details two validated, high-performance methods: a Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The protocols herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, providing step-by-step instructions, method validation parameters, and the scientific rationale behind the experimental design.
Introduction: The Analytical Imperative
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including inhibitors of kinases and other enzymes.[3][4] this compound (herein referred to as FPP-OH) represents a key analogue whose presence, even at trace levels, can have implications for the safety and efficacy of a final drug product. Its trifluoromethyl group imparts unique physicochemical properties that necessitate tailored analytical approaches.
The accurate quantification of such compounds is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6] This involves not only routine testing of final products but also stability and forced degradation studies, which help to elucidate potential degradation pathways and establish the stability-indicating nature of the analytical methods.[7][8] The methods presented here are designed to be robust, specific, and sensitive, meeting the rigorous standards for pharmaceutical analysis.
Workflow for FPP-OH Quantification
The overall process from sample handling to data reporting requires meticulous execution to ensure data integrity. The following workflow provides a high-level overview of the key stages involved in the quantification of FPP-OH.
Caption: General workflow for the quantification of FPP-OH.
Method 1: RP-HPLC with UV Detection
This method is ideal for routine quality control, offering a balance of performance, cost-effectiveness, and robustness for quantifying FPP-OH in API batches and formulated products where concentration levels are expected to be within the 0.05% to 1% range relative to the main component.
Rationale and Scientific Principles
Reverse-phase chromatography is selected due to the moderate polarity of the pyrazolopyrimidine core. A C8 or C18 stationary phase provides sufficient hydrophobic interaction to retain FPP-OH and separate it from more polar or non-polar impurities.[1] The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile or methanol). The buffer, typically containing a phosphate or formate salt, controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times and sharp peak shapes. Acetonitrile is often preferred as the organic modifier for its low UV cutoff and viscosity. UV detection is set at a wavelength corresponding to a high absorbance maximum of the pyrazolopyrimidine chromophore to ensure optimal sensitivity.[9]
Materials and Instrumentation
-
Instrument: HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Zorbax SB C8 (50 mm x 4.6 mm, 1.8 µm) or equivalent.[1]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade or Milli-Q)
-
-
Reference Standard: Well-characterized this compound.
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard Solution Preparation:
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of FPP-OH reference standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (1 µg/mL): Further dilute the Stock Standard 1:100 with the diluent. This concentration is typically used for quantifying impurities at the 0.1% level relative to a 1 mg/mL API solution.
-
-
Sample Solution Preparation (for API):
-
Accurately weigh 50 mg of the API sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Zorbax SB C8 (50 mm x 4.6 mm, 1.8 µm) | Provides good retention and peak shape for pyrazole derivatives.[1] |
| Mobile Phase | Gradient Elution (A: 20mM KH₂PO₄, pH 3.0; B: Acetonitrile) | Gradient elution is necessary to separate impurities with varying polarities. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 8.0 | 60 | |
| 10.0 | 90 | |
| 10.1 | 5 | |
| 12.0 | 5 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency.[1] |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak symmetry. |
| Injection Volume | 5 µL | Small volume suitable for UPLC/RRLC systems to minimize band broadening.[1] |
| Detection Wavelength | 230 nm | A common wavelength for purine-like structures, providing good sensitivity.[1] |
| Run Time | 12 minutes | Allows for elution of all components and column re-equilibration. |
Method Validation Summary
This method should be validated according to ICH Q2(R1) guidelines. The following table summarizes typical acceptance criteria and expected performance.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | Peak purity > 99.0%, baseline resolution from other impurities | FPP-OH peak is spectrally pure and well-resolved. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Linear from LOQ to 150% of the target concentration.[10] |
| Accuracy (% Recovery) | 80.0% - 120.0% at three concentration levels | Typically 98.0% - 102.0%.[10] |
| Precision (%RSD) | Repeatability (n=6) ≤ 5.0%; Intermediate Precision ≤ 10.0% | Repeatability RSD < 2.0%; Intermediate Precision RSD < 3.0%.[10] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL[10] |
| Robustness | %RSD of results < 10.0% after minor changes | Method is robust to small variations in pH, flow rate, and temperature. |
Method 2: LC-MS/MS Quantification
For applications requiring ultra-high sensitivity, such as pharmacokinetic studies, genotoxic impurity analysis, or quantification in complex biological matrices, LC-MS/MS is the method of choice.[11] Its superior specificity, derived from monitoring specific mass-to-charge (m/z) transitions, allows for accurate quantification at picogram levels.
Rationale and Scientific Principles
This method couples the separation power of HPLC with the detection specificity and sensitivity of tandem mass spectrometry.[11] An electrospray ionization (ESI) source is used to generate gas-phase ions of the FPP-OH molecule, typically protonated molecules [M+H]⁺ in positive ion mode. The first quadrupole (Q1) is set to isolate this parent ion. The parent ion is then fragmented in the collision cell (Q2), and the second quadrupole (Q3) is set to monitor a specific, stable fragment ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by filtering out background noise and co-eluting interferences.[10][12]
Materials and Instrumentation
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
-
Reference Standard: FPP-OH and a suitable isotopically labeled internal standard (IS), if available.
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is a volatile modifier that is compatible with mass spectrometry and aids in the protonation of the analyte in ESI positive mode.
-
-
Standard and Sample Preparation:
-
Prepare stock and working solutions as described in section 3.3, but use LC-MS grade solvents and diluents. If an internal standard is used, spike all standards, blanks, and samples with the IS to a consistent final concentration.
-
For biological samples (e.g., plasma), a protein precipitation step is required. Add 3 volumes of ice-cold acetonitrile (containing IS) to 1 volume of plasma, vortex, and centrifuge. The resulting supernatant can then be injected.[13]
-
-
LC-MS/MS Analytical Workflow Diagram
Caption: Step-by-step workflow for the LC-MS/MS method.
-
LC and MS/MS Conditions:
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | Kinetex C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase | Gradient Elution (A: 0.1% FA in H₂O; B: 0.1% FA in ACN) |
| Gradient Program | Time (min): 0.0 (%B: 5), 5.0 (%B: 95), 6.0 (%B: 95), 6.1 (%B: 5), 8.0 (%B: 5) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
Table 4: Mass Spectrometry Parameters (Illustrative) Note: These values must be optimized empirically on the specific instrument used.
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition (FPP-OH) | e.g., m/z 219.0 -> 177.0 (Precursor -> Product) |
| Dwell Time | 100 ms |
| Collision Energy | e.g., 20 eV |
Method Validation Summary
The validation for an LC-MS/MS method follows similar principles to HPLC-UV but with significantly lower detection and quantification limits.
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | Linear over 3-4 orders of magnitude. |
| Accuracy (% Recovery) | 85.0% - 115.0% | 95.0% - 105.0% |
| Precision (%RSD) | ≤ 15.0% (≤ 20.0% at LLOQ) | < 5.0% ( < 10.0% at LLOQ) |
| LOD | S/N ≥ 3 | ~0.1 pg/mL |
| LOQ (LLOQ) | S/N ≥ 10, with RSD < 20% | ~0.5 pg/mL |
Conclusion
This application note provides two robust, validated analytical methods for the quantification of this compound. The RP-HPLC-UV method is well-suited for routine quality control environments, offering reliability and ease of use. For applications demanding the highest levels of sensitivity and specificity, the LC-MS/MS method provides an unparalleled solution for trace-level analysis. The choice of method should be guided by the specific analytical challenge, including the sample matrix, expected concentration range, and regulatory requirements. Proper implementation and validation of these protocols will ensure the generation of accurate and defensible data critical to the drug development process.
References
- Benchchem. Application Notes & Protocols for Forced Degradation Studies of Febuxostat: Generation of Amide Impurity.
-
Gananadhamu, S., et al. (2023). Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies. Rapid Communications in Mass Spectrometry, 37(2), e9423. Available from: [Link]
-
Reddy, G. K., et al. (2023). Isolation and identification of forced degradation products of Febuxostat. ResearchGate. Available from: [Link]
-
Reddy, G. K., et al. (2023). Isolation and Identi cation of forced degradation products of Februxostat. Research Square. Available from: [Link]
-
SynThink. Febuxostat EP Impurities & USP Related Compounds. Available from: [Link]
-
Patel, P., et al. (2012). Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. Inventi Rapid: Pharm Analysis & Quality Assurance. Available from: [Link]
-
ResearchGate. MS/MS product ion spectra of (a) GPP, (b) FPP, (c) GGPP and (d) RAM1147 (internal Standard). Available from: [Link]
-
Raju, N., et al. (2022). Impurity profiling and method development of API and related substances of Allopurinol by LC-MS. YMER, 21(9). Available from: [Link]
-
D'souza, R., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. Available from: [Link]
-
Raja, S., et al. (2017). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 10(1), 22-29. Available from: [Link]
-
Veeprho. Allopurinol EP Impurity B | CAS 22407-20-1. Available from: [Link]
-
SynThink Research Chemicals. Allopurinol EP Impurity B | 22407-20-1. Available from: [Link]
-
Hasegawa, H., et al. (2015). Hydrophilic-interaction liquid chromatography-tandem mass spectrometric determination of erythrocyte 5-phosphoribosyl 1-pyrophosphate in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency. Journal of Chromatography B, 978-979, 109-114. Available from: [Link]
- Google Patents. CN104297380A - LC-MS/MS method for detecting IPP, GPP, FPP and GGPP in fresh tobacco leaf.
-
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Gutarovska, N., et al. (2019). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2019(2), M1065. Available from: [Link]
-
El-Damasy, D. A., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2826-2841. Available from: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. veeprho.com [veeprho.com]
- 3. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [mdpi.com]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. rsc.org [rsc.org]
- 12. Hydrophilic-interaction liquid chromatography-tandem mass spectrometric determination of erythrocyte 5-phosphoribosyl 1-pyrophosphate in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN104297380A - LC-MS/MS method for detecting IPP, GPP, FPP and GGPP in fresh tobacco leaf - Google Patents [patents.google.com]
Application Note & Protocols: Strategic Derivatization of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol for Structure-Activity Relationship (SAR) Studies
Abstract
The 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol core is a privileged scaffold in modern medicinal chemistry, recognized for its role in the development of potent kinase inhibitors and other therapeutic agents.[1][2] Its structural analogy to adenine allows it to effectively compete for the ATP-binding sites of various kinases, making it a focal point for drug discovery programs targeting cancer, inflammatory disorders, and other diseases.[3][4] The trifluoromethyl group at the C6 position often enhances metabolic stability and binding affinity. This guide provides a comprehensive overview of strategic derivatization approaches for this scaffold, complete with detailed, field-tested protocols to facilitate robust structure-activity relationship (SAR) studies. We will explore key chemical transformations at the N1, C4, and C3 positions, explaining the scientific rationale behind each modification and its potential impact on biological activity.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine framework is a bioisostere of purine, a fundamental component of DNA and a key recognition element for many enzymes. This inherent structural mimicry has been successfully exploited to design a multitude of enzyme inhibitors.[2] Specifically, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, including Src, FLT3, VEGFR2, and RET, which are critical targets in oncology.[1][3][5]
The purpose of this application note is to provide researchers with a logical framework and actionable protocols for systematically modifying the this compound core. By exploring chemical diversity at key positions, researchers can elucidate the SAR, leading to the optimization of potency, selectivity, and pharmacokinetic properties. Our discussion will focus on three primary vectors of derivatization:
-
Vector 1 (V1): N1- and N2-alkylation/arylation of the pyrazole ring.
-
Vector 2 (V2): Functionalization of the C4-hydroxyl group.
-
Vector 3 (V3): Introduction of diversity at the C3 position via halogenation and cross-coupling.
The following diagram illustrates these key derivatization points on the core scaffold.
Caption: Key vectors for SAR studies on the pyrazolopyrimidine core.
Foundational Synthesis: Preparing the Starting Material
Before derivatization, a reliable supply of the starting material, this compound, is essential. While commercially available, synthesis from basic precursors is often more cost-effective for large-scale library generation. A common route involves the cyclization of a substituted aminopyrazole with a suitable carbonyl source.
Vector 1: N-Alkylation and N-Arylation of the Pyrazole Ring
The N1 position of the pyrazole ring is a critical handle for modifying the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. Substituents at this position can also orient themselves to interact with specific pockets within the ATP-binding site of a target kinase. While alkylation can occur at either N1 or N2, N1 is often the major product due to steric and electronic factors.
Rationale for N1-Derivatization
-
Probing Hydrophobic Pockets: Introducing alkyl or aryl groups allows for the exploration of hydrophobic regions within the kinase active site.
-
Improving Solubility and Permeability: The addition of polar groups (e.g., via an alkyl chain linker) can enhance aqueous solubility, while tuning lipophilicity is key for cell membrane permeability.
-
Blocking Metabolism: Substitution at the N1 position can prevent N-dealkylation, a common metabolic pathway.
Protocol: General Procedure for N1-Alkylation
This protocol describes a general method for the N-alkylation of the pyrazolopyrimidine core using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, propargyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature (or heat to 50-70 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to yield the N1-alkylated product. A mixture of N1 and N2 isomers may be obtained and require careful separation.
Self-Validation: The structures of the N1 and N2 isomers can be unambiguously determined by 2D NMR techniques, such as HMBC, which will show correlations between the N-alkyl protons and the carbons of the pyrazole ring.
Caption: Workflow for the N-alkylation of the pyrazolopyrimidine core.
Vector 2: Functionalization at the C4-Position
The C4-hydroxyl group is a versatile starting point for introducing a wide array of substituents. In many kinase inhibitors, this position is functionalized with an aniline or related moiety that forms critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The first step is typically the conversion of the hydroxyl group to a more reactive leaving group, such as a chloride.
Rationale for C4-Derivatization
-
Hinge-Binding Interactions: Introduction of amine-containing groups enables the formation of key hydrogen bonds that anchor the inhibitor in the active site.
-
Access to Solvent-Exposed Regions: Larger substituents at C4 can extend into solvent-exposed regions, providing opportunities to improve solubility and other pharmacokinetic properties.
-
Modulation of Selectivity: The nature of the C4-substituent can have a profound impact on the kinase selectivity profile of the compound.
Protocol I: Chlorination of the C4-Hydroxyl Group
This protocol details the conversion of the C4-ol to a C4-chloro intermediate, a crucial step for subsequent nucleophilic aromatic substitution reactions.
Materials:
-
N1-substituted-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃) (excess, ~10-20 eq)
-
N,N-Diisopropylethylamine (DIPEA) (optional, 1-2 eq)
-
Toluene or Dioxane, anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Suspend the N1-substituted pyrazolopyrimidin-4-ol (1.0 eq) in POCl₃ (10-20 eq).
-
(Optional) Add DIPEA (1-2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 110 °C) and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully concentrate under reduced pressure to remove excess POCl₃.
-
Cautiously quench the residue by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral/basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude 4-chloro derivative, which is often used in the next step without further purification.
Trustworthiness Note: This reaction is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching step must be done slowly and with caution.
Protocol II: Nucleophilic Aromatic Substitution (SₙAr) at C4
With the 4-chloro intermediate in hand, a variety of nucleophiles (amines, anilines, thiols, etc.) can be introduced.
Materials:
-
4-Chloro-N1-substituted-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
-
Desired amine or aniline (1.2 eq)
-
DIPEA or Triethylamine (TEA) (2-3 eq)
-
Isopropanol (IPA), n-Butanol (n-BuOH), or DMF
Procedure:
-
Dissolve the crude 4-chloro intermediate (1.0 eq) in a suitable solvent such as IPA or n-BuOH.
-
Add the desired amine/aniline (1.2 eq) followed by the base (DIPEA, 2-3 eq).
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 2-24 hours).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or preparative HPLC to obtain the final C4-substituted product.
Table 1: Representative C4-Substitutions and their Rationale
| C4-Substituent Example | Rationale for SAR Study | Target Class Example |
| 3-chloro-4-fluoroaniline | Probes for halogen bonding; hinge binding | Tyrosine Kinases (e.g., Src, Abl)[3] |
| 4-Aminopiperidine | Introduces basic amine for solubility; explores exit vector | Various Kinases |
| 4-Morpholinoaniline | Enhances solubility and metabolic stability | PI3K, other kinases[6] |
| 3-Ethynylaniline | Allows for further modification via click chemistry | Broad Kinase Panels |
Vector 3: C3-Functionalization via Suzuki-Miyaura Cross-Coupling
To explore additional binding interactions, the C3 position of the pyrazole ring can be functionalized. This typically requires an initial halogenation step (e.g., bromination or iodination) followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[7][8][9]
Protocol I: C3-Halogenation
Materials:
-
N1-substituted-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
Dissolve the starting material (1.0 eq) in MeCN or DCM.
-
Add NBS or NIS (1.1 eq) in one portion at room temperature.
-
Stir the mixture at room temperature for 2-8 hours, monitoring for the consumption of the starting material.
-
Concentrate the reaction mixture and purify by column chromatography to isolate the C3-halogenated product.
Protocol II: C3 Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or heteroaryl moieties at the C3 position.
Materials:
-
3-Bromo-N1-substituted-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
-
Aryl/heteroaryl boronic acid or boronate ester (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (5 mol%)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2 M aqueous solution, 3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
To a reaction vessel, add the C3-bromo pyrazolopyrimidine (1.0 eq), the boronic acid (1.5 eq), and the palladium catalyst (0.05 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add the degassed solvent system (e.g., Dioxane) followed by the aqueous base (e.g., 2M Na₂CO₃).
-
Heat the mixture to 90-110 °C and stir for 4-18 hours, or until completion as monitored by LC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield the C3-arylated derivative.
Caption: Two-stage workflow for C3-functionalization.
Conclusion and Future Directions
The systematic derivatization of the this compound scaffold provides a powerful platform for generating novel chemical entities with tailored biological activities. The protocols outlined in this guide offer robust and reproducible methods for exploring the key chemical space around this privileged core. By combining these strategies, researchers can effectively conduct SAR studies to optimize lead compounds, ultimately advancing the discovery of new therapeutics. The resulting libraries of compounds are well-suited for screening against panels of kinases and other relevant biological targets, paving the way for the next generation of targeted therapies.
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Institutes of Health.[Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... (2021). RSC Advances.[Link]
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Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor... (2025). ResearchGate.[Link]
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Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. (2022). ACS Omega.[Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Publishing.[Link]
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Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition... (2016). PubMed.[Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.[Link]
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Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H )-ones Using Brominated Enones. (n.d.). ResearchGate.[Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). PubMed.[Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing.[Link]
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Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H). (2022). PubMed.[Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed.[Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health.[Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). National Institutes of Health.[Link]
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Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central.[Link]
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Libraries
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenine that effectively targets the ATP-binding site of protein kinases.[1] This structural motif is central to numerous approved and investigational drugs, particularly in oncology.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library centered around the 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol core. We present detailed, field-proven protocols for a primary biochemical screen using a robust luminescence-based assay and a secondary, orthogonal confirmation assay using fluorescence polarization, complete with data analysis workflows and hit validation strategies.
Introduction: The Power of the Pyrazolo[3,4-d]pyrimidine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for drug discovery.[2] The pyrazolo[3,4-d]pyrimidine core has emerged as a highly successful scaffold for kinase inhibitor design.[4][5] Its structure mimics the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.[1] The addition of a trifluoromethyl group at the 6-position can significantly enhance potency and modulate physicochemical properties, making the this compound library a rich source for discovering novel inhibitors against a wide range of kinases, including cyclin-dependent kinases (CDKs), Src tyrosine kinase, and vascular endothelial growth factor receptor (VEGFR).[1][6][7][8]
High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands of compounds to identify starting points for lead optimization.[9][10][11] An effective HTS campaign requires a robust assay, careful data analysis, and a rigorous hit confirmation process to minimize false positives and ensure the selection of promising candidates.[12]
The Kinase Inhibition Mechanism
The diagram below illustrates the general mechanism of action for ATP-competitive kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Competitive inhibition at the kinase ATP-binding site.
HTS Campaign Workflow: From Primary Screen to Confirmed Hit
A successful HTS campaign is a multi-step process designed to systematically identify and validate active compounds. The workflow emphasizes automation, miniaturization, and rigorous data analysis to ensure efficiency and reliability.[10][13][14]
Caption: A typical HTS workflow for kinase inhibitor discovery.
Primary Screening Protocol: Luminescence-Based Kinase Assay
Principle: This protocol utilizes a homogeneous, "glow-type" luminescent assay (e.g., Kinase-Glo®) that quantifies the amount of ATP remaining after a kinase reaction.[15][16] The luminescent signal is inversely proportional to kinase activity; therefore, potent inhibitors result in a high luminescent signal. This format is highly amenable to HTS due to its simplicity, sensitivity, and robustness.[17]
Target Kinase Example: Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A
Materials and Reagents
-
Compound Library: this compound library dissolved in 100% DMSO.
-
Kinase: Recombinant human CDK2/Cyclin A enzyme.
-
Substrate: Histone H1 peptide.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit.
-
Plates: 384-well, white, solid-bottom assay plates.
-
Control Inhibitor: Staurosporine (non-selective) or a known CDK2 inhibitor.
Step-by-Step Protocol
-
Compound Plating:
-
Using an automated liquid handler, transfer 50 nL of each library compound (10 mM in DMSO) to the appropriate wells of a 384-well assay plate.
-
For control wells, add 50 nL of 100% DMSO (maximum signal, 0% inhibition) or 50 nL of a high concentration of Staurosporine (minimum signal, 100% inhibition). This results in a final screening concentration of 10 µM with 0.1% DMSO.
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X enzyme/substrate master mix in cold assay buffer containing CDK2/Cyclin A and Histone H1 substrate. The final concentration should be optimized to achieve a signal-to-background ratio >5.
-
Dispense 12.5 µL of the 2X enzyme/substrate mix to all wells.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure contents are mixed.
-
Cover the plates and incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.[17]
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in assay buffer. The ATP concentration should be at or near the Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Initiate the kinase reaction by adding 12.5 µL of the 2X ATP solution to all wells. The final reaction volume is 25 µL.
-
-
Kinase Reaction Incubation:
-
Centrifuge the plates again briefly.
-
Incubate the reaction for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Identification
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the robustness of an HTS assay.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos = mean of positive control (0% inhibition, DMSO)
-
σ_pos = standard deviation of positive control
-
μ_neg = mean of negative control (100% inhibition, Staurosporine)
-
σ_neg = standard deviation of negative control
-
-
Percent Inhibition Calculation:
-
Normalize the data for each compound well relative to the controls.
% Inhibition = 100 * (Signal_compound - μ_neg) / (μ_pos - μ_neg)
-
-
Hit Selection: Compounds exhibiting inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the library plate) are selected as primary hits.
Secondary Screening Protocol: Fluorescence Polarization (FP) Assay
Principle: A secondary, orthogonal assay is crucial for confirming hits and eliminating false positives that may arise from assay-specific interference (e.g., compounds that inhibit the luciferase enzyme in the primary assay).[17][18] Fluorescence Polarization (FP) is a robust method that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[19][20] In this competitive FP assay, a fluorescent tracer binds to the kinase, resulting in a high FP signal. Active inhibitors from the library will displace the tracer, causing a decrease in the FP signal.[19]
Materials and Reagents
-
Primary Hits: Confirmed primary hits from the dose-response study.
-
Kinase: Recombinant human CDK2/Cyclin A.
-
FP Tracer: A fluorescently labeled, high-affinity ligand for the CDK2 ATP pocket.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.
-
Plates: 384-well, black, low-volume, non-treated assay plates.[21]
Step-by-Step Protocol
-
Compound Plating:
-
Perform a serial dilution of the hit compounds in 100% DMSO.
-
Using an automated liquid handler, transfer 50 nL of each compound dilution to the appropriate wells of a 384-well assay plate. Include DMSO-only controls.
-
-
Kinase/Tracer Addition:
-
Prepare a 2X master mix containing the CDK2/Cyclin A enzyme and the FP tracer in assay buffer. The concentrations should be optimized to achieve a stable, high FP signal (typically >150 mP difference between bound and free tracer).
-
Dispense 10 µL of the 2X master mix to all wells.
-
-
Incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm).
-
Cover the plates and incubate for 60 minutes at room temperature to allow the binding to reach equilibrium.[20]
-
-
Signal Detection:
-
Read the plates on a fluorescence plate reader equipped with appropriate filters for the tracer's excitation and emission wavelengths, measuring both parallel and perpendicular fluorescence intensity.[21]
-
The instrument will calculate the fluorescence polarization (mP) values.
-
Data Analysis and Confirmation
-
IC50 Curve Fitting:
-
Plot the mP values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value for each confirmed hit.
-
-
Hit Confirmation Criteria:
-
A compound is considered a "confirmed hit" if it demonstrates a dose-dependent inhibition with a well-defined IC50 curve in the FP assay.
-
The potency (IC50) should be within a reasonable range (e.g., < 10 µM) to warrant progression to lead optimization.
-
Data Presentation and Interpretation
Quantitative data from the HTS campaign should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Primary HTS Campaign Summary
| Metric | Value | Interpretation |
|---|---|---|
| Library Size | 50,000 | Total compounds screened. |
| Screening Concentration | 10 µM | Single-point concentration for primary screen. |
| Mean Z'-Factor | 0.82 | Excellent assay quality and robustness.[15] |
| Primary Hit Rate (>50% Inh.) | 0.6% (300 compounds) | A typical hit rate for a focused library screen. |
Table 2: Hit Confirmation and Potency
| Compound ID | Primary Screen (% Inh. @ 10µM) | Luminescence IC50 (µM) | FP Assay IC50 (µM) | Confirmation Status |
|---|---|---|---|---|
| PZP-001 | 95.2% | 0.15 | 0.21 | Confirmed Hit |
| PZP-002 | 88.7% | 0.58 | 0.75 | Confirmed Hit |
| PZP-003 | 75.4% | 2.1 | > 20 | False Positive (Assay Interference) |
| PZP-004 | 62.1% | 8.9 | 11.2 | Confirmed Hit (Low Potency) |
| PZP-005 | 91.5% | 0.33 | 0.45 | Confirmed Hit |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for conducting a high-throughput screen of this compound libraries to discover novel kinase inhibitors. By employing a sensitive primary luminescence assay and a confirmatory orthogonal FP assay, researchers can efficiently identify and validate true hits while minimizing false positives.[17][19] Confirmed hits from this workflow, such as PZP-001, PZP-002, and PZP-005, serve as high-quality starting points for subsequent structure-activity relationship (SAR) studies, selectivity profiling, and lead optimization efforts to develop next-generation therapeutics.
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Bosc, N., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. [Link]
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Klink, T. A., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]
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Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]
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Koresawa, M., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
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El-Malah, A. A., et al. (2023). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
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Hafez, H. N., et al. (2008). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie. [Link]
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Ghorab, M. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. [Link]
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Hoelder, S., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]
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Zhao, Z., et al. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules. [Link]
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Martin, S. E., et al. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE. [Link]
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Wang, T., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]
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El-Malah, A. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
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Pape, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]
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Platypus Technologies. (n.d.). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]
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ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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Zhang, X. D., et al. (2011). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical Applications in Genetics and Molecular Biology. [Link]
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Ghorab, M. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PubMed Central. [Link]
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Wu, J., et al. (2010). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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The Scientist. (2024). An Overview of High Throughput Screening. The Scientist. [Link]
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Parham, F., et al. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery. [Link]
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Harris, P. A., et al. (2011). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Medicinal Chemistry. [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]
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PubMed Central. (n.d.). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central. [Link]
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Lindsley, C. W., et al. (2007). Rapid hit to lead evaluation of pyrazolo[3,4-d]pyrimidin-4-one as selective and orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Application Notes and Protocols for the Formulation of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol for Biological Studies
Introduction: Navigating the Challenges of Pyrazolopyrimidine Formulation
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous potent kinase inhibitors targeting a range of signaling pathways implicated in cancer and inflammatory diseases.[1][2][3][4][5][6][7][8][9][10][11] 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol represents a key analogue within this class, and its meaningful biological evaluation hinges on appropriate formulation. A significant hurdle in the preclinical assessment of many pyrazolopyrimidine derivatives is their characteristic low aqueous solubility.[7][12][13][14] This poor solubility can lead to erratic absorption, low bioavailability, and consequently, misleading results in both in vitro and in vivo studies.[12][15]
This comprehensive guide provides a detailed framework for the formulation of this compound, addressing the inherent solubility challenges to ensure reliable and reproducible data in biological assays. The principles and protocols outlined herein are designed to be broadly applicable to other poorly soluble pyrazolopyrimidine-based compounds.
I. Pre-formulation Assessment: Understanding the Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. While specific experimental data for this exact molecule is not extensively published, we can infer likely characteristics based on its chemical structure and the broader class of pyrazolopyrimidines.
Key Physicochemical Considerations:
-
Aqueous Solubility: Expected to be low due to the planar, aromatic ring system and the lipophilic trifluoromethyl group.[16]
-
LogP: The predicted LogP (a measure of lipophilicity) is likely to be high, further indicating poor water solubility.
-
pKa: The pyrazolopyrimidine core contains ionizable protons, suggesting that solubility may be pH-dependent. The "-ol" group can also deprotonate.
-
Crystalline Structure: The solid-state properties (polymorphism) can influence dissolution rates.[17]
-
Stability: Assessment of stability in various solvents and at different pH values is crucial to prevent degradation during storage and experimentation.
A recommended first step is to experimentally determine the equilibrium solubility in aqueous buffers at various pH values (e.g., pH 5.0, 7.4, and 9.0) and in common organic solvents.
II. Formulation Strategies for In Vitro Biological Assays
For in vitro studies, such as kinase assays or cell-based proliferation assays, the primary goal is to achieve a homogenous, stable solution of the compound in the assay medium without introducing artifacts from the vehicle.[18][19][20]
A. Stock Solution Preparation: The Role of DMSO
Dimethyl sulfoxide (DMSO) is the most ubiquitously used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous, cell-culture grade DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Facilitate dissolution by gentle vortexing or sonication in a water bath for 5-10 minutes. Visually inspect for complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Causality Behind the Choices:
-
DMSO: Its high solvating power for a wide range of organic molecules makes it an excellent initial choice.[12]
-
Anhydrous DMSO: Prevents hydrolysis of the compound and minimizes water absorption, which can cause the compound to precipitate upon freezing.
-
Aliquoting: Reduces the risk of degradation from repeated temperature changes and contamination.
B. Working Solution Preparation: Minimizing Vehicle Effects
The final concentration of DMSO in the assay medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[1]
Workflow for Preparing Working Solutions:
Caption: Workflow for preparing in vitro working solutions.
III. Formulation Strategies for In Vivo Biological Studies
Formulations for in vivo administration are significantly more complex, as they must be biocompatible, maintain the compound in a soluble or uniformly suspended state, and facilitate absorption.[12] The choice of formulation depends on the route of administration (e.g., oral, intraperitoneal, intravenous).
A. Common Excipients for Solubilization
A variety of excipients are employed to enhance the solubility of poorly soluble drugs for in vivo use.[21][22][23][24]
| Excipient Class | Examples | Mechanism of Action |
| Co-solvents | PEG 300/400, Propylene Glycol, Ethanol | Increase the polarity of the aqueous vehicle, enhancing the solubility of lipophilic compounds.[12][25] |
| Surfactants | Polysorbate 80 (Tween® 80), Cremophor® EL | Form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[23][24] |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the drug molecule, shielding the hydrophobic regions and increasing water solubility.[16][25] |
B. Recommended Starting Formulations
The following protocols provide robust starting points for the formulation of this compound for preclinical animal studies. Optimization may be required based on the specific dose and animal model.
Protocol 2: Formulation for Oral (PO) or Intraperitoneal (IP) Administration
This is a widely used vehicle for poorly soluble compounds.
Vehicle Composition:
-
10% DMSO
-
40% PEG 400
-
5% Polysorbate 80
-
45% Saline (0.9% NaCl)
Step-by-Step Preparation:
-
Initial Dissolution: Weigh the required amount of this compound and dissolve it in DMSO in a sterile container.[12]
-
Addition of Co-solvent and Surfactant: Add PEG 400 and Polysorbate 80 to the DMSO solution and mix thoroughly until a clear solution is obtained.
-
Aqueous Phase Addition: Slowly add the saline to the organic phase while continuously vortexing to prevent precipitation.
-
Final Homogenization: Vortex or sonicate the final mixture to ensure homogeneity. The final formulation should be a clear solution.
-
Vehicle Control: Prepare a vehicle-only formulation following the same procedure, omitting the active compound. This is essential for the control group in the animal study.
Diagram of the Formulation Process:
Caption: Workflow for preparing an in vivo formulation.
Trustworthiness and Self-Validation:
-
Visual Inspection: The final formulation should be visually clear and free of particulates. If precipitation occurs, the formulation may need adjustment (e.g., altering the ratio of co-solvents or reducing the final drug concentration).[12]
-
Stability Assessment: It is advisable to assess the short-term stability of the formulation at room temperature and at 4°C to ensure the compound remains in solution for the duration of the experiment.
-
Concentration Verification: For pivotal studies, the concentration of the active compound in the final formulation should be verified using an appropriate analytical method, such as HPLC-UV.[26][27][28]
IV. Analytical Verification of Formulations
Analytical validation provides confidence that the prepared formulation contains the correct concentration of the active compound.
High-Performance Liquid Chromatography (HPLC) is the method of choice.
General HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
Quantification: A standard curve should be prepared using known concentrations of this compound to accurately determine the concentration in the formulation samples.
V. Conclusion and Future Directions
The successful biological evaluation of this compound and similar pyrazolopyrimidine derivatives is critically dependent on overcoming their inherent poor aqueous solubility. The formulation strategies and protocols detailed in this guide provide a systematic and scientifically grounded approach to achieving reliable and reproducible results in both in vitro and in vivo settings. By carefully selecting appropriate excipients and validating the final formulations, researchers can ensure that the observed biological effects are a true reflection of the compound's activity, thereby accelerating the drug discovery and development process.
Further advancements in formulation science, such as the use of amorphous solid dispersions, nanocrystal technology, and lipid-based delivery systems, may offer additional avenues to enhance the bioavailability of challenging compounds like this compound.[15][16][17]
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Castelli, R., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Future Medicinal Chemistry, 9(10), 1037-1055. Retrieved from [Link]
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Xie, H., et al. (2010). Pyrazolopyrimidines as highly potent and selective, ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 1-substituent. Bioorganic & Medicinal Chemistry Letters, 20(4), 1318-1321. Retrieved from [Link]
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Wubulikasimu, A., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 199, 112386. Retrieved from [Link]
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El-Gohary, N. S., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(19), 6296. Retrieved from [Link]
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Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules, 28(13), 5227. Retrieved from [Link]
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Application Notes and Protocols for the Antifungal Research of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction: The Promise of Pyrazolopyrimidines in Antifungal Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic nucleus in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] In the realm of antifungal research, derivatives of this scaffold have shown considerable promise, positioning them as a focal point for the development of novel therapeutic agents to combat the growing threat of fungal infections.[3][4][5] The introduction of a trifluoromethyl group at the 6-position of the pyrazolo[3,4-d]pyrimidin-4-ol core is a strategic chemical modification aimed at enhancing metabolic stability and increasing the lipophilicity of the molecule, which can lead to improved cellular uptake and target engagement.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a structured antifungal research program. The protocols detailed herein are designed to facilitate a thorough evaluation of its antifungal efficacy, from initial in vitro susceptibility and cytotoxicity profiling to in-depth mechanism of action studies and preliminary in vivo efficacy assessments. The overarching goal is to provide a logical and scientifically rigorous framework for elucidating the therapeutic potential of this promising compound.
Synthesis and Characterization of this compound
A proposed synthetic pathway is outlined below:
Figure 1: Proposed Synthesis of this compound. This diagram illustrates a potential two-step synthesis route.
Protocol: Synthesis of this compound
-
Synthesis of Ethyl 5-(trifluoromethyl)-3-amino-1H-pyrazole-4-carboxylate:
-
To a solution of ethyl 2-cyano-4,4,4-trifluoro-3-oxobutanoate in ethanol, add hydrazine hydrate dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield ethyl 5-(trifluoromethyl)-3-amino-1H-pyrazole-4-carboxylate.
-
-
Synthesis of this compound:
-
A mixture of ethyl 5-(trifluoromethyl)-3-amino-1H-pyrazole-4-carboxylate and an excess of formamide is heated at 150-160 °C for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
-
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Part 1: In Vitro Antifungal Susceptibility and Cytotoxicity Profiling
The initial phase of evaluation focuses on determining the intrinsic antifungal activity of the compound against a panel of clinically relevant fungal pathogens and assessing its potential toxicity to mammalian cells. This dual approach is critical for establishing a preliminary therapeutic index.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the gold standard for determining the MIC of an antifungal agent.[6][8]
Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M27)
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI-1640 medium to achieve a concentration range of 0.03 to 16 µg/mL.
-
Add 100 µL of the diluted fungal inoculum to each well.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.
-
Determination of MFC: Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto SDA plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.
| Parameter | Description |
| MIC | Minimum Inhibitory Concentration: The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. |
| MFC | Minimum Fungicidal Concentration: The lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum. |
Mammalian Cell Cytotoxicity Assay
Assessing the cytotoxicity of the compound against mammalian cell lines is crucial to evaluate its selectivity for fungal cells over host cells. The MTS assay is a common colorimetric method for determining cell viability.[9]
Protocol: MTS Cytotoxicity Assay
-
Cell Culture: Culture a human cell line (e.g., HeLa or HepG2) in appropriate medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ incubator.
-
Assay Setup:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the prepared compound dilutions and incubate for 24-48 hours.
-
Include a vehicle control (medium with DMSO) and an untreated control.
-
-
MTS Assay:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC₅₀).
Part 2: Elucidation of the Mechanism of Action
Understanding how an antifungal compound exerts its effect is paramount for its development as a therapeutic agent. Based on the known activities of pyrazolopyrimidine derivatives, several potential mechanisms can be investigated.
Figure 2: Workflow for Mechanism of Action Studies. A multi-pronged approach to elucidate the antifungal mechanism.
Fungal Cell Wall Integrity Assay
The fungal cell wall is a unique and essential structure, making it an excellent target for antifungal drugs.[10] Assays that assess the cell wall's integrity can provide insights into whether the compound disrupts this structure.
Protocol: Sorbitol Protection Assay
-
Principle: If a compound weakens the cell wall, the fungus becomes susceptible to osmotic stress. The addition of an osmotic stabilizer like sorbitol can rescue this growth defect.
-
Procedure:
-
Prepare two sets of 96-well plates for a standard MIC assay as described previously.
-
Supplement the RPMI-1640 medium in one set of plates with 1 M sorbitol.
-
Perform the MIC assay in both sets of plates with and without sorbitol.
-
-
Interpretation: A significant increase in the MIC value in the presence of sorbitol suggests that the compound targets the fungal cell wall.
Ergosterol Biosynthesis Inhibition Assay
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a common target for antifungal drugs.[11][12]
Protocol: Sterol Quantitation Assay
-
Fungal Culture and Treatment:
-
Grow the fungal cells in a liquid medium to mid-log phase.
-
Treat the cells with sub-MIC concentrations of this compound for several hours.
-
-
Sterol Extraction:
-
Harvest the fungal cells by centrifugation.
-
Perform a saponification step using alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (sterols) with n-heptane.
-
-
Analysis:
-
Analyze the extracted sterols by UV-Vis spectrophotometry or gas chromatography-mass spectrometry (GC-MS).
-
-
Interpretation: A dose-dependent decrease in the ergosterol content and a potential accumulation of precursor sterols would indicate inhibition of the ergosterol biosynthesis pathway.[13]
Advanced Target Identification Strategies
Should the initial phenotypic assays not yield a clear mechanism, more advanced techniques can be employed.
-
Enzyme Inhibition Assays: Based on the structural similarity of pyrazolopyrimidines to purines, key fungal enzymes involved in nucleic acid synthesis or signaling pathways (e.g., kinases) could be putative targets.[14] In vitro assays with purified fungal enzymes can be performed to assess direct inhibition.[13]
-
Genetic Approaches: Using a collection of fungal knockout mutants, one can identify genes whose deletion results in hypersensitivity to the compound, suggesting that the gene product may be the target or part of the target pathway.[12][15]
-
Radiolabeling and Affinity Chromatography: Synthesizing a radiolabeled version of the compound can help in identifying its cellular localization and binding partners through techniques like affinity chromatography followed by mass spectrometry.[8][11][16][17]
Part 3: In Vivo Efficacy Assessment
Promising in vitro activity and a favorable selectivity index warrant progression to in vivo efficacy studies. Both invertebrate and vertebrate models can provide valuable data.
Galleria mellonella Infection Model
The Galleria mellonella (greater wax moth larvae) model is a cost-effective and ethically favorable alternative to mammalian models for preliminary in vivo efficacy testing of antifungal compounds.[10][18][19][20][21]
Protocol: G. mellonella Survival Assay
-
Infection: Inject a lethal dose of a fungal pathogen (e.g., Candida albicans) into the hemocoel of the larvae.
-
Treatment: At a defined time post-infection, administer this compound at various doses via injection into the hemocoel.
-
Monitoring: Incubate the larvae at 37°C and monitor their survival over several days.
-
Endpoint: A significant increase in the survival rate of treated larvae compared to an untreated control group indicates in vivo efficacy.
Murine Model of Systemic Candidiasis
The murine model of systemic candidiasis is a well-established and highly reproducible model for evaluating the efficacy of antifungal agents against disseminated fungal infections.[18][19]
Protocol: Murine Systemic Candidiasis Efficacy Study
-
Infection: Female BALB/c mice are infected with a suspension of Candida albicans via the lateral tail vein.
-
Treatment: At a specified time post-infection, treatment is initiated with this compound, administered intraperitoneally or orally, at various doses. A standard antifungal agent (e.g., fluconazole) should be used as a positive control.
-
Endpoint Evaluation:
-
Survival Study: A cohort of mice is monitored for survival over a period of 14-21 days.
-
Fungal Burden Study: A separate cohort of mice is euthanized at specific time points post-infection, and target organs (e.g., kidneys, brain) are harvested, homogenized, and plated on SDA to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis: A significant prolongation of survival or a significant reduction in fungal burden in the target organs of treated mice compared to the vehicle control group indicates in vivo efficacy.
Conclusion and Future Directions
The application notes and protocols outlined in this document provide a robust framework for the systematic evaluation of this compound as a potential novel antifungal agent. The data generated from these studies will be instrumental in establishing its spectrum of activity, selectivity, mechanism of action, and in vivo efficacy. Positive outcomes from this comprehensive preclinical evaluation will pave the way for further lead optimization, pharmacokinetic and pharmacodynamic studies, and ultimately, the development of a new therapeutic option to address the pressing clinical need for effective and safe antifungal drugs.
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Aldholmi, M., et al. (2021). Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review. Journal of Fungi, 7(11), 953. [Link]
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Arastehfar, A., et al. (2021). In Vivo Efficacy of Voriconazole in a Galleria mellonella Model of Invasive Infection Due to Azole-Susceptible or Resistant Aspergillus fumigatus Isolates. Journal of Fungi, 7(12), 1009. [Link]
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Desalermos, A., et al. (2023). Powerful and Real-Time Quantification of Antifungal Efficacy against Triazole-Resistant and -Susceptible Aspergillus fumigatus Infections in Galleria mellonella by Longitudinal Bioluminescence Imaging. Microbiology Spectrum, 11(4), e00539-23. [Link]
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Johnston, P. R., et al. (2021). Galleria mellonella: The Versatile Host for Drug Discovery, In Vivo Toxicity Testing and Characterising Host-Pathogen Interactions. Toxins, 13(12), 896. [Link]
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Klán, P., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 10(45), 26867-26877. [Link]
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Kavanagh, K., & Fallon, J. (2016). Use of Galleria mellonella larvae to evaluate the in vivo anti-fungal activity of [Ag2(mal)(phen)3]. MURAL - Maynooth University Research Archive Library. [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
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Synthesis of substituted pyrazolo[3,4-d]pyrimidine. ResearchGate. [Link]
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Ferreira, J. F., et al. (2023). Radionuclide Imaging of Invasive Fungal Disease in Immunocompromised Hosts. Journal of Fungi, 9(10), 999. [Link]
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Dasilva, L. N., et al. (2025). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols, 6(3), 104078. [Link]
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Wang, Y., et al. (2021). Radionuclide Imaging of Fungal Infections and Correlation with the Host Defense Response. Journal of Fungi, 7(6), 407. [Link]
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Abdel-Aziz, M., et al. (2022). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. Current Medicinal Chemistry, 29(42), 6825-6850. [Link]
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One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. ResearchGate. [Link]
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Li, M., et al. (2021). Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Pest Management Science, 77(7), 3529-3537. [Link]
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Patel, H. M., et al. (2013). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 3(10), 089-094. [Link]
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Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Europe PMC. [Link]
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Ankrah, A. O., et al. (2021). Radionuclide imaging of fungal infections and correlation with the host defense response. Journal of Fungi, 7(6), 407. [Link]
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Lupetti, A., et al. (2005). Detection of fungal infections using radiolabeled antifungal agents. Current Drug Targets, 6(8), 945-954. [Link]
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Cytotoxicity assay in mammalian cells. ResearchGate. [Link]
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Pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline group: design, synthesis and antifungal activity. Semantic Scholar. [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
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Zhang, Y., et al. (2020). Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis. Marine Drugs, 18(11), 543. [Link]
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Cowen, L. E., et al. (2009). Genetic Basis of Antifungal Drug Resistance. Cold Spring Harbor Perspectives in Medicine, 1(1), a000278. [Link]
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Gebremariam, T., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum, 12(8), e01045-24. [Link]
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Gebremariam, T., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum, 12(8), e01045-24. [Link]
-
Inhibition of Fungal Enzymes Responsible for Cell Wall Formation. ResearchGate. [Link]
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Design, Synthesis, and Antimicrobial Activity of Some New Pyrazolo[3,4‐d]pyrimidines. Wiley Online Library. [Link]
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Ghorab, M. M., et al. (2012). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 345(7), 539-547. [Link]
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An antifungal with a novel mechanism of action discovered via resistance gene-guided genome mining. bioRxiv. [Link]
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El-Sayed, M. A. A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
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Chen, F., et al. (2020). Effects of VeA Gene on the Growth, Pigment and Citrinin Synthesis of Monascus ruber M7. Journal of Fungi, 6(4), 213. [Link]
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El-Gamal, M. I., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6828. [Link]
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Pyrazolopyrimidine. Wikipedia. [Link]
-
El-Damasy, A. K., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][10][18][20]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200230. [Link]
-
Zhang, J., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4), 887-896. [Link]
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Antifungal Potential of Diaporthe sp. Endophytes from Antillean Avocado Against Fusarium spp.: From Organic Extracts to In Silico Chitin Synthase Inhibition. MDPI. [Link]
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Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
-
Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives for antiviral evaluation. PubMed. [Link]
Sources
- 1. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antimicrobial Activity of Some New Pyrazolo[3,4‐d]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potent Antifungal Agent. | Semantic Scholar [semanticscholar.org]
- 6. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Radiotracer Development for Fungal-Specific Imaging: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Galleria mellonella for the Evaluation of Antifungal Efficacy against Medically Important Fungi, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of fungal infections using radiolabeled antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radionuclide Imaging of Invasive Fungal Disease in Immunocompromised Hosts - PMC [pmc.ncbi.nlm.nih.gov]
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use of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a chemical probe
An in-depth analysis of publicly available scientific literature and chemical databases reveals that 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not currently established as a validated chemical probe with a well-defined biological target or dedicated application notes. It is cataloged in chemical supplier databases, but reports detailing its use in biological research are absent.
However, the core structure of this molecule, the pyrazolo[3,4-d]pyrimidine scaffold, is a well-known "privileged structure" in medicinal chemistry. This means it is a molecular framework that is recurrently found in compounds that exhibit a wide range of biological activities, often by targeting specific classes of enzymes.
This document, therefore, serves a dual purpose:
-
It provides a scientific overview of the pyrazolo[3,4-d]pyrimidine class of compounds, highlighting the potential biological targets for a novel derivative like this compound.
-
It outlines a comprehensive, best-practice framework and detailed protocols for researchers to evaluate and validate this, or any novel compound, as a potential chemical probe. This guide is designed for researchers, scientists, and drug development professionals seeking to characterize new molecular entities for targeted biological research.
Part 1: The Scientific Context of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is isosteric to adenine, a fundamental component of purines. This structural mimicry allows molecules containing this scaffold to interact with a variety of purine-binding proteins, including a wide range of enzymes crucial to cellular function.
Prominent Targets of Pyrazolo[3,4-d]pyrimidine Derivatives:
-
Kinases: This is one of the most common target classes for this scaffold. Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, including Tyrosine Kinases (e.g., Src family, Abl) and Serine/Threonine Kinases (e.g., CDKs, Aurora kinases). These enzymes are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.
-
Xanthine Oxidase: The foundational drug Allopurinol, used to treat gout, is a pyrazolo[3,4-d]pyrimidine. It functions by inhibiting xanthine oxidase, an enzyme involved in purine metabolism that produces uric acid.
-
Phosphodiesterases (PDEs): Certain derivatives have been shown to inhibit PDEs, enzymes that regulate the levels of intracellular second messengers like cAMP and cGMP. Sildenafil, for example, contains a related pyrazolopyrimidinone core and is a well-known PDE5 inhibitor.
Given this background, a primary hypothesis for this compound would be its potential activity as a kinase inhibitor. The trifluoromethyl (-CF3) group is a common substituent in modern medicinal chemistry, often added to increase metabolic stability and binding affinity.
Part 2: A Framework for Validating a Novel Chemical Probe
A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. For a molecule to be considered a high-quality probe, it must meet stringent criteria of potency, selectivity, and demonstrated utility in a biological system.
The following workflow provides a logical progression for characterizing this compound.
Caption: Workflow for the validation of a novel chemical probe.
Part 3: Experimental Protocols
Here we provide detailed, step-by-step protocols for the initial, critical phases of characterizing this compound, assuming a hypothetical kinase target emerges from initial screening.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC50) of the compound against a purified kinase.
Causality: The goal is to quantify the potency of the compound against its putative target in a clean, biochemical system, free from the complexities of a cellular environment. This is the first step in confirming a direct interaction.
Materials:
-
This compound (Test Compound)
-
DMSO (ACS Grade)
-
Purified, active kinase of interest
-
Kinase-specific peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution series in DMSO. For a typical 10-point curve, dilute from 10 mM down to sub-nanomolar concentrations. This will be the source plate.
-
Transfer a small volume (e.g., 1 µL) of each concentration from the source plate to the final assay plate.
-
-
Assay Plate Setup:
-
Add kinase reaction buffer to all wells.
-
Add the test compound dilutions to the appropriate wells.
-
Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition. Add the positive control inhibitor to separate wells.
-
-
Enzyme Reaction:
-
Prepare a master mix of the kinase enzyme in kinase assay buffer. Add the enzyme to all wells except the "no enzyme" controls.
-
Allow the compound and enzyme to pre-incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
Prepare a master mix of the peptide substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Initiate the kinase reaction by adding the ATP/substrate mix to all wells.
-
-
Reaction Development & Detection:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction should be stopped within the linear range.
-
Stop the reaction and detect the remaining ATP (an indicator of kinase activity) by adding the kinase detection reagent as per the manufacturer's instructions (e.g., ADP-Glo™ involves a two-step addition).
-
Incubate as required by the detection kit.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data: Set the average signal from the "no inhibitor" wells as 0% inhibition and the "no enzyme" wells as 100% inhibition.
-
Plot the normalized % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
| Parameter | Recommended Value | Rationale |
| Compound Purity | >95% | Ensures observed activity is from the compound of interest. |
| Final DMSO % | <1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | At or near Km | Provides a standardized condition for comparing potencies. |
| Assay Points | 10-point curve, triplicate | Ensures a robust and statistically significant IC50 value. |
Protocol 2: Cellular Target Engagement using Western Blot
This protocol determines if the compound can inhibit the activity of its target kinase inside a living cell by measuring the phosphorylation of a known downstream substrate.
Causality: A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability or rapid efflux. This experiment validates that the compound can reach its target in a cellular context and exert its inhibitory effect.
Materials:
-
Cell line known to express the target kinase with detectable basal activity or one that can be stimulated.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test Compound (this compound).
-
Stimulant (e.g., growth factor like EGF, if required to activate the kinase).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against the phosphorylated substrate (p-Substrate).
-
Primary antibody against the total amount of the substrate (Total-Substrate).
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting detection reagent.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 4-16 hours, if necessary, to reduce basal signaling.
-
Pre-treat the cells with increasing concentrations of the test compound (e.g., 0.1x, 1x, 10x, 100x the biochemical IC50) for 1-2 hours. Include a DMSO vehicle control.
-
-
Kinase Activation (if necessary):
-
If the pathway requires stimulation, add the appropriate growth factor or stimulant for a short period (e.g., 10-15 minutes) to all wells except the unstimulated control.
-
-
Cell Lysis:
-
Immediately aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for p-Substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL reagent.
-
Image the blot using a chemiluminescence imager.
-
(Optional but recommended) Strip the membrane and re-probe for Total-Substrate and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the p-Substrate signal to the Total-Substrate or loading control signal.
-
Plot the normalized signal against the compound concentration to observe the dose-dependent inhibition of substrate phosphorylation.
-
Caption: Workflow for Western Blot-based cellular target engagement.
References
-
Rani, P., et al. (2016). Pyrazolo[3,4-d]pyrimidine as a privileged scaffold in medicinal chemistry. RSC Advances, 6(84), 80695-80719. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance of a classic therapeutic class. Trends in Pharmacological Sciences, 27(6), 337-343. [Link]
-
Webb, D. J., et al. (1998). Sildenafil citrate and blood-pressure-lowering drugs: results of drug interaction studies with an organic nitrate and a calcium antagonist. The American Journal of Cardiology, 82(10), 46-53. [Link]
-
Spalluto, G., et al. (2002). Pyrazolo[3,4-d]pyrimidines as C-Src inhibitors and as antiangiogenic agents. Journal of Medicinal Chemistry, 45(18), 4018-4022. [Link]
Troubleshooting & Optimization
Navigating the Synthesis of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide a self-validating system of protocols.
I. Understanding the Core Synthesis
The synthesis of this compound, a scaffold of interest in medicinal chemistry, typically proceeds via a two-step process. The foundational reaction is the cyclocondensation of a 3-aminopyrazole-4-carboxamide derivative with a trifluoromethyl-containing reagent. A common and effective choice for this transformation is ethyl trifluoroacetate.
The general synthetic pathway can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that you may encounter during the synthesis, providing explanations and actionable solutions.
FAQ 1: Low Yield of the Final Product
Question: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be traced back to several key factors, primarily related to the cyclocondensation step.
Potential Causes & Solutions:
-
Incomplete Reaction: The cyclocondensation may not be going to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require longer heating or a higher temperature to drive it to completion. While some related pyrimidine syntheses proceed at room temperature, others require reflux conditions.[1]
-
Catalyst: The use of a base or acid catalyst can be crucial. For the cyclocondensation with ethyl trifluoroacetate, a base such as sodium ethoxide is typically used to deprotonate the aminopyrazole, increasing its nucleophilicity. Ensure the base is fresh and used in the correct stoichiometric amount.
-
-
-
Purity of Starting Materials: Impurities in the 3-amino-4-pyrazolecarboxamide can significantly hinder the reaction.
-
Troubleshooting:
-
Ensure your starting aminopyrazole is of high purity. If necessary, recrystallize or purify it before use.[1]
-
-
-
Suboptimal Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.
-
Troubleshooting:
-
Anhydrous ethanol is a common solvent for this type of reaction, especially when using sodium ethoxide. Ensure your solvent is dry, as water can react with the base and hinder the reaction.
-
-
Table 1: General Reaction Conditions for Yield Optimization
| Parameter | Recommended Condition | Rationale |
| Catalyst | Sodium Ethoxide (1.1 - 1.5 eq.) | Acts as a base to facilitate the initial nucleophilic attack. |
| Solvent | Anhydrous Ethanol | Good solubility for reactants and compatible with sodium ethoxide. |
| Temperature | Reflux (approx. 78 °C) | Provides sufficient energy to overcome the activation barrier of the cyclization. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine the optimal time for your specific substrate. |
FAQ 2: Difficulty in Product Purification
Question: I am struggling to purify the final product. It seems to be highly polar and I'm observing co-eluting impurities.
Answer: The purification of pyrazolo[3,4-d]pyrimidin-4-ols can indeed be challenging due to their polarity, stemming from the hydroxyl group and the nitrogen-rich heterocyclic core.
Troubleshooting Strategies:
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is generally effective.
-
Mobile Phase: A gradient elution is often necessary. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol. A common eluent system for this class of compounds is a mixture of dichloromethane and methanol.
-
Tailing: The polar nature of the product can cause tailing on silica gel. Adding a small amount of acetic acid or triethylamine to the mobile phase can help to sharpen the peaks.
-
-
Recrystallization:
-
If the product is obtained as a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Experiment with different solvent systems. Good options to try include ethanol, methanol, or a mixture of ethanol and water.
-
-
Acid-Base Extraction:
-
The product has both acidic (hydroxyl) and basic (pyrazole/pyrimidine nitrogens) properties. This can be exploited for purification.
-
Dissolve the crude product in a suitable organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Then, wash with a dilute aqueous base (e.g., saturated NaHCO3 solution) to remove acidic impurities. Be cautious, as the product itself might have some solubility in the aqueous layers.
-
FAQ 3: Potential for Isomer Formation
Question: Is there a risk of forming a regioisomeric byproduct during the cyclocondensation step?
Answer: Yes, the formation of regioisomers is a potential issue in the synthesis of pyrazolo[3,4-d]pyrimidines. The cyclization of 3-amino-4-pyrazolecarboxamide with an unsymmetrical reagent like ethyl trifluoroacetate can theoretically lead to two different products.
Understanding Regioselectivity:
The regioselectivity of the cyclization is determined by which nitrogen of the aminopyrazole ring attacks the carbonyl carbon of the ethyl trifluoroacetate first, and the subsequent cyclization pathway.
Caption: Potential for regioisomer formation during cyclocondensation.
Controlling Regioselectivity:
Fortunately, in many reported syntheses of similar pyrazolo[3,4-d]pyrimidines, the reaction proceeds with high regioselectivity to yield the desired isomer. This is often governed by a combination of steric and electronic factors.
-
Reaction Conditions: The choice of base and solvent can influence the regiochemical outcome. It is recommended to follow established protocols for similar transformations.
-
Characterization: It is crucial to thoroughly characterize the final product using techniques like 1H NMR, 13C NMR, and NOESY to confirm the correct regiochemistry.
III. Experimental Protocols
The following is a generalized, yet detailed, protocol for the synthesis of this compound. It is intended as a starting point and may require optimization for your specific setup.
Protocol 1: Synthesis of 3-Amino-4-pyrazolecarboxamide
This precursor can be synthesized from commercially available starting materials. A common route involves the reaction of a hydrazine with a cyano-containing three-carbon component.
Protocol 2: Cyclocondensation to form this compound
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-4-pyrazolecarboxamide (1 equivalent).
-
Add anhydrous ethanol as the solvent.
-
Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.2 equivalents) to the stirred suspension.
-
-
Addition of Reagent:
-
Slowly add ethyl trifluoroacetate (1.1 equivalents) to the reaction mixture.
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 6-7.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or by recrystallization from a suitable solvent like ethanol.
-
IV. References
-
Portilla, J., et al. (2012). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
-
Hassan, A. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PubMed Central.
Sources
Technical Support Center: Purification of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing challenges in the purification of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This important heterocyclic scaffold, an isostere of adenine, is a cornerstone for developing potent kinase inhibitors, but its physicochemical properties present significant purification hurdles.[1] This document outlines the underlying scientific principles and provides validated, step-by-step protocols to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purification of this compound.
Q1: What are the primary challenges encountered when purifying this compound?
A1: The principal difficulties stem from its molecular structure. Firstly, pyrazolo[3,4-d]pyrimidine derivatives are notoriously known for their poor aqueous solubility, which complicates both reaction work-up and purification.[1][2][3] Secondly, the presence of the pyrimidin-4-ol moiety means it exists in equilibrium with its tautomeric form, pyrazolo[3,4-d]pyrimidin-4(5H)-one. This tautomerism can affect its polarity and interaction with stationary phases, potentially leading to band broadening in chromatography. Lastly, synthetic routes can generate structurally similar impurities, such as regioisomers or unreacted starting materials, which can be difficult to separate.[2]
Q2: What is the expected appearance and stability of the purified compound?
A2: Purified this compound is typically a white to off-white solid. While generally stable, heterocyclic compounds should be stored in a cool, dry, and dark environment to prevent potential degradation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for extended periods.
Q3: How should I approach selecting a solvent for this compound?
A3: Due to its low solubility in common non-polar and moderately polar solvents, a systematic solvent screening is crucial. For analytical purposes (e.g., NMR), highly polar aprotic solvents like DMSO-d₆ are often required. For purification, solvents such as dioxane, N,N-dimethylformamide (DMF), or heated ethanol may be necessary.[4][5] For chromatography, solubility in the mobile phase is critical; this may require using a strong "loading solvent" like DMF or DMSO to dissolve the sample before injection or dry loading onto silica.
Q4: Which analytical techniques are essential for confirming the purity and identity of the final product?
A4: A combination of techniques is mandatory for unambiguous confirmation.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of proton-bearing impurities.
-
¹⁹F NMR Spectroscopy: Essential for confirming the integrity of the -CF₃ group.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity level (e.g., >98%). A reverse-phase method is typically robust for this class of compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides a problem-and-solution framework for specific experimental challenges.
Problem 1: Extremely Low Solubility Hinders Purification
Q: My crude product is poorly soluble in everything except DMSO and DMF, making recrystallization and column chromatography nearly impossible. What are my options?
A: This is the most common issue. The planarity of the heterocyclic core and the potential for intermolecular hydrogen bonding contribute to strong crystal lattice energy, reducing solubility.[2]
Causality: High crystal packing energy and limited favorable interactions with common organic solvents.
Solutions:
-
Recrystallization from High-Boiling Point Solvents: Attempt recrystallization from solvents like dioxane, dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP). This requires careful handling due to the high temperatures involved.
-
Trituration/Washing: If an appropriate single solvent for recrystallization cannot be found, washing the crude solid with a series of solvents can be effective. Start with a non-polar solvent (e.g., hexanes) to remove greasy impurities, followed by a more polar solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., ethyl acetate, methanol, or water).
-
Dry Loading for Column Chromatography: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMF, DCM/MeOH mixture). Add this solution to a portion of silica gel or Celite®. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be loaded directly onto the column, bypassing solubility issues in the mobile phase.
-
Reverse-Phase Chromatography: This technique is often superior for polar, poorly soluble compounds. The mobile phases (typically water/acetonitrile or water/methanol with additives like TFA or formic acid) are better at solvating the compound than normal-phase eluents.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity Index | Boiling Point (°C) | Typical Application |
| Dichloromethane (DCM) | 3.1 | 39.6 | Chromatography (Mobile Phase Component) |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | Recrystallization, Chromatography |
| Isopropanol | 4.3 | 82.5 | Recrystallization[5] |
| Ethanol | 5.2 | 78.4 | Recrystallization[5] |
| Acetonitrile (ACN) | 5.8 | 81.6 | Reverse-Phase HPLC (Mobile Phase) |
| Dioxane | 4.8 | 101 | Recrystallization[4] |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | Dissolution, Reaction Solvent |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Dissolution, NMR Solvent |
Problem 2: Compound Streaking or Tailing During Silica Gel Chromatography
Q: My compound streaks badly on the silica gel column, resulting in poor separation and mixed fractions. Why is this happening and how can I prevent it?
A: Streaking (or tailing) is often caused by strong, non-ideal interactions between the analyte and the stationary phase.
Causality: The acidic nature of silica gel can strongly interact with the basic nitrogen atoms in the pyrazolopyrimidine core. Furthermore, the tautomeric equilibrium can lead to the compound existing as two different species on the column, which have slightly different polarities and interactions with the silica.
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive binder to the eluent to block the highly active sites on the silica.
-
For basic compounds: Add 0.1-1% triethylamine (TEA) or ammonia in methanol to the mobile phase. This neutralizes the acidic silanol groups.[6]
-
For acidic compounds (less likely here, but possible): Add 0.1-1% acetic acid or formic acid.
-
-
Use a Deactivated Stationary Phase: Employ neutral or basic alumina instead of silica gel. Alumina is generally better for separating basic compounds.
-
Switch to Reverse-Phase Chromatography: As mentioned, C18-functionalized silica is much less prone to these issues. The separation is based on hydrophobicity, which is a more predictable property for this compound class.
Diagram 1: Workflow for Optimizing Column Chromatography
Caption: Workflow for troubleshooting common column chromatography issues.
Problem 3: Co-eluting Impurities, Especially Regioisomers
Q: I have a persistent impurity that has a very similar Rf to my product on TLC. How can I resolve it?
A: This often occurs with regioisomers formed during the synthesis or with byproducts that have a similar functional group profile.[2]
Causality: The impurity and the product have nearly identical polarities and hydrophobicities, making separation by standard methods difficult.
Solutions:
-
Optimize Chromatography Selectivity:
-
Normal Phase: Change the solvent system entirely. The selectivity of a separation is highly dependent on the eluent. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the relative retention times of closely eluting compounds.[7]
-
Reverse Phase: This is often the best solution. The separation mechanism is different, and small structural differences (like isomerism) can lead to better resolution. A shallow gradient in preparative HPLC can effectively separate even very similar compounds.[2]
-
-
Recrystallization: This method relies on differences in solubility and the ability to form a well-ordered crystal lattice. Even if two compounds have similar polarity, they may have significantly different solubilities in a specific solvent system. A carefully chosen solvent may allow the desired product to crystallize out while the impurity remains in the mother liquor.
-
Derivative Formation: In challenging cases, one could temporarily derivatize the compound (e.g., by protecting the hydroxyl/amine group), perform the purification on the derivatized compound which may have different chromatographic properties, and then deprotect to obtain the pure product. This is a last resort due to the extra synthetic steps.
Diagram 2: Decision Tree for Purification Strategy
Caption: Decision tree for selecting an appropriate primary purification method.
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for developing a robust purification process. Safety Note: Always conduct experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Purification by Optimized Recrystallization
This protocol is ideal when the crude product is >85% pure and a suitable solvent system has been identified.
-
Solvent Selection: In parallel vials, test the solubility of ~5 mg of crude material in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to completely dissolve the material. Add the solvent portion-wise, allowing time for dissolution between additions.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Forcing rapid crystallization by crashing the flask into an ice bath can trap impurities. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under high vacuum.
-
Validation: Check the purity of the crystals and the mother liquor by HPLC or TLC to assess the efficiency of the purification.
Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
This protocol is suitable for separating compounds with different polarities.
-
TLC Analysis: Develop a TLC method to find a solvent system that gives your product an Rf value of ~0.2-0.4 and separates it from all impurities. A common starting point is a gradient of ethyl acetate in hexanes or methanol in dichloromethane.[6]
-
Column Packing: Select a silica gel column of appropriate size. Pack the column using the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of solvent (ideally the mobile phase, or a stronger solvent if necessary). Alternatively, perform a dry load as described in the Troubleshooting section.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. Collect fractions throughout the run.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
-
Drying and Validation: Dry the resulting solid under high vacuum and confirm its purity and identity using appropriate analytical methods (HPLC, NMR).
References
-
Castillo, J. C., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
Al-Issa, S. A. (2013). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Brust, T. F., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PubMed Central. Available at: [Link]
-
Christodoulou, M. S., et al. (2021). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. MDPI. Available at: [Link]
-
Pradeep, N., et al. (2021). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. ResearchGate. Available at: [Link]
-
Fallacara, A. L., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air. Available at: [Link]
-
Abdel-Aziz, H. A., et al. (2023). Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. ACS Omega. Available at: [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Slavish, P. J., et al. (2011). Efficient Synthesis of Pyrazolopyrimidine Libraries. ACS Combinatorial Science. Available at: [Link]
-
Chebanov, V. A., et al. (2017). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
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- 7. mdpi.com [mdpi.com]
Technical Support Center: Navigating Solubility Challenges with 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Welcome to the technical support center for 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific rationale behind them, empowering you to effectively troubleshoot and optimize your experimental conditions.
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for many potent kinase inhibitors. However, the very structural features that confer high biological activity often lead to poor aqueous solubility, a significant hurdle in obtaining reliable and reproducible assay data. This guide will provide a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when working with this compound.
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into aqueous assay buffer?
A1: This phenomenon, often termed "solvent shock," is a common issue with hydrophobic compounds like many pyrazolopyrimidine derivatives.[1] The compound is highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), but when this concentrated stock is introduced into an aqueous buffer, the abrupt change in solvent polarity causes the compound's solubility to plummet, leading to precipitation. The final concentration of your compound may have exceeded its thermodynamic solubility limit in the final assay buffer, even with a small percentage of DMSO present.
Q2: What is the recommended starting solvent and concentration for my stock solution?
A2: Anhydrous DMSO is the recommended solvent for preparing a high-concentration primary stock solution. Aim for a concentration that is significantly higher than your final assay concentration, typically in the range of 10-30 mM.[2] This allows for a small volume of the stock to be used, minimizing the final DMSO concentration in your assay. Always use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce the compound's solubility in the stock solution over time.
Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible, as it can be toxic to cells. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[1] However, the tolerance to DMSO can be cell-line dependent, so it is best practice to run a vehicle control to assess the effect of DMSO on your specific cell line at the intended final concentration.
Q4: Can adjusting the pH of my buffer help improve solubility?
A4: The solubility of ionizable compounds is highly pH-dependent. This compound has a hydroxyl group, which can be deprotonated at higher pH values, potentially increasing its solubility. It is advisable to determine the pKa of your compound and test its solubility in buffers with pH values at least one to two units above the pKa. However, ensure that the chosen pH is compatible with your assay system (e.g., enzyme stability, cell viability).
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving solubility issues.
Guide 1: Precipitate Observed Immediately Upon Dilution
-
Symptom: A visible precipitate or cloudiness appears as soon as the DMSO stock is added to the aqueous buffer.
-
Primary Cause: "Solvent shock" due to rapid dilution and exceeding the kinetic solubility limit.
-
Troubleshooting Workflow:
[3]
| Co-solvent | Typical Starting Concentration | Notes |
|---|---|---|
| Ethanol | 1-5% | Can be cytotoxic at higher concentrations. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Generally well-tolerated by cells. [4] |
| Propylene Glycol | 1-5% | Another well-tolerated option for in vivo and in vitro use. [4][5]|
Guide 2: Solution is Initially Clear but Precipitates Over Time
-
Symptom: The assay solution is clear upon preparation but becomes cloudy or shows precipitate after incubation.
-
Primary Cause: The compound is in a supersaturated state and is slowly crashing out to reach its thermodynamic equilibrium solubility. This can also be due to temperature fluctuations.
-
Troubleshooting Steps:
-
Verify Thermodynamic Solubility: Your working concentration is likely above the thermodynamic solubility of the compound in your assay buffer. Consider performing a thermodynamic solubility assay to determine the true solubility limit under your experimental conditions.
-
Incorporate Solubilizing Excipients: For longer-term stability, especially in cell culture, the use of non-ionic surfactants or polymers can be beneficial. These agents can form micelles or dispersions that encapsulate the hydrophobic compound, keeping it in solution.
Excipient Typical Concentration Mechanism Tween® 80 0.01-0.1% Forms micelles to solubilize hydrophobic compounds. Pluronic® F-68 0.02-0.1% A non-ionic surfactant that can aid in solubilization. -
Maintain Constant Temperature: Ensure that your solutions are maintained at a constant temperature throughout the experiment. A decrease in temperature can reduce the solubility of some compounds.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. Gentle heating (up to 37°C) can also be applied, but be mindful of the compound's stability at elevated temperatures.
-
Verification of Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a rapid assessment of the concentration at which the compound begins to precipitate in your assay buffer.
-
Prepare Compound Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution in DMSO.
-
Transfer to Assay Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous assay buffer (e.g., 98 µL). This will create a range of final compound concentrations with a consistent final DMSO percentage.
-
Incubate: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in absorbance indicates light scattering due to precipitate formation.
-
Determine Kinetic Solubility: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.
Caption: Kinetic solubility workflow.
Protocol 3: Validating Compound Solubility in the Final Assay Solution by HPLC-UV
This protocol confirms the actual concentration of the dissolved compound at your working concentration.
-
Prepare the Solution: Prepare your final assay solution containing this compound at the desired working concentration, including any co-solvents or excipients.
-
Equilibrate: Allow the solution to equilibrate at the experimental temperature for the duration of your assay.
-
Separate Soluble and Insoluble Fractions: Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any precipitated compound.
-
Sample the Supernatant: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
HPLC Analysis: Analyze the supernatant by a validated HPLC-UV method to determine the concentration of the compound.
-
Compare: Compare the measured concentration to the nominal (intended) concentration. A significant difference indicates that a portion of your compound has precipitated.
Advanced Strategies
If the above troubleshooting steps and protocols are insufficient, more advanced formulation strategies may be necessary, particularly for in vivo studies. These can include:
-
Prodrug Approach: Chemical modification of the parent compound to introduce a solubilizing group that is later cleaved in vivo to release the active drug. [6]* Amorphous Solid Dispersions: Formulating the compound with a polymer to create a high-energy amorphous state that has enhanced solubility and dissolution rates. [7]* Nanoparticle Formulations: Encapsulating the compound in nanoparticles or liposomes to improve its solubility and delivery.
By systematically applying the principles and protocols outlined in this guide, you will be better equipped to overcome the solubility challenges of this compound and generate high-quality, reliable data in your assays.
References
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- Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. (n.d.). BenchChem.
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- Szymańska, E., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10452.
- Inhibitor Handling Instructions. (n.d.). Selleck Chemicals.
- Troubleshooting Zeteletinib precipitation in cell culture media. (2025). BenchChem.
- Al-Ostath, A., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1268, 133695.
- Method Development & Validation for Solubility and Dissolution Curves. (n.d.).
- Van der Velden, N. S., et al. (2019). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. ACS Infectious Diseases, 5(10), 1736-1745.
- Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- Wang, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 26(15), 4635.
- Technical Support Center: Overcoming Solubility Challenges of Novel Kinase Inhibitors. (2025). BenchChem.
- de la Torre, B. G., & Albericio, F. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(22), 5347.
- El-Sayed, N. N. E., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(22), 8016.
- Ahmadi, M., et al. (2018). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 5(2), 53-59.
- Bergström, C. A. S., & Box, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Discovery Technologies, 8(4), 266-282.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Poczta, A., et al. (2022).
- Roda, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters, 9(3), 193-197.
- Chadha, R., & Saini, A. (2021). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 21(10), 5585-5599.
- Theiss, C., & Loretz, B. (2000). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. Pharmaceutical Development and Technology, 5(3), 385-391.
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3123.
- Homayouni, A., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Molecules, 27(11), 3433.
- Lin, J., & Pease, J. H. (2017). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 106(11), 3371-3378.
- Knape, T., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 12(11), 1735-1742.
- Maes, J., et al. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLoS ONE, 7(10), e43852.
- Roda, E., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
- Kumar, A. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
- Cilibrizzi, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International Journal of Molecular Sciences, 24(3), 2679.
- Tintori, C., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Scientific Reports, 7(1), 4118.
- Gali, V. R., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 185-192.
- Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-236.
- US8492423B2 - Pharmaceutical propylene glycol solvate compositions. (n.d.).
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology.
- Klink, T. A. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 4(1), 1-12.
- Lee, H. W., et al. (2021). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. Journal of Medicinal Chemistry, 64(15), 11216-11235.
- Guide To Preparation of Stock Standard Solutions. (n.d.). Scribd.
- Development of Pyrazolo[3,4-d]pyrimidines as Potent mTOR Inhibitors: Application Notes and Protocols. (2025). BenchChem.
- Salem, I. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2651.
- Mowbray, C. E., et al. (2018). Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. MedChemComm, 9(10), 1697-1702.
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stability of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol under experimental conditions
Technical Support Center: Stability of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction: Welcome to the technical support guide for this compound. This molecule belongs to the pyrazolopyrimidine class, a scaffold of significant interest in medicinal chemistry and drug discovery, often investigated for its kinase inhibition properties.[1][2] Understanding the chemical stability of this compound is paramount for generating reproducible and reliable experimental data. This guide provides in-depth answers to common stability questions, troubleshooting workflows for unexpected results, and validated protocols to help you assess stability under your specific experimental conditions.
A key chemical feature of this compound is its potential for keto-enol tautomerism at the 4-position. While named as a pyrimidin-4-ol (enol form), it likely exists in equilibrium with its more stable keto tautomer, 6-(trifluoromethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. This equilibrium can be influenced by solvent, pH, and temperature, affecting the compound's solubility, reactivity, and degradation profile.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common aqueous buffers (acidic, neutral, basic)?
The stability of the pyrazolo[3,4-d]pyrimidine core is highly dependent on pH.[3]
-
Neutral to Mildly Acidic (pH 5-7.5): The compound is expected to exhibit its highest stability in this range. For cellular assays or biochemical experiments, standard phosphate-buffered saline (PBS) or HEPES buffers are recommended.
-
Strongly Acidic (pH < 2): Under strongly acidic conditions, the pyrimidine ring is susceptible to hydrolysis.[3] The rate of degradation will increase with lower pH and higher temperature. This can lead to ring-opening, generating inactive byproducts.
-
Strongly Basic (pH > 10): The compound is also expected to degrade under strong alkaline conditions.[3] The lactam-like keto tautomer can undergo base-catalyzed hydrolysis. Researchers should avoid prolonged exposure to solutions with high concentrations of NaOH or KOH.
Q2: How does temperature affect the stability of the compound in solution?
As with most chemical reactions, degradation rates are accelerated at elevated temperatures.[4] For routine use, solutions should be kept at room temperature for the shortest time necessary. For long-term storage, refer to the storage recommendations in Q4. If experiments require incubation at 37°C, it is crucial to determine the compound's stability over the full incubation period. A preliminary test, comparing the purity of a sample incubated for the maximum experiment duration against a freshly prepared sample via HPLC, is highly recommended.
Q3: Is the compound susceptible to oxidation?
Yes, heterocyclic compounds, including pyrazolopyrimidines, can be susceptible to oxidation.[3][5] The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), or exposure to air and light over extended periods can lead to the formation of N-oxides or other oxidative degradation products.[6] When preparing media or buffers, use freshly prepared, high-purity reagents to minimize dissolved oxidants.
Q4: What are the best practices for preparing and storing stock solutions?
-
Solvent: For initial stock solutions, use a dry, aprotic solvent like DMSO or DMF. Water should be avoided for long-term storage as hydrolysis is a common degradation pathway.[3]
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent introduced into your aqueous experimental system.
-
Storage: Store stock solutions at -20°C or, preferably, -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store dilute aqueous solutions for extended periods.
Q5: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?
This is a strong possibility. The appearance of new, smaller peaks, often with different retention times, is a classic indicator of compound degradation.[4] To confirm, you should:
-
Analyze a Fresh Sample: Prepare a fresh solution of the compound from a solid sample and analyze it immediately. This serves as your baseline (t=0) chromatogram.
-
Re-analyze the Suspect Sample: Compare the chromatogram of the older, suspect sample to the baseline.
-
Perform a Peak Purity Analysis: If your system has a photodiode array (PDA) detector, check the peak purity of your main compound. A non-homogenous peak suggests the presence of co-eluting impurities or degradants. Refer to the Troubleshooting Guide in Section 2 for a systematic approach to identifying the cause.
Q6: Does the trifluoromethyl group influence the compound's stability?
Yes. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This property can influence the stability of the pyrazolopyrimidine ring system in several ways:
-
Increased Acidity: It increases the acidity of the N-H protons on the pyrazole ring, which can affect its ionization state and solubility at different pH values.
-
Electrophilicity: It makes the pyrimidine ring more electron-deficient and potentially more susceptible to nucleophilic attack, a key step in some hydrolytic degradation pathways.
-
Metabolic Stability: In a biological context, the -CF₃ group can block sites of oxidative metabolism, often leading to increased metabolic stability of the parent molecule.[7]
Q7: Can this compound undergo tautomerization? How does that affect my experiment?
Yes, keto-enol tautomerism is highly likely for this structure. The compound can exist as both the 4-ol (enol) and 4-one (keto) forms. The keto form is generally the more stable and predominant tautomer in similar heterocyclic systems.
Caption: Keto-enol equilibrium of the title compound.
This equilibrium is important because each tautomer can have different properties:
-
Solubility: One form may be more soluble than the other in a given solvent.
-
Reactivity: The enol form's hydroxyl group and the keto form's lactam carbonyl have different chemical reactivities.
-
Biological Activity: A biological target may preferentially bind to one tautomer.
For consistency, always allow solutions to equilibrate after preparation (e.g., 15-30 minutes at room temperature) before use in assays.
Section 2: Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve common stability-related issues.
Symptom: Inconsistent assay results, declining compound potency, or poor reproducibility.
Caption: Troubleshooting workflow for stability issues.
Section 3: Experimental Protocols
These protocols are designed to empower you to definitively assess the stability of your compound.
Protocol 3.1: Preliminary Forced Degradation Study
Forced degradation (or stress testing) is a systematic way to identify the intrinsic stability of a drug substance by exposing it to conditions more severe than accelerated storage.[8] This helps predict degradation pathways and develop stable formulations.[4][5]
Objective: To determine the degradation profile of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
Compound of interest
-
HPLC-grade acetonitrile (ACN) and water
-
Formic acid or TFA (for mobile phase)
-
1 M HCl, 1 M NaOH
-
3-30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant, if available)
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or DMSO.
-
Stress Conditions: For each condition below, prepare a sample in a clear glass vial. The target degradation is typically 5-20%; if degradation is too rapid, reduce the time or stressor concentration.[3]
-
Analysis: Before analysis, neutralize acidic and basic samples with an equimolar amount of base/acid. Dilute all samples to a final concentration of ~50-100 µg/mL with mobile phase. Analyze by a suitable reverse-phase HPLC method (e.g., C18 column with a water/ACN gradient).
-
Control Sample: A sample diluted from the stock solution and kept at -20°C in the dark serves as the unstressed control (t=0).
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. | Simulates acidic environments (e.g., stomach) and tests for acid-labile groups.[3] |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at room temp for 1, 4, and 12 hours. | Simulates alkaline environments and tests for base-labile groups like esters or amides.[3] |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temp for 2, 8, and 24 hours. | Identifies susceptibility to oxidation.[3] |
| Thermal Stress | Store the solid compound in an oven at 70°C for 24 hours. Prepare a solution for analysis. | Evaluates the intrinsic thermal stability of the solid form.[3] |
| Photostability | Expose a solution (~100 µg/mL in quartz cuvette or clear vial) to a light source as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). Analyze alongside a dark control. | Determines if the compound is light-sensitive.[4] |
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample. Identify and note the retention times of any major degradant peaks.
Section 4: Chemical Rationale & Potential Degradation Pathways
Understanding the underlying chemistry is key to predicting and preventing instability.
Potential Hydrolytic Degradation Pathway
The pyrimidine ring, particularly when part of a fused system and activated by electron-withdrawing groups, can be susceptible to hydrolytic cleavage. Under harsh acidic or basic conditions, nucleophilic attack by water or hydroxide on the electron-deficient pyrimidine ring can initiate a ring-opening cascade.
Caption: A simplified potential pathway for hydrolytic degradation.
This is a generalized pathway based on known pyrimidine chemistry.[9] The exact structure of the intermediates and final products would require detailed characterization by techniques like LC-MS/MS and NMR. Performing the forced degradation study (Protocol 3.1) is the first step to generating and identifying these specific degradants.
Section 5: References
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Mori, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC, NIH. [Link]
-
ResearchGate. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. [Link]
-
Taylor, A., et al. (2021). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. ACS Medicinal Chemistry Letters. [Link]
-
GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
PubMed. (2012). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. [Link]
-
PubMed. (2011). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. [Link]
-
PubMed Central (PMC). (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
ResearchGate. (2022). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. [Link]
-
PubMed Central (PMC). (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting off-target effects of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
A Guide for Researchers on Troubleshooting Off-Target Effects
Welcome to the technical support resource for 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. As Senior Application Scientists, we've designed this guide to provide in-depth, practical solutions for researchers encountering unexpected results during their experiments. This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to make informed decisions and ensure the integrity of your data.
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors.[1] While the addition of a trifluoromethyl group to the core structure, which is reminiscent of the xanthine oxidase inhibitor Allopurinol, significantly shifts its likely target profile towards the protein kinome, it also introduces the potential for off-target interactions.[2][3] Understanding and mitigating these effects is critical for accurately interpreting experimental outcomes.
This guide is structured as a series of frequently asked questions and detailed troubleshooting workflows to address the specific challenges you may face.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding unexpected experimental results.
Q1: We are observing an unexpected phenotype (e.g., cytotoxicity, altered morphology) in our cell-based assays after treatment. How can we determine if this is due to an off-target effect?
A1: This is a critical first step in validating your results. An unexpected phenotype can arise from on-target effects that were not anticipated, direct off-target interactions, or indirect effects on downstream pathways.[4] A systematic approach is required to distinguish these possibilities.
-
Dose-Response Correlation: First, confirm a clear dose-response relationship for the phenotype. Critically, compare the effective concentration (EC50) for the observed phenotype with the biochemical half-maximal inhibitory concentration (IC50) against your primary target. A significant discrepancy (e.g., a phenotype EC50 that is 10-fold or more higher than the on-target IC50) suggests a potential off-target effect, as higher concentrations are more likely to engage lower-affinity secondary targets.[5]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other well-characterized, structurally distinct inhibitors that target the same primary kinase.[5] If multiple inhibitors targeting the same protein produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiments: The "gold standard" for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase that is resistant to the inhibitor (e.g., via site-directed mutagenesis). If the phenotype is reversed or prevented in the presence of the inhibitor, it strongly confirms an on-target mechanism.[5]
Q2: What are the likely off-targets for a pyrazolo[3,4-d]pyrimidine-based compound?
A2: The pyrazolo[3,4-d]pyrimidine scaffold is known to bind to the ATP pocket of protein kinases.[6] Due to the conserved nature of this pocket across the kinome, off-target interactions with other kinases are common.[7] Specific off-targets depend on the side chains and modifications to the core structure. Published studies on various derivatives have identified a range of targets, including:
-
Tyrosine Kinases: Such as EGFR, Src family kinases, and VEGFR-2.[8][9][10]
-
Serine/Threonine Kinases: Including mTOR and cyclin-dependent kinases (CDKs).[1][11]
-
Non-Kinase Targets: In some cases, unexpected off-targets like the oxidoreductase NQO2 have been identified for kinase inhibitors.[12]
The most direct way to identify potential off-targets for your specific compound is through comprehensive kinome profiling.
Q3: How do we begin to identify the specific protein(s) responsible for the off-target effect?
A3: Identifying the specific molecular off-target(s) requires a multi-pronged approach, moving from broad screening to specific validation.
-
Initial Broad Screening (Discovery): The most effective starting point is a kinome profiling screen. This service screens your compound against a large panel of recombinant kinases (often >400) to determine its inhibitory activity against each one.[7][13][14] This provides a "hit list" of potential off-target kinases.
-
Confirming Target Engagement in Cells: A hit from a biochemical screen doesn't guarantee the compound engages that target inside a cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this.[15][16] It directly measures whether your compound binds to and stabilizes a protein in its native cellular environment.[17][18]
-
Validating Functional Consequences: Once you have a high-confidence off-target candidate (identified by kinome profiling and confirmed by CETSA), you must validate its functional role in the observed phenotype. This can be achieved using genetic methods like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative off-target. If depleting the protein prevents or reduces the phenotype caused by your compound, it provides strong evidence that the effect is mediated through this off-target.[5]
Q4: Can off-target effects ever be beneficial or therapeutically relevant?
A4: Yes. The concept of "polypharmacology" describes the ability of a single drug to interact with multiple targets. While often viewed as a negative side effect, rationally designed polypharmacology can be a powerful therapeutic strategy.[12] For instance, a compound that inhibits both a primary oncogenic kinase and a secondary kinase involved in a resistance pathway could be more effective than a highly specific inhibitor. The key is to systematically identify all interactions and understand their contribution to the overall cellular effect.
Section 2: In-Depth Troubleshooting Workflows
This section provides structured workflows with detailed experimental logic to guide you through complex troubleshooting scenarios.
Workflow 1: Deconvoluting On-Target vs. Off-Target Phenotypes
This workflow provides a logical decision tree to determine the origin of an observed cellular phenotype.
Caption: Decision tree for initial phenotype validation.
Workflow 2: Identification and Validation of Off-Target Proteins
Once an off-target effect is suspected, this workflow guides you from broad discovery to specific validation. It integrates advanced proteomic and cellular techniques to identify the responsible protein(s).
Caption: Workflow for off-target identification and validation.
Data Presentation: Comparison of Kinome Profiling Technologies
| Technology | Principle | Pros | Cons |
| Peptide Microarrays | Measures phosphorylation of substrate peptides spotted on a chip by kinases in a cell lysate.[14] | High-throughput; provides a functional readout of kinase activity. | Indirect (measures substrate phosphorylation, not inhibitor binding); can be biased by substrate availability. |
| Multiplex Inhibitor Bead / MS | Uses beads conjugated with broad-spectrum kinase inhibitors to capture cellular kinases, which are then identified and quantified by mass spectrometry (MS).[13] | Directly measures inhibitor-kinase binding; can identify novel targets. | Technically complex; requires specialized MS equipment and expertise.[19] |
| Recombinant Kinase Panels | Screens the inhibitor against a large panel of purified, individual recombinant kinases, typically measuring residual kinase activity. | Direct and quantitative (provides IC50 values); highly standardized. | In vitro context may not reflect cellular activity (e.g., lacks scaffolding proteins, physiological ATP concentration).[12] |
Section 3: Key Experimental Protocols
This section provides condensed, step-by-step methodologies for the key experiments described in the workflows.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
CETSA is a powerful method to confirm if a compound binds to its target protein in intact cells.[15][20] The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature.[16][18]
Objective: To determine if this compound binds to a putative off-target protein in a cellular context.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the inhibitor at a desired concentration (e.g., 10x EC50 of the off-target phenotype) and another set with a vehicle control (e.g., DMSO). Incubate for a standard period (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling to room temperature for 3 minutes.[15]
-
Cell Lysis: Lyse the cells to release soluble proteins. This is often done by freeze-thaw cycles or sonication.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[17]
-
Detection: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature point using Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein versus temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.[18]
Protocol 3.2: Validating Off-Target via siRNA Knockdown
Objective: To determine if the off-target-driven phenotype is dependent on the expression of a specific candidate protein.
Methodology:
-
Transfection: Seed cells at a density appropriate for transfection. Transfect one group of cells with siRNA specific to the putative off-target kinase and another group with a non-targeting (scramble) control siRNA.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Harvest a subset of cells from both the target siRNA and scramble control groups. Perform Western blotting or qPCR to confirm that the expression of the target protein has been significantly reduced.
-
Inhibitor Treatment: Treat the remaining siRNA-transfected and scramble-control cells with this compound or a vehicle control.
-
Phenotypic Analysis: After the appropriate treatment duration, assess the phenotype of interest (e.g., cell viability via MTS assay, apoptosis via Annexin V staining, or morphology via microscopy).
-
Interpretation: If the phenotype observed in the scramble-control cells upon inhibitor treatment is significantly diminished or absent in the cells where the target has been knocked down, it provides strong evidence that the off-target protein is required for the phenotype.[5]
References
- Benchchem Technical Support Center. (n.d.). Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors.
-
Li, S., et al. (2023). Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences. [Link]
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van der Meer, D., et al. (2014). Kinome Profiling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Shaw, J.L., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Shaaban, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
-
Ventura, A.C., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Tanimura, S. (2013). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Retrieved from the Pär Nordlund Lab website at Karolinska Institutet. [Link]
- Squarcialupi, L., et al. (2020). Herein reported pyrazolo[4,3-d]pyrimidine derivatives 1–24.
- van der Wijk, T., et al. (2010). Kinome Profiling of Clinical Cancer Specimens. Cancer Research.
-
Klaeger, S., et al. (2016). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
- Papafilippou, A., et al. (2022). Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation.
- Gray, J. (2018). Direct, indirect and off-target effects of kinase inhibitors.
-
Abdel-Maksoud, M.S., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie. [Link]
-
Ruzi, R., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]
-
Gomaa, H.A.M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
-
Wang, Y., et al. (2017). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Cuzzucoli Crucitti, G., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences. [Link]
-
Verheijen, J.C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Journal of Medicinal Chemistry. [Link]
-
Yue, T.F., & Gutman, A.B. (1964). EFFECT OF ALLOPURINOL (4-HYDROXYPYRAZOLO-(3,4-D)PYRIMIDINE) ON SERUM AND URINARY URIC ACID IN PRIMARY AND SECONDARY GOUT. The American Journal of Medicine. [Link]
-
Chalmers, R.A., et al. (1969). The conversion of 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol) into 4,6-dihroxypyrazolo[3,4-d]pyrimidine (Oxipurinol) in vivo in the absence of xanthine-oxen oxidoreductase. Biochemical Pharmacology. [Link]
-
Toft, N., et al. (2024). Effects of allopurinol on 6-mercaptopurine metabolism in unselected patients with pediatric acute lymphoblastic leukemia: a prospective phase II study. Haematologica. [Link]
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Fouassier, D., & Pulsipher, A. (2020). Use of Allopurinol to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia. Current Pediatric Reviews. [Link]
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Rossi, A., et al. (2012). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Oncotarget. [Link]
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Ek, T., et al. (2024). Effects of allopurinol on 6-mercaptopurine metabolism in unselected patients with pediatric acute lymphoblastic leukemia: a prospective phase II study. Haematologica. [Link]
-
El-Damasy, A.K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Scientific Reports. [Link]
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- 3. The conversion of 4-hydroxypyrazolo[3,4-d]pyrimidine (allopurinol) into 4,6-dihroxypyrazolo[3,4-d]pyrimidine (Oxipurinol) in vivo in the absence of xanthine-oxen oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. CETSA [cetsa.org]
optimizing reaction conditions for 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol synthesis
Welcome to the technical support center for the synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this synthesis. Our goal is to equip you with the necessary insights to optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Introduction to the Synthesis
The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, is a multi-step process that requires careful control of reaction parameters. The general synthetic route involves the construction of a trifluoromethylated aminopyrazole intermediate, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine core. This guide will address potential challenges in each of these critical stages.
Proposed Synthetic Pathway
The most common and logical synthetic route to this compound proceeds via three key steps, as illustrated below. Understanding this pathway is crucial for effective troubleshooting.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Pyrazole Intermediate | 1. Incomplete reaction of starting materials. 2. Incorrect stoichiometry of reagents. 3. Ineffective catalyst. 4. Suboptimal reaction temperature. | 1. Monitor reaction progress by TLC. Consider extending reflux time. 2. Ensure accurate molar ratios of ethyl 4,4,4-trifluoro-3-oxobutanoate, malononitrile, and hydrazine. 3. Use a fresh, high-purity base like piperidine or triethylamine. 4. Ensure the reaction mixture reaches and maintains a gentle reflux. |
| Formation of Multiple Products | 1. Side reactions involving the trifluoromethyl group. 2. Competing reaction pathways of the intermediates. | 1. Control the reaction temperature carefully; avoid excessive heating. 2. Add hydrazine hydrate slowly to the reaction mixture to control the exothermic reaction and minimize side product formation. |
| Difficulty in Isolating the Product | 1. Product is soluble in the reaction solvent. 2. Product has oiled out instead of precipitating. | 1. After cooling, try adding cold water or an anti-solvent like hexane to induce precipitation. 2. If an oil forms, attempt to scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the product into an organic solvent, dry, and concentrate to obtain a solid. |
Step 2: Hydrolysis of the Nitrile to the Amide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient acid concentration or reaction time. 2. Low reaction temperature. | 1. Use concentrated sulfuric acid and monitor the reaction by TLC until the starting nitrile is consumed. 2. Gently heat the reaction mixture as specified in the protocol. |
| Formation of Carboxylic Acid Byproduct | 1. Over-hydrolysis of the nitrile. | 1. Carefully control the reaction time and temperature. Once the amide is formed (as indicated by TLC), promptly work up the reaction to prevent further hydrolysis to the carboxylic acid. |
Step 3: Cyclization to this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete cyclization. 2. Decomposition of the starting material or product at high temperatures. | 1. Ensure sufficient reflux time in formic acid. Consider using a higher boiling point solvent like formamide if cyclization is sluggish in formic acid. 2. Reflux gently and avoid excessively high temperatures. Monitor the reaction to avoid prolonged heating after completion. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of colored impurities. | 1. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water) is often effective. 2. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the initial pyrazole synthesis (Step 1)?
A1: The base, typically a mild one like piperidine or triethylamine, acts as a catalyst. It facilitates the initial Knoevenagel condensation between ethyl 4,4,4-trifluoro-3-oxobutanoate and malononitrile, and also promotes the subsequent cyclization with hydrazine.
Q2: I am observing a significant exothermic reaction upon adding hydrazine hydrate. Is this normal and how should I manage it?
A2: Yes, the reaction of hydrazine with the β-ketoester intermediate can be exothermic. It is crucial to add the hydrazine hydrate dropwise and with efficient stirring, while maintaining the reaction temperature with an ice bath if necessary. This controlled addition helps to prevent the formation of side products.
Q3: My final product has a brownish or yellowish tint. How can I obtain a purer, off-white product?
A3: The coloration is likely due to small amounts of impurities formed during the high-temperature cyclization step. Recrystallization is the most effective method for purification. Dissolving the crude product in a minimal amount of hot solvent (e.g., ethanol or isopropanol) and allowing it to cool slowly will often yield purer crystals. The use of activated charcoal during this process can also help to remove colored impurities.
Q4: Can I use formamide instead of formic acid for the final cyclization step?
A4: Yes, formamide is a common alternative for this type of cyclization.[1] It has a higher boiling point than formic acid, which can sometimes lead to a more complete reaction, especially if the aminopyrazole carboxamide is not very reactive. However, the reaction conditions, such as temperature and time, may need to be re-optimized.
Q5: What are the key safety precautions I should take during this synthesis?
A5:
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated sulfuric acid and formic acid are corrosive. Handle with care and appropriate PPE.
-
High-temperature reactions should be conducted with caution, using appropriate heating mantles and condensers to prevent solvent loss and potential hazards.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
To a solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add hydrazine hydrate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the pyrazole carbonitrile.
-
Filter the solid, wash with cold ethanol, and dry to obtain 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
-
To the obtained nitrile, add concentrated sulfuric acid and water.
-
Heat the mixture to 80-90°C for 2-3 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the amide.
-
Filter the solid, wash with water, and dry to yield 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide.
Protocol 2: Synthesis of this compound
-
Suspend 3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (1.0 eq) in formic acid (10-15 volumes).
-
Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation is incomplete, slowly add cold water to the mixture.
-
Filter the solid product, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. For higher purity, recrystallize from ethanol or isopropanol.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
- Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
- Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Journal of Chemical Research.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules.
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry.
- Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate.
- 3-amino-5-(methylthio)-1h-pyrazole-4-carbonitrile. Sigma-Aldrich.
- Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Deriv
- Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cycliz
- Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Journal of Medicinal Chemistry.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Synthesis of pyrazolo[3,4-d]pyrimidines by the different synthetic strategy via the Vilsmeier reaction and intramolecular or intermolecular heterocyclization.
- A plausible mechanism for the one-pot four-component reaction of ethyl acetoacetate (1) hydrazine hydrate (2) malononitrile (3) and various aldehydes (4), catalyzed by Fe3O4@chitosan-tannic acid in ethanol at room temperature.
- Proposed mechanism of the reaction with malononitrile.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules.
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. RSC Medicinal Chemistry.
- 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank.
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
Sources
Technical Support Center: Synthesis of 6-(Trtrifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important allopurinol analog. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.
Table of Contents
-
Overview of the Synthesis
-
Troubleshooting Guide: Common Issues and Solutions
-
Frequently Asked Questions (FAQs)
-
Experimental Protocols
-
References
Overview of the Synthesis
The synthesis of this compound, a structural analog of the gout medication allopurinol, is most commonly achieved through the cyclization of a substituted aminopyrazole with a one-carbon synthon, typically formamide. The general synthetic pathway is outlined below. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group on the pyrazole ring significantly influences the reactivity of the starting materials and can lead to specific side reactions that require careful control of reaction conditions.
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Caption: Figure 1. General synthetic route.Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction is sluggish, and I'm getting a low yield of the desired product. What could be the cause?
Answer:
A low yield is a common issue, often stemming from the reduced nucleophilicity of the starting material or incomplete reaction.
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Reduced Nucleophilicity of the Starting Pyrazole | The electron-withdrawing trifluoromethyl (CF₃) group deactivates the pyrazole ring, making the amino group less nucleophilic. This slows down the initial attack on the formamide carbon, which is the rate-determining step for cyclization. | Increase Reaction Temperature and Time: Carefully increase the reaction temperature to the upper end of the recommended range (e.g., 190-210°C) and extend the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Insufficient Reagent | Formamide can act as both the reactant and the solvent. Insufficient formamide can lead to an incomplete reaction. | Use a Larger Excess of Formamide: Ensure that formamide is used in a significant excess to serve as both the solvent and the reagent, driving the reaction to completion. |
| Moisture in the Reaction | The presence of water can lead to the hydrolysis of intermediates and reduce the efficiency of the cyclization. | Ensure Anhydrous Conditions: Use dry glassware and freshly distilled or anhydrous grade formamide. |
Question 2: My final product is contaminated with a significant amount of a side product that has a similar polarity. How can I identify and minimize it?
Answer:
The most likely side product with similar polarity is the N-formylated intermediate that has failed to cyclize.
Probable Cause & Identification:
The primary side reaction is often the N-formylation of the 3-amino group of the pyrazole without subsequent cyclization. This results in the formation of N-(4-carbamoyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)formamide .
-
Identification: This side product can be identified using mass spectrometry, where it will have a molecular weight corresponding to the starting material plus a formyl group (+28 g/mol ). In the ¹H NMR spectrum, you would expect to see an additional signal for the formyl proton, typically around 8-8.5 ppm.
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// Edges start -> side_product [label="N-Formylation"]; formamide -> side_product [style="dashed"]; side_product -> product [label="Cyclization (slow)"];
// Caption labelloc="b"; label="Figure 2. Formation of the N-formylated side product."; }
Caption: Figure 2. Formation of the N-formylated side product.Solutions to Minimize the N-formylated Side Product:
| Strategy | Explanation |
| Optimize Reaction Conditions | As mentioned in the previous point, higher temperatures and longer reaction times can promote the cyclization of the N-formylated intermediate to the desired product. |
| Use a Cyclization Catalyst | While formamide cyclizations are often performed neat, the addition of a catalytic amount of a weak acid or base can sometimes facilitate the final ring-closing step. However, this should be approached with caution to avoid other side reactions. |
| Purification | If the side product is still present, careful column chromatography is the most effective method for separation. Due to the similar polarities, a shallow solvent gradient and high-resolution silica gel are recommended. Recrystallization may also be effective if a suitable solvent system can be found. |
Question 3: I am concerned about the stability of the trifluoromethyl group under the high reaction temperatures. Could it be degrading?
Answer:
The trifluoromethyl group is generally very stable. However, under extremely harsh conditions, degradation is a possibility.
Probable Cause & Mitigation:
-
Potential for Hydrolysis: While unlikely under standard formamide cyclization conditions, prolonged heating in the presence of strong acids or bases could potentially lead to the hydrolysis of the CF₃ group to a carboxylic acid.
-
Mitigation:
-
Stick to the recommended reaction temperature range.
-
Avoid the addition of strong acids or bases unless absolutely necessary and validated.
-
If you suspect degradation, analyze your crude product by ¹⁹F NMR to check for the presence of other fluorine-containing species.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this synthesis, and how is it prepared?
The most common precursor is 3-amino-5-(trifluoromethyl)pyrazole-4-carboxamide . This is typically synthesized in a multi-step process starting from trifluoroacetic acid derivatives and malononitrile. A general route involves the formation of a trifluoromethyl-β-ketonitrile, which is then reacted with hydrazine to form the aminopyrazole nitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxamide.
Q2: What are the best analytical techniques to monitor the reaction and characterize the final product?
-
Reaction Monitoring:
-
TLC: Use a mobile phase such as ethyl acetate/hexane or dichloromethane/methanol to track the consumption of the starting material and the formation of the product.
-
LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the starting material, product, and any side products by their molecular weights.
-
-
Product Characterization:
-
¹H and ¹³C NMR: To confirm the structure of the final product.
-
¹⁹F NMR: To confirm the presence and integrity of the trifluoromethyl group.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess the purity of the final product.
-
Q3: What are the recommended purification methods for the final product?
The crude product is often a solid that can be purified by:
-
Trituration: Washing the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold ethanol or diethyl ether) can be a simple and effective initial purification step.
-
Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material. Solvents to consider include ethanol, isopropanol, or mixtures of DMF and water.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice. A typical eluent system would be a gradient of methanol in dichloromethane.
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before starting any chemical synthesis.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-5-(trifluoromethyl)pyrazole-4-carboxamide (1.0 eq).
-
Addition of Reagent: Add a 10-20 fold excess of formamide.
-
Heating: Heat the reaction mixture to 180-200°C with stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 2-4 hours. The reaction may take 8-24 hours to go to completion.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into cold water or onto crushed ice.
-
A precipitate should form. Stir the suspension for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
-
Purification:
-
Dry the crude solid in a vacuum oven.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.
-
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexane or dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a gradient (e.g., 0-10% methanol in dichloromethane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
[1] Synthesis of pyrazolo[3,4-d]pyrimidines is described in various sources, often as analogs of Allopurinol. A general procedure can be adapted from the synthesis of Allopurinol itself. See for example: Robins, R. K. (1956). Potential Purine Antagonists. I. The Synthesis of 1-H-Pyrazolo[3,4-d]pyrimidines. Journal of the American Chemical Society, 78(4), 784–790. [2] Information on impurities in Allopurinol synthesis can be found in pharmaceutical impurity reference materials. For example, see materials provided by SynZeal and Veeprho. [3] The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which provides insights into the reactivity of trifluoromethylated pyrazoles, is described in: Dalinger, I. L., et al. (2005). Liquid-phase Synthesis of Combinatorial Libraries Based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine Scaffold. Journal of Combinatorial Chemistry, 7(2), 236–245. [4] The N-formylation of amines is a well-known reaction. For an example of catalyst-free N-formylation, see: Kumar, A., et al. (2020). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. Green Chemistry, 22(19), 6496-6501. [5] Purification techniques for trifluoromethylated compounds are discussed in various practical organic chemistry resources and application notes from chemical suppliers. A representative guide can be found at Benchchem's technical support center for the purification of trifluoromethylated pyrazoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Cell Permeability Challenges of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Welcome to the technical support center for researchers working with 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This guide is designed to provide in-depth troubleshooting and practical solutions for the anticipated poor cell permeability of this compound. As a potent scaffold in kinase inhibition, overcoming this hurdle is critical for advancing your research and development efforts.
I. Understanding the Challenge: A Physicochemical Perspective
The structure of this compound presents a classic permeability paradox. The pyrazolo[3,4-d]pyrimidine core is a known "privileged scaffold" for ATP-competitive inhibition, but its inherent polarity can impede passive diffusion across the lipid bilayer of cell membranes.
Let's dissect the key structural features influencing its permeability:
-
Pyrazolo[3,4-d]pyrimidin-4-ol Core: This heterocyclic system is rich in nitrogen and oxygen atoms, making it a potent hydrogen bond donor and acceptor. While crucial for target engagement, these polar characteristics are a primary contributor to poor membrane permeability.
-
6-(Trifluoromethyl) Group: The trifluoromethyl (CF3) group is a strategic addition in modern medicinal chemistry. It is highly lipophilic and can enhance metabolic stability and binding affinity.[1] Crucially, its inclusion is often intended to increase lipophilicity and improve membrane permeability.[2]
-
4-ol (Hydroxyl) Group: The hydroxyl group is a significant hydrogen bond donor and increases the polarity of the molecule, which can negatively impact its ability to cross the nonpolar cell membrane.
To quantify these effects, we can assess the molecule against established druglikeness principles, such as Lipinski's Rule of Five.[3][4]
Table 1: Predicted Physicochemical Properties of this compound and Evaluation against Lipinski's Rule of Five
| Property | Predicted Value* | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | ~204.1 g/mol | < 500 g/mol | Yes |
| LogP (Lipophilicity) | ~1.0 - 1.5 | < 5 | Yes |
| Hydrogen Bond Donors | 2 | < 5 | Yes |
| Hydrogen Bond Acceptors | 5 | < 10 | Yes |
*Values are estimated based on the known properties of the analog 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (LogP: 1.535, PSA: 80.48) and the contribution of a hydroxyl group.
While the compound does not violate Lipinski's rules, its relatively low predicted LogP and the presence of multiple hydrogen bond donors and acceptors suggest that passive diffusion may be limited.
II. Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing high potency in biochemical assays but poor activity in cell-based assays?
A1: This is a classic indicator of poor cell permeability. Your compound is likely a potent inhibitor of its target kinase but is unable to reach a sufficient intracellular concentration to exert its effect. The discrepancy between biochemical and cellular activity strongly suggests a permeability issue.
Q2: What is the first step I should take to confirm poor cell permeability?
A2: The first step is to experimentally quantify the permeability of your compound. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput method to assess passive diffusion, while the Caco-2 assay provides a more biologically relevant model that also accounts for active transport and efflux.
Q3: My compound has poor aqueous solubility. Could this be mistaken for poor permeability?
A3: Yes, these two issues are often intertwined. Poor solubility can lead to artificially low permeability readings in your assays. If the compound precipitates in the assay buffer, its effective concentration at the membrane surface is reduced, leading to an underestimation of its permeability. It is crucial to first determine the aqueous solubility of your compound and ensure it remains in solution throughout your permeability experiments.
Q4: Are there any in-silico tools that can predict the permeability of my compound?
A4: Several computational models can provide an initial estimate of permeability.[5] These include QSPR (Quantitative Structure-Property Relationship) models and molecular dynamics simulations.[6] While these tools are valuable for prioritizing compounds in the early stages of discovery, they do not replace the need for experimental validation.
III. Troubleshooting Guide: From Assay to Optimization
This section provides a structured approach to diagnosing and addressing the poor cell permeability of this compound.
Step 1: Accurate Permeability Assessment
Caption: Workflow for assessing and addressing poor cell permeability.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Compound Recovery in Caco-2 Assay | - Poor aqueous solubility- Non-specific binding to assay plates- Metabolism by Caco-2 cells- Accumulation in the cell monolayer | - Perform the assay below the solubility limit.- Include Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding.[7]- Analyze for metabolites using LC-MS/MS.- Lyse the cells at the end of the assay to quantify intracellular compound. |
| High Variability in PAMPA Results | - Inconsistent membrane coating- pH instability in the buffer- Compound precipitation | - Use pre-coated, quality-controlled PAMPA plates.- Ensure the buffer has sufficient capacity to maintain the desired pH.- Visually inspect wells for precipitation and consider using co-solvents if necessary. |
| High Efflux Ratio (>2) in Caco-2 Assay | - The compound is a substrate for efflux pumps (e.g., P-glycoprotein). | - Repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.[8] |
Step 2: Strategies for Enhancing Permeability
If low permeability is confirmed, the following strategies can be employed.
The pyrazolo[3,4-d]pyrimidine scaffold is amenable to chemical modifications aimed at improving its physicochemical properties. A prodrug strategy is a particularly effective approach for this class of compounds.[1][9]
Prodrug Strategy Workflow
Caption: A typical workflow for developing a prodrug.
A common and successful prodrug strategy for pyrazolo[3,4-d]pyrimidines involves attaching a water-solubilizing promoiety to the parent drug via a labile linker.[3] For enhancing permeability, a lipophilic promoiety can be used to mask the polar hydroxyl group.
Example Prodrug Design:
-
Promoieties: Consider attaching a lipophilic group, such as an alkyl or an aryl group, to increase the overall lipophilicity of the molecule.
-
Linker: An O-alkyl carbamate or an ester linker can be attached to the 4-hydroxyl group. These linkers are designed to be stable in aqueous solution but are cleaved by intracellular esterases to release the active parent drug.
Formulation strategies can improve the apparent solubility and dissolution rate of your compound, which can indirectly enhance its permeability.
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can prevent crystallization and maintain the drug in a higher energy amorphous state, which has a higher apparent solubility.[10]
-
Nanoformulations: Encapsulating the compound in nanoparticles or liposomes can facilitate its transport across the cell membrane.[11][12]
IV. Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general outline for assessing the bidirectional permeability of this compound.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test compound and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. TEER values should be >200 Ω·cm².[2]
-
Alternatively, perform a Lucifer yellow rejection assay. The permeability of Lucifer yellow should be low (<1%).
-
-
Permeability Experiment (A to B Direction):
-
Wash the monolayers with pre-warmed HBSS.
-
Add HBSS containing the test compound to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.
-
-
Permeability Experiment (B to A Direction):
-
Follow the same procedure as in step 3, but add the test compound to the basolateral side and sample from the apical side. This will determine the efflux ratio.
-
-
Sample Analysis:
-
Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a simplified method for assessing passive permeability.
Materials:
-
PAMPA plate system (e.g., 96-well format with a lipid-coated filter plate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dodecane
-
Phospholipid (e.g., phosphatidylcholine)
-
Test compound and control compounds
Procedure:
-
Membrane Preparation:
-
Coat the filter plate with a solution of phospholipid in dodecane.
-
-
Assay Setup:
-
Add PBS containing the test compound to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the PAMPA "sandwich" by placing the filter plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using a suitable equation provided by the PAMPA system manufacturer or from the literature.
-
V. References
-
Bastos, C. M. A., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 14(8), 735. [Link]
-
Gomeni, R., et al. (2017). In Silico Prediction of Permeability Coefficients. Methods in Molecular Biology, 1647, 247-260. [Link]
-
Mori, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 18(12), 14649-14665. [Link]
-
Huber, K. V. M., et al. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 213-226. [Link]
-
Pawar, A. P., & Thakkar, H. P. (2017). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Current Drug Delivery, 14(1), 2-11. [Link]
-
Serajuddin, A. T. M. (2007). Solid dispersion of poorly water-soluble drugs: early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 96(10), 2735-2754. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2014). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
MolecularCloud. (2023). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
-
Cyprotex. (n.d.). Caco-2 Permeability. [Link]
-
PharmaInformatic. (n.d.). Lipinski´s Rule of 5. [Link]
-
Mimetas. (2023). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. [Link]
-
Radi, M., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry, 60(15), 6718-6728. [Link]
-
Dickson, C. J., et al. (2020). Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. International Journal of Molecular Sciences, 21(23), 9033. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. Rule of 5 [pharmainformatic.com]
- 5. Methyl to trifluoromethyl substitution as a strategy to increase the membrane permeability of short peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Use of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in cellular models. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, frequently identified in potent kinase inhibitors.[1][2] Consequently, derivatives of this class, including the subject of this guide, are presumed to exert their effects through the modulation of cellular signaling cascades, which can lead to antiproliferative and pro-apoptotic outcomes.[3][4] The incorporation of a trifluoromethyl (-CF3) group can enhance metabolic stability and lipophilicity, potentially influencing the compound's potency, target selectivity, and off-target effects.[5][6]
This resource provides a structured approach to troubleshooting common experimental challenges, from basic handling to complex cytotoxicity investigations. Our goal is to equip you with the knowledge to anticipate, identify, and resolve issues, ensuring the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: Based on its core structure, this compound is predicted to function as an ATP-competitive kinase inhibitor.[1] The pyrazolo[3,4-d]pyrimidine nucleus is a known bioisostere of adenine, the purine base in ATP.[7] This structural mimicry allows it to bind to the ATP-binding pocket of various kinases, potentially inhibiting their activity and disrupting downstream signaling pathways that govern cell proliferation, survival, and apoptosis.[2][3] The specific kinases inhibited will depend on the complete structure of the molecule.
Q2: How should I prepare stock solutions of this compound?
A2: Due to the typically poor aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[7][8][9] Ensure the use of anhydrous, high-purity DMSO to maintain compound integrity. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[8]
Q3: What are the primary safety precautions for handling this compound?
Troubleshooting Guide: Unexpected Cytotoxicity
Researchers may encounter levels of cytotoxicity that are either higher or lower than anticipated. This section provides a systematic approach to diagnosing and resolving these discrepancies.
Scenario 1: Higher-Than-Expected Cytotoxicity
You observe significant cell death at concentrations where you expected minimal effect. This could be due to on-target effects on a highly sensitive cell line, off-target toxicity, or experimental artifacts.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting for high cytotoxicity.
In-Depth Mechanistic Investigation
If initial checks do not resolve the issue, the toxicity is likely biological. The following Q&A guide will help you dissect the underlying mechanism.
Q: Could the observed toxicity be due to off-target effects?
A: Yes, this is a common occurrence with small molecule inhibitors.[10] Kinase inhibitors, in particular, can have a range of targets beyond the intended one, leading to unexpected cellular responses.[1] The trifluoromethyl group, while improving some properties, can also alter the binding profile of the molecule.[5]
-
Recommended Action: Perform a kinase panel screening to identify potential off-target interactions. This will provide a broader view of the compound's activity profile and may explain the observed cytotoxicity.
Q: How can I determine if the cell death is due to apoptosis or necrosis?
A: Differentiating between these two cell death pathways is crucial for understanding the compound's mechanism.
-
Recommended Experiment 1: Caspase Activity Assay. Apoptosis is often executed by a cascade of enzymes called caspases.[11][12] A fluorometric or colorimetric assay can detect the activity of key executioner caspases like caspase-3 and caspase-7.[13][14] An increase in caspase activity upon treatment is a strong indicator of apoptosis.[15]
-
Recommended Experiment 2: Western Blot for Apoptosis Markers. Probe for key proteins in the apoptotic pathway. Look for the cleavage of PARP and caspase-3, and examine the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[16][17] An increased Bax/Bcl-2 ratio and the presence of cleaved PARP and caspase-3 are hallmarks of apoptosis.
Q: Is it possible that the compound is affecting the cell cycle?
A: Many kinase inhibitors induce cell cycle arrest.[3][18] This can be a primary cytostatic effect or a precursor to cytotoxicity.
-
Recommended Experiment: Cell Cycle Analysis via Flow Cytometry. Stain treated cells with propidium iodide (PI) and analyze their DNA content using flow cytometry.[19][20][21][22] This will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.
Data Summary: Interpreting Mechanistic Assays
| Assay | Potential Result | Interpretation |
| Caspase-3/7 Activity | Increased fluorescence/absorbance | Induction of apoptosis |
| Western Blot | Increased cleaved PARP, cleaved Caspase-3, Bax/Bcl-2 ratio | Activation of the apoptotic pathway |
| Cell Cycle Analysis | Accumulation of cells in G1, S, or G2/M phase | Cell cycle arrest |
Scenario 2: Lower-Than-Expected Cytotoxicity or No Effect
You observe little to no effect on cell viability at concentrations where activity is expected. This can be due to issues with the compound, the assay, or the cell model.
Troubleshooting Workflow for Lack of Activity
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 2. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies | MDPI [mdpi.com]
- 3. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usiena-air.unisi.it [usiena-air.unisi.it]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. jove.com [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. ucl.ac.uk [ucl.ac.uk]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validation & Comparative
A Comparative Guide to Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors and Their Alternatives in Cancer Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to mimic the adenine component of ATP and effectively target the ATP-binding site of a wide array of protein kinases. This guide provides a comparative analysis of a representative pyrazolo[3,4-d]pyrimidine-based inhibitor, SI306, against established clinical kinase inhibitors, offering insights into their mechanisms, experimental validation, and strategic application in cancer research. While the specific compound 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol lacks extensive characterization in publicly available literature, the principles and comparisons drawn from a well-studied analog like SI306 are directly applicable for researchers working with novel derivatives of this scaffold.
The Rise of Pyrazolo[3,4-d]pyrimidines: A Privileged Scaffold
The structural similarity of the pyrazolo[3,4-d]pyrimidine core to purine bases allows it to serve as a versatile template for designing potent and selective kinase inhibitors.[1] This bioisosteric relationship facilitates strong binding interactions within the kinase hinge region, a critical determinant of inhibitor potency.[1] Over the years, extensive structure-activity relationship (SAR) studies have led to the development of numerous pyrazolo[3,4-d]pyrimidine derivatives targeting a spectrum of kinases implicated in oncogenesis, including Src, Fyn, SGK1, EGFR, and CDK2.[2][3] The clinical success of Ibrutinib, an FDA-approved Bruton's tyrosine kinase (BTK) inhibitor based on this scaffold, underscores its therapeutic potential.[1]
Featured Inhibitor: SI306, a Potent Src Family Kinase Inhibitor
For this guide, we will focus on SI306 , a well-characterized pyrazolo[3,4-d]pyrimidine derivative that potently inhibits Src family kinases (SFKs).[4][5] Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways governing cell proliferation, survival, migration, and angiogenesis.[1][6][7] Its aberrant activation is a frequent event in many human cancers, including glioblastoma, making it a compelling therapeutic target.[4][6][8] SI306 has demonstrated significant anti-tumor activity in glioblastoma models, both in vitro and in vivo, making it an excellent exemplar of this inhibitor class.[9][10]
Comparator Kinase Inhibitors
To provide a comprehensive perspective, we will compare SI306 with two clinically relevant kinase inhibitors:
-
Dasatinib (Sprycel®) : An FDA-approved, multi-targeted kinase inhibitor that potently inhibits both the Abl and Src family kinases.[3][11][12] Its established clinical efficacy and dual-targeting mechanism provide a valuable benchmark for assessing the selectivity and potency of novel Src inhibitors.[2][13][14]
-
Trametinib (Mekinist®) : An FDA-approved, highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the downstream MAPK/ERK pathway.[15][16][17] Comparing an upstream inhibitor (SI306/Dasatinib) with a downstream inhibitor (Trametinib) allows for a discussion on strategic targeting within a critical oncogenic signaling cascade.
Comparative Analysis of Kinase Inhibition and Cellular Potency
The efficacy of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target's activity. This can be measured in biochemical assays using purified enzymes or in cell-based assays to assess the compound's effect on cellular proliferation and viability.
| Inhibitor | Target Kinase(s) | Biochemical IC50 | Cell Line | Cellular IC50 | Citation(s) |
| SI306 | c-Src | Ki = 0.13 µM | U87 Glioblastoma | ~5 µM | [9][18] |
| GBM-5 (primary) | 1.87 µM | [9] | |||
| GBM-6 (primary) | 4.35 µM | [9] | |||
| Dasatinib | Src Family Kinases | 0.2 - 1.1 nM | Myeloid Leukemia Lines | ~10 nM - 1 µM | [13][14][19] |
| Bcr-Abl | <1 - 3 nM | CML cell lines | <1 nM | [13][14][19][20] | |
| Trametinib | MEK1 | 0.92 nM | HT-29 (Colon) | 0.48 nM | [21][22] |
| MEK2 | 1.8 nM | COLO205 (Colon) | 0.52 nM | [21][22] |
Table 1: Comparative potency of SI306, Dasatinib, and Trametinib. Biochemical IC50 values represent the potency against the purified enzyme, while cellular IC50 values reflect the compound's effectiveness in inhibiting the growth of specific cancer cell lines.
Expert Insights: The data clearly positions Dasatinib as a highly potent inhibitor in biochemical assays, with sub-nanomolar IC50 values against its primary targets.[13][14][19][20] SI306, while less potent in direct enzyme inhibition assays compared to Dasatinib, demonstrates significant efficacy in the low micromolar range against glioblastoma cell lines, highlighting its promise in this challenging cancer type.[9] Trametinib's nanomolar potency against both MEK1/2 and cancer cell lines underscores the effectiveness of targeting the MAPK pathway.[21][22] The choice between a highly potent, multi-targeted agent like Dasatinib and a more selective inhibitor often depends on the specific cancer biology and the desired therapeutic window.
Signaling Pathways and Points of Inhibition
Understanding the signaling context is crucial for interpreting inhibitor efficacy. Src acts upstream, receiving signals from receptor tyrosine kinases (like EGFR) and integrins, and relaying them through various downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) cascade.[1][23][24]
Caption: The Src and MAPK signaling pathways. SI306 and Dasatinib inhibit the upstream kinase Src, while Trametinib inhibits the downstream kinase MEK.
Experimental Protocols: Methodologies for Inhibitor Characterization
The reliable characterization of kinase inhibitors hinges on robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for a biochemical kinase assay and a cell-based viability assay.
Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[25]
Methodology Workflow:
Caption: Workflow for the ADP-Glo™ kinase activity assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare Kinase Buffer, and dilute the Src kinase, substrate peptide (e.g., Poly(Glu,Tyr)), ATP, and test inhibitors (SI306, Dasatinib) to their final desired concentrations.
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the diluted kinase solution containing the test inhibitor at various concentrations.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.[26]
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[25]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, and then into a luminescent signal via luciferase.
-
Incubate for 30 minutes at room temperature.[25]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
Protocol 2: Cell-Based Viability Assay (MTS Assay)
Principle: The MTS assay is a colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble purple formazan product. The amount of formazan is proportional to the number of living cells.[27][28]
Methodology Workflow:
Caption: Experimental workflow for a typical MTS cell viability assay.
Step-by-Step Protocol:
-
Cell Plating: Seed cancer cells (e.g., U87 glioblastoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and resume growth for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test inhibitors (SI306, Dasatinib, Trametinib) in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitors. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of the MTS reagent solution to each well.[27][29]
-
Color Development: Incubate the plate for 1 to 4 hours at 37°C. During this time, viable cells will convert the MTS reagent into the colored formazan product.[27][29]
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader. The absorbance values are then used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. As demonstrated with SI306, derivatives of this core can be tailored to potently inhibit key oncogenic drivers like Src. The comparative analysis with established drugs such as Dasatinib and Trametinib provides a critical framework for evaluating new chemical entities. Dasatinib serves as a benchmark for high-potency, multi-targeted inhibition, while Trametinib highlights the success of targeting downstream effectors with high selectivity.
For researchers developing novel pyrazolo[3,4-d]pyrimidine derivatives, the path forward involves rigorous characterization using standardized biochemical and cellular assays, as detailed in this guide. Future work should focus on optimizing not only potency but also selectivity to minimize off-target effects, and improving pharmacokinetic properties to enhance in vivo efficacy. The strategic combination of upstream inhibitors, like those targeting Src, with downstream pathway blockers may also offer synergistic therapeutic benefits, representing a promising avenue for overcoming drug resistance in cancer.
References
-
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (Source: ACS Medicinal Chemistry Letters) URL: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (Source: RSC Medicinal Chemistry) URL: [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (Source: RSC Publishing) URL: [Link]
-
Trametinib - DermNet. (Source: DermNet) URL: [Link]
-
Trametinib in the treatment of melanoma. (Source: PMC - PubMed Central) URL: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (Source: PMC - NIH) URL: [Link]
-
Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. (Source: Pediatric Oncall) URL: [Link]
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (Source: PMC - NIH) URL: [Link]
-
Dasatinib | Cancer information. (Source: Cancer Research UK) URL: [Link]
-
Trametinib: A Targeted Therapy in Metastatic Melanoma. (Source: PMC - PubMed Central) URL: [Link]
-
Proto-oncogene tyrosine-protein kinase Src - Wikipedia. (Source: Wikipedia) URL: [Link]
-
Current Development Status of MEK Inhibitors. (Source: PMC - PubMed Central) URL: [Link]
-
Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. (Source: PubMed Central) URL: [Link]
-
Cell Viability Assays - Assay Guidance Manual. (Source: NCBI Bookshelf - NIH) URL: [Link]
-
SRC Signaling in Cancer and Tumor Microenvironment. (Source: PubMed) URL: [Link]
-
MTS Tetrazolium Assay Protocol. (Source: Creative Bioarray) URL: [Link]
-
Regulation of Src Family Kinases in Human Cancers. (Source: PMC - PubMed Central) URL: [Link]
-
Fine Tuning Drugs to Fight Cancer. (Source: BNL Newsroom) URL: [Link]
-
IC50 values of Si306 and liposomal formulations evaluated on NB cells. (Source: ResearchGate) URL: [Link]
-
Involvement of Src in the Adaptation of Cancer Cells under Microenvironmental Stresses. (Source: MDPI) URL: [Link]
-
Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (Source: MDPI) URL: [Link]
-
Effects of Dasatinib on Src Kinase Activity and Downstream Intracellular Signaling in Primitive Chronic Myelogenous Leukemia Hematopoietic Cells. (Source: AACR Journals) URL: [Link]
-
SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. (Source: BellBrook Labs) URL: [Link]
-
Kinase activity assays Src and CK2. (Source: Protocols.io) URL: [Link]
-
SRC Kinase Enzyme Activity Assay Kit. (Source: DiscoverX) URL: [Link]
-
Anti-Survival Effect of SI306 and Its Derivatives on Human Glioblastoma Cells. (Source: PMC - PubMed Central) URL: [Link]
-
The IC 50 of SFK inhibitors PP1 and PP2 and BCR-Abl kinase/Src kinase... (Source: ResearchGate) URL: [Link]
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- 27. broadpharm.com [broadpharm.com]
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- 29. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide for the Validation of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a Dihydrofolate Reductase (DHFR) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol as a potential inhibitor of dihydrofolate reductase (DHFR). It offers a comparative analysis against the well-established DHFR inhibitor, methotrexate, and details the necessary experimental protocols to rigorously assess its efficacy and mechanism of action.
Introduction to DHFR Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, which are fundamental for DNA replication and cell proliferation.[1][4] Consequently, inhibiting DHFR disrupts these vital cellular processes, making it an attractive target for therapeutic intervention, particularly in cancer and infectious diseases.[1][3][5]
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising chemical starting point for the development of various enzyme inhibitors, including those targeting kinases and, potentially, DHFR.[6][7][8][9][10] This guide focuses on a specific derivative, this compound, and outlines a systematic approach to validate its activity as a DHFR inhibitor. The established clinical drug, methotrexate, will serve as the benchmark for comparison. Methotrexate is a potent competitive inhibitor of DHFR, binding to the active site with high affinity and preventing the binding of the natural substrate, DHF.[1][4][11][12]
The DHFR Inhibition Pathway
The inhibition of DHFR by a small molecule like this compound disrupts the normal catalytic cycle of the enzyme. This interruption leads to a depletion of the cellular pool of THF, which in turn halts the synthesis of thymidylate and purines, essential precursors for DNA synthesis. The ultimate consequence is the cessation of cell division.
Caption: The role of DHFR in the folate metabolism pathway and its inhibition.
Comparative Validation Workflow
A rigorous validation process is essential to not only confirm the inhibitory activity of a novel compound but also to understand its potency, selectivity, and cellular effects in comparison to a known standard. The following workflow provides a structured approach for the comprehensive evaluation of this compound.
Caption: A typical workflow for determining the in vitro efficacy of DHFR inhibitors.
Experimental Protocols
DHFR Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against DHFR and compare it to methotrexate.
Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[3][13][14]
Materials:
-
Purified recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[3]
-
This compound
-
Methotrexate (as a reference inhibitor)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and methotrexate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
DHFR assay buffer
-
DHFR enzyme solution
-
Test inhibitor or reference inhibitor at various concentrations
-
-
Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the DHF substrate and NADPH to each well to start the reaction.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines and compare its potency to methotrexate.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[16]
-
This compound
-
Methotrexate
-
MTT solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound and methotrexate for a specified period (e.g., 72 hours).[17]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
-
Solubilization:
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Molecular Docking Studies
Objective: To predict the binding mode and interactions of this compound with the active site of human DHFR.
Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[18][19] This can provide insights into the molecular basis of inhibition.
Software and Resources:
-
Crystal structure of human DHFR (hDHFR) from the Protein Data Bank (PDB).
-
3D structure of this compound.
Procedure:
-
Protein and Ligand Preparation:
-
Prepare the hDHFR structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D conformer of the test compound and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the DHFR protein, typically based on the location of the co-crystallized native ligand or known active site residues.
-
Perform the docking simulation to generate multiple binding poses of the ligand within the active site.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their docking scores and binding energies.
-
Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.[19][22]
-
Compare the predicted binding mode with that of known inhibitors like methotrexate to understand similarities and differences in their interaction patterns.
-
Comparative Data Summary
The following table presents a hypothetical comparison of the inhibitory activities of this compound and methotrexate based on the described experimental protocols.
| Parameter | This compound | Methotrexate |
| DHFR Enzymatic IC50 (nM) | [Insert experimental value] | [Insert experimental value] |
| Cell Proliferation IC50 (nM) - MCF-7 | [Insert experimental value] | [Insert experimental value] |
| Predicted Binding Energy (kcal/mol) | [Insert computational value] | [Insert computational value] |
Interpretation and Future Directions
The data generated from these comparative studies will provide a robust validation of this compound as a DHFR inhibitor. A potent enzymatic IC50 value, coupled with significant anti-proliferative activity in cell-based assays, would strongly support its potential as a lead compound. Molecular docking studies can further elucidate the structural basis for its activity and guide future structure-activity relationship (SAR) studies to optimize its potency and selectivity.[6][7]
Further investigations could include:
-
Selectivity profiling: Assessing the inhibitory activity against DHFR from different species (e.g., bacterial, parasitic) to determine its selectivity profile.
-
Mechanism of resistance studies: Evaluating the compound's efficacy in methotrexate-resistant cell lines to understand potential cross-resistance mechanisms.[16][23][24]
-
In vivo efficacy studies: Testing the compound in animal models of cancer or infectious diseases to evaluate its therapeutic potential.
By following this comprehensive validation guide, researchers can systematically and objectively evaluate the potential of this compound as a novel DHFR inhibitor, paving the way for the development of new therapeutic agents.
References
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Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed. [Link]
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Molecular docking studies on DMDP derivatives as human DHFR inhibitors. [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Mechanism of Action of Methotrexate: Competitive Inhibition of Dihydrofolate Reductase - CSIR NET LIFE SCIENCE COACHING - Let's Talk Academy. [Link]
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Methotrexate - Proteopedia, life in 3D. [Link]
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What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)? [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4- d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PubMed. [Link]
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Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed. [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC - PubMed Central. [Link]
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DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - MDPI. [Link]
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Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC - NIH. [Link]
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Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC - PubMed Central. [Link]
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Identification of Potent Lead to Inhibit DHFR for the Treatment Of Cancer: A Computational Approach - bepls. [Link]
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. [Link]
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Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - Semantic Scholar. [Link]
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Inhibitors of Human Dihydrofolate Reductase: A Computational Design and Docking Studies Using Glide - ResearchGate. [Link]
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Full article: Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. [Link]
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Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed. [Link]
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Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie. [Link]
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Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie. [Link]
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Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors - NIH. [Link]
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Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC - NIH. [Link]
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Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart. [Link]
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Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells - ASH Publications. [Link]
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Methotrexate resistance in vitro is achieved by a dynamic selectionprocess of tumor cell variants emerging during treatment - PubMed. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Analogs as Kinase Inhibitors
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of biological targets. Its structural resemblance to the endogenous purine ring allows it to function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding site of numerous protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[1][2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: analogs of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. The inclusion of the electron-withdrawing trifluoromethyl (CF3) group at the C6 position often imparts unique properties, such as enhanced metabolic stability and altered binding affinities. We will dissect the impact of structural modifications at various positions of the pyrazolo[3,4-d]pyrimidine core, providing comparative data and the rationale behind observed activity trends against key kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Src family kinases.[2][3][4][5][6]
The Synthetic Foundation: Building the Core Scaffold
The synthesis of this compound analogs typically begins with the construction of the core heterocyclic system. A common and efficient strategy involves the cyclization of a functionalized pyrazole precursor. The choice of this route is predicated on the commercial availability of diverse pyrazole starting materials, allowing for facile introduction of substituents at the N1 position.
A representative synthetic pathway starts with a 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. This intermediate contains the necessary functionalities to form the fused pyrimidine ring. Cyclization under appropriate conditions, often involving a formamide equivalent or other one-carbon synthons, yields the desired pyrazolo[3,4-d]pyrimidin-4-ol core. Subsequent functionalization, typically at the C4 position (e.g., chlorination followed by nucleophilic substitution), allows for the introduction of various side chains crucial for kinase inhibitory activity.[7][8]
Sources
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A Comparative Analysis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol) and Methotrexate: Mechanisms, Efficacy, and Clinical Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two well-established therapeutic agents: 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, commonly known as Allopurinol, and Methotrexate. While their primary clinical applications are distinct, with Allopurinol being a cornerstone in the management of hyperuricemia and gout and Methotrexate serving as a frontline therapy in oncology and autoimmune diseases, a deeper analysis reveals intersecting pathways and clinically significant interactions. This document will dissect their mechanisms of action, compare their efficacy in their respective therapeutic areas, and explore their overlapping roles in modulating inflammatory and proliferative processes.
Introduction: Two Distinct Molecules with Converging Paths
Allopurinol, a structural isomer of hypoxanthine, is a xanthine oxidase inhibitor approved for the treatment of gout and hyperuricemia.[1] Its primary function is to reduce the production of uric acid.[2] Methotrexate, a folate antagonist, inhibits dihydrofolate reductase, an enzyme critical for DNA and RNA synthesis, making it a potent anti-cancer agent.[1][3] At lower doses, its anti-inflammatory and immunomodulatory effects are leveraged in the treatment of autoimmune diseases like rheumatoid arthritis.[4]
The rationale for this comparison stems not from a shared primary indication, but from their influence on fundamental cellular processes such as purine metabolism and inflammation, and their notable interactions in a clinical setting, particularly in oncology.[5] This guide will provide a comprehensive analysis for researchers exploring new therapeutic strategies and for clinicians optimizing treatment regimens.
Mechanism of Action: this compound (Allopurinol)
Allopurinol's primary mechanism of action is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway.[6][7] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[6] By inhibiting this enzyme, allopurinol and its active metabolite, oxypurinol, decrease the production of uric acid.[7] This reduction in serum uric acid levels prevents the formation of monosodium urate crystals in joints and tissues, which are the hallmark of gout.[2]
Beyond its effects on uric acid, allopurinol's inhibition of xanthine oxidase also leads to a reduction in oxidative stress by decreasing the production of reactive oxygen species (ROS) that are generated during the enzymatic conversion of purines.[8][9] This reduction in oxidative stress may contribute to its anti-inflammatory properties.[8]
Caption: Allopurinol's mechanism of action via xanthine oxidase inhibition.
Mechanism of Action: Methotrexate
Methotrexate's mechanism of action is multifaceted and dose-dependent. In cancer chemotherapy, high-dose methotrexate acts as an antifolate by competitively inhibiting dihydrofolate reductase (DHFR).[1][3] DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purine nucleotides and thymidylate, which are essential for DNA and RNA synthesis.[3] By blocking this pathway, methotrexate arrests cell proliferation in rapidly dividing cancer cells.[10]
In the treatment of autoimmune diseases like rheumatoid arthritis, lower doses of methotrexate are used, and its anti-inflammatory effects are thought to be mediated by mechanisms other than just DHFR inhibition.[4] One of the leading hypotheses is the promotion of adenosine release at sites of inflammation.[11] Methotrexate inhibits enzymes involved in purine metabolism, leading to an accumulation of adenosine, which then acts on its receptors on immune cells to suppress inflammatory responses.[4][11] It can also interfere with T-cell activation and reduce the production of pro-inflammatory cytokines.[3]
Caption: Methotrexate's dual mechanism in cancer and inflammation.
Comparative Efficacy Analysis
A direct head-to-head comparison of efficacy is challenging due to their distinct primary indications. However, we can compare their performance in their respective fields and analyze their overlapping effects.
A. Efficacy in Primary Indications
| Drug | Primary Indication | Efficacy Measures | Key Findings |
| Allopurinol | Gout, Hyperuricemia | Serum Uric Acid (sUA) levels, Gout flare frequency | Consistently reduces sUA to target levels (<6 mg/dL). Long-term use significantly reduces the frequency of gout attacks and can lead to the resolution of tophi.[2] |
| Methotrexate | Cancer (e.g., ALL, lymphoma) | Remission rates, Overall survival | A key component of curative chemotherapy regimens for various cancers, leading to high remission rates, particularly in pediatric acute lymphoblastic leukemia.[10] |
| Methotrexate | Rheumatoid Arthritis | ACR20/50/70 response rates, DAS28 scores | Considered the "anchor drug" for RA, with a significant proportion of patients achieving clinically meaningful improvements in disease activity.[4] |
B. Comparative Anti-Inflammatory Effects
While both drugs exhibit anti-inflammatory properties, their mechanisms differ significantly. Methotrexate has a direct immunomodulatory effect, suppressing the function of key immune cells like T-cells and reducing pro-inflammatory cytokines.[3] Its promotion of adenosine release is a key anti-inflammatory pathway.[11]
Allopurinol's anti-inflammatory effects are largely secondary to its reduction of uric acid and oxidative stress.[8][9] While effective in the context of gouty inflammation, its broader anti-inflammatory potential is less characterized than that of Methotrexate.
C. Role and Efficacy in Oncology
The roles of Allopurinol and Methotrexate in oncology are starkly different. Methotrexate is a cornerstone cytotoxic agent used to directly treat various cancers.[10] In contrast, Allopurinol is primarily used in a supportive care capacity to manage tumor lysis syndrome (TLS), a condition that can arise during chemotherapy and lead to hyperuricemia.[12]
Interestingly, some preclinical studies suggest that Allopurinol may have direct anticancer effects. For instance, it has been shown to induce apoptosis in prostate cancer cells when combined with TRAIL.[13] Long-term use of allopurinol has been associated with a decreased risk of developing prostate cancer.[14] However, another study found that allopurinol could partially reverse the antitumor effects of methotrexate in a leukemia L1210 model, highlighting a complex interaction.[15]
A critical point of comparison is the clinically significant drug interaction between Allopurinol and Methotrexate. Allopurinol can decrease the renal clearance of Methotrexate, leading to elevated plasma concentrations and an increased risk of methotrexate toxicity.[5] This necessitates careful monitoring and potential dose adjustments when the two drugs are co-administered.[5]
Experimental Protocols
A. Xanthine Oxidase Inhibition Assay (for Allopurinol)
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, the enzyme that converts xanthine to uric acid.
-
Prepare Reagents:
-
Xanthine oxidase enzyme solution.
-
Xanthine substrate solution.
-
Potassium phosphate buffer (pH 7.5).
-
Allopurinol (or test compound) solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add buffer, xanthine oxidase, and the test compound.
-
Incubate for a specified time at a controlled temperature.
-
Initiate the reaction by adding the xanthine substrate.
-
Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid, using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for a xanthine oxidase inhibition assay.
B. Dihydrofolate Reductase (DHFR) Inhibition Assay (for Methotrexate)
This assay determines the inhibitory effect of a compound on DHFR, which catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.
-
Prepare Reagents:
-
Recombinant DHFR enzyme.
-
DHF substrate solution.
-
NADPH cofactor solution.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Methotrexate (or test compound) solutions at various concentrations.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add buffer, DHFR, NADPH, and the test compound.
-
Incubate for a specified time at a controlled temperature.
-
Initiate the reaction by adding the DHF substrate.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption for each concentration of the inhibitor.
-
Determine the IC50 value.
-
Caption: Workflow for a DHFR inhibition assay.
Conclusion
This compound (Allopurinol) and Methotrexate are indispensable medicines with well-defined primary therapeutic roles. While a direct efficacy comparison for a single indication is not clinically relevant, a comparative analysis of their mechanisms reveals important insights for researchers and clinicians. Allopurinol's potent inhibition of xanthine oxidase and its secondary anti-inflammatory effects contrast with Methotrexate's multifaceted actions as a DHFR inhibitor and a modulator of immune responses.
The most critical aspect of their comparison lies in their interaction in the oncologic setting, where Allopurinol's impact on Methotrexate's pharmacokinetics and efficacy demands careful clinical management. Future research may further elucidate the potential of Allopurinol as a primary or adjuvant anti-inflammatory or anti-cancer agent, but for now, their distinct yet occasionally intersecting roles underscore the complexity and specificity of pharmacological interventions.
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What is the mechanism of action of Methotrexate (MTX)? - Dr.Oracle. (2025, September 21). Retrieved from [Link]
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Overview of Dual-Acting Drug Methotrexate in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PubMed Central. (n.d.). Retrieved from [Link]
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Effect of allopurinol versus urate oxidase on methotrexate pharmacokinetics in children with newly diagnosed acute lymphoblastic leukemia. - ClinPGx. (n.d.). Retrieved from [Link]
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A Comparative In Vitro Analysis of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol Against Leading Antifungal Agents
In the persistent search for novel therapeutics to combat the growing threat of invasive fungal infections and antifungal resistance, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a promising area of chemical exploration.[1][2] This guide provides a comprehensive in vitro benchmark of a specific derivative, 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol, against established antifungal agents. The following analysis is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating novel antifungal candidates.
Introduction: The Imperative for New Antifungal Agents
The incidence of life-threatening fungal infections has risen dramatically in recent decades, particularly among immunocompromised populations.[3] This crisis is compounded by the emergence of drug-resistant strains, such as azole-resistant Aspergillus fumigatus and multidrug-resistant Candida auris.[4][5] The current antifungal armamentarium is limited to a few classes of drugs, primarily polyenes, azoles, echinocandins, and pyrimidine analogues.[6][7] Each of these classes has limitations, including significant host toxicity, drug-drug interactions, and a fungistatic rather than fungicidal mechanism of action for some.[7][8] This landscape underscores the urgent need for novel antifungal agents with unique mechanisms of action and a favorable safety profile.
Pyrazolo[3,4-d]pyrimidine derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial and antifungal properties.[2][9][10] The structural similarity of this scaffold to purine bases allows for potential interaction with various fungal metabolic pathways. This guide focuses on a specific, yet under-characterized, analogue, this compound, postulating its potential as a potent antifungal agent.
Profiling the Candidates: A Head-to-Head Comparison
For this comparative analysis, this compound is benchmarked against three clinically significant antifungal agents, each representing a different class and mechanism of action.
1. This compound (Investigational Compound)
-
Class: Pyrazolo[3,4-d]pyrimidine
-
Hypothesized Mechanism of Action: While the precise mechanism is yet to be fully elucidated, related pyrimidine-based antifungals have been shown to interfere with nucleic acid and protein synthesis.[7] Some pyrimidine derivatives may also disrupt endoplasmic reticulum function in fungi.[11] The trifluoromethyl group is a common substituent in medicinal chemistry known for enhancing metabolic stability and target binding affinity.
2. Fluconazole (Azole)
-
Mechanism of Action: Fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[8][12] Depletion of ergosterol and accumulation of toxic sterol precursors disrupt membrane integrity and function.[8]
-
Clinical Relevance: A widely used first-line agent for the treatment of candidiasis.[13]
3. Amphotericin B (Polyene)
-
Mechanism of Action: Amphotericin B binds directly to ergosterol in the fungal cell membrane, forming pores or channels.[8] This leads to increased membrane permeability, leakage of intracellular ions and macromolecules, and ultimately cell death.
-
Clinical Relevance: A broad-spectrum fungicidal agent often reserved for severe, life-threatening invasive fungal infections due to its potential for nephrotoxicity.[6]
4. Voriconazole (Second-Generation Triazole)
-
Mechanism of Action: Similar to fluconazole, voriconazole inhibits lanosterol 14-α-demethylase, but with a broader spectrum of activity.[8]
-
Clinical Relevance: A critical agent for the treatment of invasive aspergillosis and infections caused by fluconazole-resistant Candida species.[8]
Experimental Design: In Vitro Antifungal Susceptibility Testing
To provide a robust and objective comparison, a detailed in vitro antifungal susceptibility testing protocol was designed based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][14][15][16]
Key Experimental Protocols
1. Fungal Strains and Culture Conditions:
-
A panel of clinically relevant fungal pathogens was selected, including:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Cryptococcus neoformans (ATCC 90112)
-
Aspergillus fumigatus (ATCC 204305)
-
-
Yeast strains were cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Aspergillus fumigatus was cultured on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage conidial growth.
2. Inoculum Preparation:
-
For yeast species, a suspension was prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, corresponding to approximately 1-5 x 10^6 CFU/mL. This was further diluted to achieve the final inoculum concentration.
-
For Aspergillus fumigatus, conidia were harvested and suspended in sterile saline with 0.05% Tween 80. The suspension was filtered to remove hyphal fragments and the conidia concentration was determined using a hemocytometer, followed by dilution to the final inoculum concentration.
3. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
The assay was performed in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.
-
Serial two-fold dilutions of each antifungal agent were prepared in the microtiter plates.
-
The standardized fungal inoculum was added to each well.
-
Plates were incubated at 35°C for 24-48 hours for yeast and 48-72 hours for Aspergillus fumigatus.
-
The MIC was determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the drug-free growth control well.
4. Determination of Minimum Fungicidal Concentration (MFC):
-
Following MIC determination, an aliquot from each well showing no visible growth was subcultured onto SDA plates.
-
Plates were incubated at 35°C for 48-72 hours.
-
The MFC was defined as the lowest drug concentration that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Caption: Workflow for Antifungal Susceptibility Testing.
Comparative Performance Data
The following table summarizes the hypothetical in vitro activity of this compound in comparison to the selected standard antifungal agents. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) in µg/mL.
| Fungal Species | Antifungal Agent | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans | This compound | 0.5 | 2 |
| Fluconazole | 1 | >64 | |
| Amphotericin B | 0.25 | 0.5 | |
| Voriconazole | 0.125 | 2 | |
| Candida glabrata | This compound | 1 | 4 |
| Fluconazole | 16 | >64 | |
| Amphotericin B | 0.5 | 1 | |
| Voriconazole | 0.5 | 8 | |
| Cryptococcus neoformans | This compound | 0.25 | 1 |
| Fluconazole | 4 | >64 | |
| Amphotericin B | 0.125 | 0.25 | |
| Voriconazole | 0.25 | 1 | |
| Aspergillus fumigatus | This compound | 2 | 8 |
| Fluconazole | >64 | >64 | |
| Amphotericin B | 0.5 | 1 | |
| Voriconazole | 0.5 | 2 |
Discussion and Mechanistic Insights
The hypothetical data suggests that this compound exhibits potent in vitro activity against a range of clinically important yeasts and molds.
-
Activity against Candida Species: The investigational compound demonstrated strong activity against both C. albicans and the often fluconazole-resistant C. glabrata. Notably, the MFC values, while higher than the MICs, indicate a potential for fungicidal activity, a significant advantage over the fungistatic nature of azoles like fluconazole.[7]
-
Activity against Cryptococcus neoformans: The compound showed excellent potency against C. neoformans, comparable to voriconazole and significantly more potent than fluconazole. The low MFC suggests a strong fungicidal effect against this encapsulated yeast.
-
Activity against Aspergillus fumigatus: While less potent against A. fumigatus compared to amphotericin B and voriconazole, the compound still demonstrated meaningful inhibitory activity. This is particularly noteworthy as many novel antifungal candidates struggle to show efficacy against filamentous fungi.
The potential mechanism of action, likely involving the disruption of fundamental cellular processes like nucleic acid or protein synthesis, would represent a significant departure from agents that target the cell membrane. This novel mechanism could be a key advantage in overcoming existing resistance pathways.
Caption: Comparison of Antifungal Mechanisms of Action.
Conclusion and Future Directions
This comparative guide, based on a combination of established methodologies and hypothetical data, positions this compound as a promising candidate for further antifungal drug development. Its projected broad-spectrum activity, including against azole-resistant strains, and its potential for fungicidal action, warrant comprehensive investigation.
Future research should focus on validating these in vitro findings with a larger panel of clinical isolates, including resistant strains. Elucidating the precise mechanism of action is paramount, as is evaluating the compound's in vivo efficacy and safety profile in animal models of invasive fungal infections. The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and compounds like this compound may hold the key to addressing the pressing challenges in the management of fungal diseases.
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A Head-to-Head Comparison: Sunitinib vs. a Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed, head-to-head comparison of Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor, and a representative molecule from the promising pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. As comprehensive biological data for the specific compound 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not extensively available in public literature, this guide will utilize a well-characterized pyrazolo[3,4-d]pyrimidine derivative that targets similar pathways to Sunitinib to ensure a relevant and data-driven comparison. This approach allows us to explore the nuances of these two important classes of anti-cancer agents.
Introduction to the Contenders
Sunitinib , marketed as Sutent®, is an orally administered, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] It was approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1] Sunitinib's therapeutic effect is derived from its ability to simultaneously block signaling through various RTKs involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2]
The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[3][4] This is due to its structural resemblance to the adenine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.[4] Numerous derivatives of this scaffold have been synthesized and investigated for their potential to inhibit a wide range of kinases, including those implicated in cancer.[3][4][5] For this guide, we will draw upon data for a representative pyrazolo[3,4-d]pyrimidine derivative that has demonstrated potent inhibitory activity against kinases also targeted by Sunitinib, allowing for a meaningful comparative analysis.
Chemical Structures
A molecule's structure is intrinsically linked to its biological activity. Below are the 2D chemical structures of Sunitinib and a representative pyrazolo[3,4-d]pyrimidine.
Figure 1: Chemical Structures
| Sunitinib | Representative Pyrazolo[3,4-d]pyrimidine |
| (Image of Sunitinib's chemical structure) | (Image of a representative pyrazolo[3,4-d]pyrimidine's chemical structure) |
Mechanism of Action: Competitive ATP Inhibition
Both Sunitinib and pyrazolo[3,4-d]pyrimidine-based inhibitors primarily function as ATP-competitive inhibitors. They target the ATP-binding pocket within the catalytic domain of their target kinases. By occupying this site, they prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascades that drive cell proliferation and survival.
Supporting Experimental Data & Protocols
The following sections provide an overview of the types of experimental data used to characterize these inhibitors and detailed protocols for key assays.
In Vitro Efficacy: Anti-Proliferative Activity
The anti-proliferative effects of kinase inhibitors are typically evaluated against a panel of cancer cell lines. The IC50 value represents the concentration of the inhibitor required to reduce cell viability by 50%.
Table 2: Representative Anti-Proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | Sunitinib | Representative Pyrazolo[3,4-d]pyrimidine | Reference |
| HUVEC | Endothelial Cells | 0.04 | Varies | [6] |
| MV4-11 | Acute Myeloid Leukemia | 0.008 | Potent Inhibition (Specific value dependent on derivative) | [7][6] |
| Daoy | Medulloblastoma | - | 1.72 - 6.24 (for various derivatives) | [8] |
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific kinase.
Objective: To determine the IC50 value of a test compound for a target kinase.
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (including radiolabeled [γ-³²P]ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., Sunitinib or a pyrazolo[3,4-d]pyrimidine derivative) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the target kinase, and the specific substrate.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include a control well with DMSO only (no inhibitor).
-
Initiation of Reaction: Start the kinase reaction by adding the ATP mixture (containing [γ-³²P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will be washed away.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound radioactivity.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes a common method for assessing the effect of a compound on the viability of cultured cells.
Objective: To determine the anti-proliferative effect of a test compound on a cancer cell line.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [1][2] Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. [2]5. Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
This guide provides a comparative overview of Sunitinib and the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors. Sunitinib is a clinically validated multi-targeted inhibitor with a well-defined efficacy and safety profile. The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. The ability to modify this core structure allows for the generation of compounds with tailored selectivity profiles, from highly specific single-target inhibitors to multi-targeted agents. While Sunitinib's broad-spectrum activity is advantageous in certain contexts, the development of more selective pyrazolo[3,4-d]pyrimidine derivatives may offer improved therapeutic windows and reduced off-target effects. Further preclinical and clinical investigation of promising pyrazolo[3,4-d]pyrimidine candidates will be crucial in defining their potential role in cancer therapy.
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E. [Link]
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Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo | Journal of Medicinal Chemistry - ACS Publications. [Link]
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A Comparative Guide to Validating the Anti-inflammatory Activity of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This guide provides a comprehensive framework for validating the anti-inflammatory properties of the novel compound 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Designed for researchers, scientists, and drug development professionals, this document outlines a series of comparative in vitro and in vivo studies, grounded in established methodologies and scientific rationale. We will compare the subject compound against well-characterized anti-inflammatory agents to rigorously assess its therapeutic potential.
Introduction: The Rationale for Investigating a Novel Pyrazolopyrimidine
Inflammation is a complex biological response implicated in a wide array of pathologies, from acute inflammatory conditions to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a range of biological activities, including anti-inflammatory effects.[2] Notably, some pyrazolo[3,4-d]pyrimidine derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3][4]
Our focus, this compound, shares a core structure with Allopurinol, a well-known xanthine oxidase inhibitor used in the treatment of gout. Beyond its primary mechanism, Allopurinol has demonstrated anti-inflammatory properties, including the inhibition of reactive oxygen species (ROS) production and the attenuation of the NLRP3 inflammasome.[5][6][7] This structural similarity, coupled with the known anti-inflammatory potential of the pyrazolopyrimidine class, provides a strong impetus for a thorough investigation of this compound as a novel anti-inflammatory agent.
This guide will detail a validation strategy to elucidate the compound's mechanism of action and quantify its efficacy relative to established drugs: the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Indomethacin .
Proposed Mechanism of Action and Key Inflammatory Pathways
The primary hypothesis is that this compound exerts its anti-inflammatory effects through the modulation of key inflammatory pathways. The validation strategy will focus on the following interconnected signaling cascades:
-
NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[11][12][13] Its inhibition is a key target for anti-inflammatory drug development.
-
Pro-inflammatory Cytokine Production: Cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal in orchestrating the inflammatory response.[14] Their suppression is a hallmark of effective anti-inflammatory agents.
Caption: Key inflammatory signaling pathways targeted for validation.
In Vitro Validation: A Multi-pronged Approach
A tiered in vitro strategy is proposed to systematically evaluate the anti-inflammatory activity of this compound.
COX Enzyme Inhibition Assays
The initial step is to determine the compound's ability to inhibit COX-1 and COX-2 enzymes directly. This will establish its potency and selectivity.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin).
-
Incubation: Pre-incubate the enzymes with varying concentrations of this compound, Celecoxib (positive control for COX-2), and Indomethacin (positive control for non-selective inhibition) for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Prostaglandin Measurement: Quantify the production of Prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.
Cell-Based Assays for Anti-inflammatory Activity
To assess the compound's activity in a more physiologically relevant context, we will utilize a well-established cell-based model of inflammation.
Experimental Protocol: LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Viability Assay: First, perform an MTT assay to determine the non-toxic concentration range of the test compound.[15]
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound, Celecoxib, and Indomethacin for 1 hour.
-
Inflammatory Stimulation: Induce an inflammatory response by stimulating the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using ELISA kits.[16][17]
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the supernatant using the Griess reagent, as an indicator of nitric oxide production.[15]
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the expression levels of COX-2 and key proteins in the NF-κB pathway (e.g., phosphorylated IκB-α).
Caption: Workflow for in vitro validation of anti-inflammatory activity.
Comparative In Vitro Data Summary
The following table presents a hypothetical but expected outcome of the in vitro assays, comparing this compound with Celecoxib and Indomethacin.
| Assay | This compound | Celecoxib | Indomethacin |
| COX-1 IC50 (nM) | >10,000 | >7,000 | 15 |
| COX-2 IC50 (nM) | 150 | 91[18] | 25 |
| TNF-α Inhibition (IC50, µM) | 10 | 8 | 12 |
| IL-6 Inhibition (IC50, µM) | 12 | 10 | 15 |
| NO Inhibition (IC50, µM) | 15 | 18 | 20 |
In Vivo Validation: Assessing Efficacy in a Preclinical Model
To translate the in vitro findings into a more complex biological system, an in vivo model of acute inflammation is essential. The carrageenan-induced paw edema model in rats is a widely accepted and well-characterized model for this purpose.[19][20]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Celecoxib (e.g., 10 mg/kg, p.o.)
-
Indomethacin (e.g., 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the test compounds and controls orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
-
Histopathological Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for histopathological examination to assess inflammatory cell infiltration.
Comparative In Vivo Data Summary
The table below illustrates a potential outcome of the in vivo study.
| Treatment Group (mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0% |
| This compound (10) | 35% |
| This compound (30) | 55% |
| This compound (100) | 70% |
| Celecoxib (10) | 65% |
| Indomethacin (10) | 75% |
Conclusion and Future Directions
This guide outlines a robust and comparative approach to validate the anti-inflammatory activity of this compound. The proposed experiments are designed to elucidate its mechanism of action and quantify its efficacy in both in vitro and in vivo settings.
The expected results, based on the known activities of structurally related compounds, suggest that this compound may act as a selective COX-2 inhibitor with potent anti-inflammatory effects, demonstrated by the reduction of pro-inflammatory cytokines and nitric oxide in vitro and the attenuation of paw edema in vivo.
Successful validation through these studies would warrant further preclinical development, including pharmacokinetic and toxicological profiling, to fully assess its potential as a novel therapeutic agent for inflammatory diseases.
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A Comparative Analysis of the Binding Modes of Pyrazolo[3,4-d]pyrimidine Derivatives: A Guide for Researchers
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] Its structural resemblance to adenine, the purine core of ATP, allows it to effectively compete for the ATP-binding site of a vast array of protein kinases, leading to the modulation of their catalytic activity.[3][4] This guide provides an in-depth comparative analysis of the binding modes of various pyrazolo[3,4-d]pyrimidine derivatives, offering insights into the key molecular interactions that govern their potency and selectivity. This analysis is supported by experimental data and is intended for researchers, scientists, and drug development professionals.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The versatility of the pyrazolo[3,4-d]pyrimidine core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its pharmacological properties.[2][5] This has led to the development of a multitude of derivatives targeting a diverse range of protein kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][6][7] Understanding the nuanced differences in how these derivatives engage with their respective kinase targets is paramount for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Comparative Analysis of Binding Modes
The primary mechanism by which pyrazolo[3,4-d]pyrimidine derivatives inhibit kinase activity is through competitive binding at the ATP-binding cleft. These interactions are predominantly non-covalent and can be broadly categorized into three main types: hydrogen bonding with the hinge region, hydrophobic interactions, and additional polar contacts.
Hinge Binding: The Cornerstone of Kinase Inhibition
The most critical interaction for the majority of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is the formation of one or more hydrogen bonds with the backbone amide and/or carbonyl groups of the kinase hinge region. This interaction mimics the binding of the adenine moiety of ATP.[8]
For instance, in the case of BRK/PTK6 inhibitors, molecular modeling studies have shown that the nitrogen in the pyrimidine ring forms a hydrogen bond with the backbone amide of Met267, while the amine group at the 4-position of the pyrazolo[3,4-d]pyrimidine core forms a hydrogen bond with the backbone carbonyl of Glu265 in the hinge region.[9] Similarly, potent CDK2 inhibitors based on this scaffold have been shown to form a crucial hydrogen bond with the backbone of Leu83 in the hinge region.[10]
Hydrophobic Interactions: Driving Potency and Selectivity
The hydrophobic pockets within the ATP-binding site provide a significant opportunity to enhance inhibitor potency and achieve selectivity. The substituents on the pyrazolo[3,4-d]pyrimidine core can be tailored to occupy these pockets, thereby increasing the overall binding affinity.
For example, in a series of EGFR inhibitors, the phenyl moiety attached to the pyrazolo[3,4-d]pyrimidine core was found to occupy a hydrophobic pocket, forming interactions with residues such as Phe723.[11] The nature and substitution pattern of this hydrophobic group can dramatically influence the inhibitor's potency and its selectivity profile against other kinases.
Additional Polar Interactions: Fine-Tuning the Binding Affinity
Beyond the canonical hinge binding and hydrophobic interactions, the formation of additional hydrogen bonds or other polar interactions with residues in the solvent-exposed region or the back pocket of the kinase can further enhance binding affinity. For instance, the introduction of a phenol ring in certain BRK inhibitors allows for the occupation of the back pocket.[9]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities of representative pyrazolo[3,4-d]pyrimidine derivatives against their respective kinase targets, providing a quantitative basis for comparison.
| Compound ID | Target Kinase | Binding Affinity (IC50/Kd) | Reference |
| 51 | BRK/PTK6 | IC50 = 3.37 ± 2.19 nM, Kd = 44 nM | [9] |
| 14 | CDK2 | IC50 = 0.057 ± 0.003 µM | [10] |
| 1d | MCF-7 cells | IC50 = 1.74 µM | [12] |
| 1a | A549 cells | IC50 = 2.24 µM | [12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To experimentally validate the binding and inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives, a standard in vitro kinase inhibition assay can be employed.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (pyrazolo[3,4-d]pyrimidine derivative)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in the kinase assay buffer.
-
In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for determining the IC50 of a kinase inhibitor.
Signaling Pathway Inhibition
Pyrazolo[3,4-d]pyrimidine derivatives often target kinases that are key components of cellular signaling pathways implicated in cancer cell proliferation and survival. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be inhibited by these compounds.
Caption: Inhibition of a generic RTK signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. A thorough understanding of the diverse binding modes exhibited by its derivatives is crucial for the design of compounds with superior potency, selectivity, and overall drug-like properties. By leveraging a combination of structural biology, computational modeling, and robust biochemical and cellular assays, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
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Structures of the first reported pyrazolo[3,4-d]pyrimidine kinase inhibitors 1 and 2. (URL: [Link])
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A Comparative Guide to Assessing the Resistance Profile of 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol in Cancer Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the potential resistance profile of the novel anti-cancer candidate, 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. While preclinical data on this specific molecule are not extensively published, its core structure, a pyrazolo[3,4-d]pyrimidine, is a well-established pharmacophore in oncology research. Derivatives of this scaffold have been developed as potent inhibitors of various critical cancer-driving targets, including tyrosine kinases (e.g., EGFR, Src), dihydrofolate reductase (DHFR), and microtubules.[1][2][3][4] This guide will, therefore, outline a robust, multi-faceted experimental strategy to proactively investigate and characterize potential mechanisms of resistance to this compound, a critical step in its preclinical evaluation.
We will detail the methodologies for developing resistant cancer cell lines, followed by a suite of comparative assays to quantify the resistance phenotype and elucidate the underlying molecular mechanisms. This guide is designed to be a self-validating system, where each experimental step provides a logical foundation for the next, ensuring the generation of reliable and interpretable data.
Foundational Principles: Understanding the Target and Potential for Resistance
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, the core component of ATP.[5] This structural mimicry is the basis for its frequent use in designing ATP-competitive kinase inhibitors.[1][5] Depending on the specific substitutions on the ring system, these compounds can achieve high affinity and selectivity for the ATP-binding pocket of various kinases. Resistance to kinase inhibitors is a major clinical challenge and typically arises from two main categories of molecular alterations:
-
On-Target Resistance: These are changes that directly involve the drug's target protein. Common mechanisms include the acquisition of secondary mutations in the kinase domain that reduce drug binding affinity (e.g., "gatekeeper" mutations), or amplification of the target gene, leading to its overexpression to a level that overwhelms the inhibitor.[6][7][8]
-
Off-Target Resistance: This involves the activation of alternative or "bypass" signaling pathways that render the cell independent of the inhibited target.[6][9] For example, a cell inhibited at one receptor tyrosine kinase (RTK) might upregulate a different RTK to maintain downstream signaling through pathways like PI3K-AKT or MAPK.
Given the structural class of this compound, it is prudent to hypothesize that it may function as a kinase inhibitor. Therefore, our assessment strategy will be geared towards identifying these common resistance mechanisms. For comparative purposes, we will benchmark its performance against established tyrosine kinase inhibitors such as Gefitinib (an EGFR inhibitor) and Dasatinib (a broad-spectrum Src/Abl inhibitor).
Experimental Workflow for Resistance Profile Assessment
The overall strategy involves generating resistant cell lines through continuous drug exposure and then characterizing the phenotypic and molecular differences between the resistant and parental (sensitive) lines.
Caption: A three-phase workflow for assessing the resistance profile of a novel compound.
Detailed Methodologies
The cornerstone of any resistance study is the development of a stable, resistant cell line model. A stepwise dose-escalation method is a clinically relevant approach to mimic the acquisition of resistance over time.[2]
Protocol: Stepwise Dose-Escalation
-
Cell Line Selection: Choose a cancer cell line known to be sensitive to the hypothesized target class. For a putative kinase inhibitor, cell lines with known dependencies on specific kinases are ideal (e.g., NCI-H1975 for mutant EGFR, K562 for BCR-ABL).
-
Initial IC50 Determination: Perform a baseline cell viability assay (e.g., MTT or Resazurin, see Protocol 3.2.1) to determine the initial half-maximal inhibitory concentration (IC50) of this compound in the chosen parental cell line.
-
Initiation of Culture: Begin culturing the parental cells in media containing the test compound at a concentration equal to its IC50.
-
Monitoring and Dose Escalation: Monitor cell proliferation. Initially, a significant reduction in growth rate is expected. As the cells adapt and resume proliferation, gradually increase the drug concentration in the culture medium. A typical escalation would be in increments of 0.5x to 1x the current IC50.
-
Sub-culturing: Continue to sub-culture the cells as they become confluent, always maintaining the selective pressure of the drug.
-
Isolation of Resistant Population: After several months (typically 6-12), a cell population capable of robustly proliferating in the presence of a high concentration of the drug (e.g., 5-10 times the initial IC50) should emerge.
-
Clonal Selection: Isolate single-cell clones from the resistant population using limiting dilution or cell sorting to ensure a homogenous resistant line for subsequent experiments.
-
Stability Check: Culture the resistant clones in drug-free medium for several passages and then re-challenge with the drug to confirm that the resistance phenotype is stable and not transient.
Once resistant lines are established, the degree of resistance must be quantified. This involves comparing the response of parental and resistant cells to the drug.
3.2.1. Cell Viability Assays
These assays measure metabolic activity as a proxy for cell viability and are fundamental for determining the IC50 shift.[10][11] The resazurin reduction assay is a sensitive and cost-effective method.[7]
Protocol: Resazurin Reduction Assay
-
Cell Seeding: Seed parental and resistant cells into 96-well plates at an optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and the comparator drugs (e.g., Gefitinib, Dasatinib). Include a vehicle-only control.
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
Reagent Addition: Add resazurin solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measurement: Measure the fluorescence (or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves. Calculate the IC50 values for each cell line and drug combination. The "Resistance Factor" (RF) is calculated as IC50 (Resistant) / IC50 (Parental).
3.2.2. Apoptosis Assays
Many anticancer drugs induce apoptosis (programmed cell death).[1][12][13] Assessing the ability of the compound to induce apoptosis in resistant versus parental cells is crucial. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V/PI Staining
-
Treatment: Treat parental and resistant cells with the test compound at concentrations around their respective IC50 values for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
-
Quantification: Quantify the percentage of cells in each quadrant to compare the apoptotic response between the cell lines.
This phase aims to uncover the molecular drivers of the observed resistance.
3.3.1. Target Engagement Assays
It is essential to confirm that the drug is still able to engage its target in the resistant cells.[6] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method to assess target engagement in intact cells.[5] It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Treat intact parental and resistant cells with the test compound or vehicle.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of the soluble target protein remaining at each temperature using Western blotting.
-
Analysis: A positive target engagement will result in a shift of the melting curve to higher temperatures in the drug-treated samples compared to the vehicle controls. Compare the magnitude of this shift between parental and resistant cells. A lack of a shift in resistant cells could indicate a target mutation that prevents binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
3.3.2. Pathway Activation Profiling
Western blotting can be used to probe for the activation of bypass signaling pathways.
Protocol: Western Blotting for Bypass Pathways
-
Treatment: Treat parental and resistant cells with the test compound at their respective IC50 concentrations for various time points.
-
Lysis and Quantification: Prepare whole-cell lysates and quantify protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against key signaling proteins and their phosphorylated (activated) forms. A starter panel could include:
-
p-EGFR / EGFR
-
p-MET / MET
-
p-AKT / AKT
-
p-ERK / ERK
-
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Compare the phosphorylation status of key signaling nodes between parental and resistant cells, both at baseline and in response to the drug. Sustained or increased phosphorylation of a bypass pathway in resistant cells would be a key finding.
Caption: A potential bypass signaling mechanism in drug resistance.
Data Presentation and Comparative Analysis
Summarizing quantitative data in tables allows for clear comparison between the test compound and its alternatives.
Table 1: Comparative Cytotoxicity in Parental and Resistant Cell Lines
| Compound | Cell Line | IC50 (µM) ± SD (Parental) | IC50 (µM) ± SD (Resistant) | Resistance Factor (RF) |
| This compound | Cancer Line X | Value | Value | Value |
| Gefitinib | Cancer Line X | Value | Value | Value |
| Dasatinib | Cancer Line X | Value | Value | Value |
Table 2: Apoptotic Response to Drug Treatment at IC50 Concentration
| Compound | Cell Line | % Apoptotic Cells (Parental) | % Apoptotic Cells (Resistant) |
| This compound | Cancer Line X | Value | Value |
| Gefitinib | Cancer Line X | Value | Value |
| Dasatinib | Cancer Line X | Value | Value |
Conclusion and Forward Look
This guide provides a systematic and robust methodology for a comprehensive assessment of the resistance profile of this compound. By generating resistant cell lines and employing a combination of phenotypic and mechanistic assays, researchers can proactively identify potential hurdles to the clinical development of this compound. The comparative analysis against established drugs provides crucial context for its performance. Should resistance emerge, the mechanistic insights gained from pathway analysis and target sequencing will be invaluable for designing rational combination therapies or developing next-generation inhibitors to overcome this resistance, ultimately accelerating the path toward a viable therapeutic.
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Volkamer, M. (2011). Current Status of Methods to Assess Cancer Drug Resistance. IntechOpen. Available at: [Link]
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Lee, J. et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. Scientific Reports. Available at: [Link]
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O'Brien, J. et al. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Journal of Biomolecular Screening. Available at: [Link]
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Galluzzi, L. et al. (2012). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Discovery Today. Available at: [Link]
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Simon, G. et al. (2022). Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Nucleic Acids Research. Available at: [Link]
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Stepanenko, A.A. et al. (2021). Cancer Drug Resistance: Targeting Proliferation or Programmed Cell Death. International Journal of Molecular Sciences. Available at: [Link]
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Vasan, N. et al. (2019). Role of cancer cell lines in studying drug resistance. Nature Reviews Cancer. Available at: [Link]
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Kaufmann, S.H. Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic Research. Available at: [Link]
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Pelago Bioscience. Target Engagement: A Key Factor in Drug Development Failures. Available at: [Link]
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Hasan, M.N. et al. (2021). Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces. Seminars in Cancer Biology. Available at: [Link]
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Haji, A. et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. Available at: [Link]
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Sebolt-Leopold, J.S. et al. (1996). Pyrazoloacridines, a new class of anticancer agents with selectivity against solid tumors in vitro. Investigational New Drugs. Available at: [Link]
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El-Damasy, A.K. et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
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Ghorab, M.M. et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][7][14]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
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El-Gohary, N.S. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][7][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. Available at: [Link]
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Podolski-Renić, A. et al. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
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Gangjee, A. et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Sgambat, K. et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual c-Src/Abl Inhibitors for the Treatment of Glioblastoma. Pharmaceutics. Available at: [Link]
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Ghorab, M.M. et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Sgambat, K. et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor against Glioblastoma. International Journal of Molecular Sciences. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.
The structural similarity of pyrazolo[3,4-d]pyrimidine derivatives to purine nucleobases has made them a cornerstone in medicinal chemistry, often investigated for their potential as kinase inhibitors and other therapeutic agents.[1] Consequently, these compounds, including this compound, should be treated with the caution afforded to potentially bioactive or cytotoxic substances. The presence of the trifluoromethyl group also places it in the category of a halogenated organic compound, which has specific disposal requirements.
This guide is built on the foundational principles of the Resource Conservation and Recovery Act (RCRA) and guidelines from the Occupational Safety and Health Administration (OSHA) for handling hazardous drugs.[2][3][4][5]
Part 1: Hazard Characterization and Waste Classification
Therefore, for disposal purposes, this compound and its associated waste must be classified as Hazardous Waste . Under EPA regulations, a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][9][10][11] Given the potential bioactivity, it is prudent to manage this compound as possessing the Toxicity characteristic .
Core Disposal Workflow
The following diagram outlines the decision-making and operational flow for the proper segregation and disposal of all waste streams associated with this compound.
Caption: Waste Disposal Workflow for this compound.
Part 2: Detailed Step-by-Step Disposal Protocols
Adherence to the following protocols is mandatory to ensure the safety of laboratory personnel and compliance with environmental regulations.
Proper segregation at the point of generation is the most critical step in hazardous waste management. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process.
-
Establish Designated Waste Containers: Before beginning work, prepare clearly labeled waste containers for each waste type.
-
Halogenated vs. Non-Halogenated: Due to the trifluoromethyl group, ALL waste contaminated with this compound must be disposed of as HALOGENATED WASTE . Do not mix with non-halogenated solvent waste.[12]
-
Segregate by Physical Form:
-
Solid Waste: Includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing paper, pipette tips, and any solid chemical residue.
-
Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinses from cleaning glassware.
-
Sharps Waste: Includes any contaminated needles, syringes, glass pipettes, or other items that can puncture a waste bag.
-
All waste must be collected in appropriate, sealed, and clearly labeled containers.
| Waste Type | Container Specification | Labeling Requirements |
| Solid Waste | Sealable, durable plastic bag or a rigid container with a lid. | "HAZARDOUS WASTE - SOLID" Chemical Name: "this compound and contaminated materials"Hazards: "Toxic", "Halogenated" |
| Liquid Waste | Chemically resistant (e.g., HDPE) carboy with a screw-top lid. Must be stored in secondary containment. | "HAZARDOUS WASTE - LIQUID" Chemical Name: "this compound in [Solvent Name]"Hazards: "Toxic", "Halogenated", [List solvent hazards] |
| Sharps Waste | OSHA-approved, puncture-proof sharps container. | "HAZARDOUS DRUG WASTE ONLY" or "CYTOTOXIC SHARPS" [13] |
Key Operational Steps:
-
Labeling: Affix a completed hazardous waste label to the container before adding any waste.
-
Container Integrity: Ensure containers are in good condition, free from leaks, and compatible with the waste.
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste. This minimizes the release of volatile compounds and prevents spills.
Containers that once held this compound are not considered "empty" in the conventional sense. Due to the potential acute toxicity, they must be managed as hazardous waste. This approach is modeled after the stringent requirements for EPA "P-listed" acutely hazardous wastes.[14][15]
-
Non-disposable Glassware:
-
Rinse the glassware three times ("triple-rinse") with a suitable solvent (e.g., acetone, ethanol).
-
Collect all rinsate and dispose of it as Liquid Halogenated Hazardous Waste .
-
Only after triple-rinsing can the glassware be washed for reuse.
-
-
Original Product Vials/Containers:
-
These containers must not be rinsed out.
-
They should be sealed and placed directly into the Solid Halogenated Hazardous Waste container.
-
Under no circumstances should these containers be repurposed or discarded in regular trash.
-
Accidental spills must be managed immediately by trained personnel using appropriate PPE.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemically resistant gloves. For larger spills, respiratory protection may be necessary.
-
Containment: Use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to surround and absorb the spill. Do not use combustible materials like paper towels for large spills of flammable solvents.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in the Solid Halogenated Hazardous Waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as solid hazardous waste.
Part 3: Storage and Final Disposal
-
Temporary Storage: Store sealed and labeled waste containers in a designated and properly signed Satellite Accumulation Area (SAA) within or near the laboratory. This area should be away from general traffic and incompatible materials.
-
Professional Disposal: All hazardous waste must be collected and disposed of by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13]
-
Approved Disposal Methods: The primary method for destroying halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[16] This process is designed to break down the molecules completely, preventing their release into the environment. In some cases, secure chemical waste landfilling may be used, but this is generally less preferred for halogenated compounds.[3][13]
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Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009 . U.S. Environmental Protection Agency. Available at: [Link]
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Hazardous Waste Listings . U.S. Environmental Protection Agency. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Welcome to your essential safety and operational guide for handling 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 120117-98-0). As researchers and drug development professionals, our pursuit of innovation must be built on a foundation of unwavering safety. This guide is designed to provide you with in-depth, practical insights into the necessary personal protective equipment (PPE) and handling protocols for this compound. We will move beyond a simple checklist, delving into the rationale behind each safety measure to empower you to make informed decisions in your laboratory.
Our approach to laboratory safety is grounded in the RAMP principle: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2][3][4] This framework ensures a comprehensive safety strategy that is both robust and adaptable to varying experimental scales and conditions.
Understanding the Hazard Profile
Based on these related compounds, we must assume that this compound may present the following hazards:
-
Skin Irritation/Corrosion: May cause skin irritation.[8][9][10][11]
-
Serious Eye Damage/Irritation: May cause serious eye irritation.[8][9][10][11]
-
Respiratory Irritation: If handled as a fine powder, it may cause respiratory tract irritation.[8][10][12]
The trifluoromethyl group, while often enhancing metabolic stability in drug candidates, can also influence the compound's reactivity and toxicological profile. Therefore, a cautious and thorough approach to PPE is paramount.
Core Principles of Protection: A Multi-Layered Defense
Effective protection is not about a single piece of equipment but a holistic system of controls. The Occupational Safety and Health Administration (OSHA) mandates a hierarchy of controls, where PPE is the final, but crucial, line of defense after engineering and administrative controls are implemented.[13][14]
-
Engineering Controls: These are your first and most effective measures. Always handle this compound, especially in its powdered form, inside a certified chemical fume hood to minimize inhalation exposure.[15]
-
Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and clear labeling are critical. Ensure all personnel are trained on the specific hazards and handling requirements of this compound.[14][16]
-
Personal Protective Equipment (PPE): This is the focus of our guide. PPE provides a direct barrier between you and the chemical.[17]
Essential Personal Protective Equipment (PPE) Protocol
The following is a step-by-step guide to selecting and using the appropriate PPE when working with this compound.
Step 1: Foundational Protection (Minimum PPE)
For any work in a laboratory where chemical hazards are present, the following minimum PPE is required:[18]
-
Safety Glasses: Must be ANSI Z87.1-compliant and equipped with side shields to protect against splashes and flying particles.[18]
-
Laboratory Coat: A flame-resistant lab coat is recommended. It should be fully buttoned to protect your skin and personal clothing from potential splashes.[19]
-
Long Pants and Closed-Toe Shoes: This is a non-negotiable standard for laboratory work to protect your lower extremities from spills.[18][19]
Step 2: Enhanced Eye and Face Protection
Given the potential for serious eye irritation, enhanced protection is necessary when there is a risk of splashing.
-
Chemical Splash Goggles: These provide a complete seal around the eyes and are mandatory when handling solutions of the compound or during any transfer of the solid where dust generation is possible.[19]
-
Face Shield: A face shield should be worn in addition to chemical splash goggles when handling larger quantities (>50 mL) of a solution or during procedures with a high risk of splashing, such as when preparing a corrosive bath or working with molten metals.[18][19]
Step 3: Skin and Hand Protection
Proper glove selection is critical to prevent skin contact and potential absorption.
-
Glove Selection: Nitrile gloves are a common and generally effective choice for incidental contact with many chemicals. However, for prolonged handling or when working with solutions, it is crucial to consult a glove compatibility chart for the specific solvent being used.
-
Double Gloving: For operations involving larger quantities or extended handling times, wearing two pairs of nitrile gloves can provide an additional layer of protection.[18]
-
Proper Glove Removal: Always remove gloves without touching the outside with your bare hands and dispose of them in the appropriate hazardous waste container. Wash your hands thoroughly with soap and water after removing gloves.[20]
Step 4: Respiratory Protection
Engineering controls like a fume hood are the primary means of preventing inhalation exposure. However, in certain situations, respiratory protection may be necessary.
-
When to Use a Respirator: A NIOSH-approved respirator may be required if you are handling large quantities of the solid outside of a fume hood, if there is a spill, or if ventilation is inadequate.[8] The type of respirator (e.g., N95, half-mask, or full-face) will depend on a formal hazard assessment of the specific task and potential exposure levels.[19]
-
Respiratory Protection Program: The use of respirators requires a formal respiratory protection program as mandated by OSHA (29 CFR 1910.134), which includes medical evaluations, fit testing, and training.[13]
PPE Selection Matrix for Common Laboratory Operations
To simplify the decision-making process, the following table summarizes the recommended PPE for various tasks involving this compound.
| Operation | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | < 1 g | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Weighing Solid | > 1 g | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Preparing Solutions | < 50 mL | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Preparing Solutions | > 50 mL | Face Shield & Goggles | Double Pair of Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Running Reactions | Any | Chemical Splash Goggles | Double Pair of Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Work-up & Purification | Any | Face Shield & Goggles | Double Pair of Nitrile Gloves | Lab Coat | Fume Hood (Required) |
| Spill Cleanup | Any | Face Shield & Goggles | Heavy-duty Nitrile Gloves | Chemical Resistant Apron | NIOSH-approved Respirator |
Procedural Workflow for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Emergency Preparedness: Your Immediate Response Plan
In the event of an exposure, immediate and correct action is vital.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Ensure that a safety shower and eyewash station are readily accessible and unobstructed in any area where this compound is handled.[5]
Disposal Plan
All disposable PPE contaminated with this compound, as well as any unused material and contaminated lab supplies, must be disposed of as hazardous chemical waste.[12] Follow your institution's specific guidelines for hazardous waste disposal. Do not discard in regular trash or down the drain.[8]
By integrating these principles and protocols into your daily laboratory work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
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American Chemical Society. (2016). Guidelines for Chemical Laboratory Safety in Secondary Schools. Retrieved from [Link]
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American Chemical Society. (2017). Safety in Academic Chemistry Laboratories (8th ed.). Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]
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Duke University Safety. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
